molecular formula C10H17NO5 B1401615 2-Oxa-8-azaspiro[4.5]decane oxalate CAS No. 1588441-03-5

2-Oxa-8-azaspiro[4.5]decane oxalate

Cat. No.: B1401615
CAS No.: 1588441-03-5
M. Wt: 231.25 g/mol
InChI Key: XLWWMFHNLPANMB-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]decane oxalate (CAS 1588441-03-5) is a high-purity chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . This spirocyclic compound features a central spiro[4.5]decane scaffold, integrating both oxygen and nitrogen heteroatoms within its structure, which is of significant interest in medicinal chemistry and drug discovery . The oxalate salt form enhances the compound's stability and solubility for research applications. Compounds based on the 1-oxa-8-azaspiro[4.5]decane structure have been investigated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of endogenous signaling lipids, and its inhibition is a promising therapeutic strategy for the treatment of pain, anxiety, and other neurological disorders . Furthermore, structurally related azaspirodecane derivatives have demonstrated acetylcholine antagonistic activity and gastric juice secretion inhibition, indicating potential for research in the field of gastro-enteric diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle the material with appropriate precautions; it may cause skin and eye irritation (H315-H319-H335) . For optimal stability, the compound should be stored under an inert atmosphere at 2-8°C . It is available for sourcing in various packaging sizes to meet specific research requirements.

Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWWMFHNLPANMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1951444-83-9
Record name 2-Oxa-8-azaspiro[4.5]decane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-03-5
Record name 2-Oxa-8-azaspiro[4.5]decane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional architecture offers a desirable combination of structural rigidity and complexity, leading to compounds with enhanced pharmacological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing 2-Oxa-8-azaspiro[4.5]decane derivatives. The guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative scientific literature. Key synthetic methodologies, including piperidone-based approaches, modern catalytic cyclizations, and strategic cycloaddition reactions, are discussed in detail.

Introduction: The Significance of the 2-Oxa-8-azaspiro[4.5]decane Core

The strategic incorporation of spirocyclic systems into drug candidates has emerged as a powerful approach to modulate physicochemical and pharmacokinetic properties. The 2-Oxa-8-azaspiro[4.5]decane framework, characterized by a fused piperidine and tetrahydrofuran ring system sharing a single carbon atom, has garnered considerable attention due to its presence in a variety of biologically active molecules.

Derivatives of this scaffold have shown promise as potent and selective ligands for various biological targets. For instance, certain 2,8-disubstituted-1-oxa-8-azaspiro[4.5]decan-3-ones have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. Furthermore, other derivatives have been synthesized and evaluated as candidate radioligands for sigma-1 receptors, highlighting their potential in neuroimaging and diagnostics.[1][2] The inherent rigidity of the spirocyclic system can lead to improved target affinity and selectivity, while the introduction of heteroatoms can enhance properties such as solubility and metabolic stability.

The synthesis of these complex spirocycles, however, presents unique challenges. The construction of the quaternary spirocenter with high stereocontrol is a primary hurdle. This guide will dissect the key synthetic strategies that have been successfully employed to overcome these challenges and provide a practical roadmap for the synthesis of 2-Oxa-8-azaspiro[4.5]decane derivatives.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the 2-Oxa-8-azaspiro[4.5]decane core reveals several strategic disconnections. A common and effective approach involves the use of a pre-formed piperidine ring, with the tetrahydrofuran ring being constructed in a subsequent cyclization step. This strategy often employs commercially available and versatile starting materials.

G target 2-Oxa-8-azaspiro[4.5]decane Core precursor1 N-Protected 4-Substituted Piperidine target->precursor1 Ring Formation precursor2 Piperidone Derivative precursor1->precursor2 Functional Group Interconversion start1 N-Boc-4-piperidone precursor2->start1 Protection start2 4-Piperidone Hydrochloride precursor2->start2

Caption: Retrosynthetic analysis of the 2-Oxa-8-azaspiro[4.5]decane core.

A particularly valuable and widely used starting material is N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) . The Boc protecting group provides robust protection of the piperidine nitrogen under a variety of reaction conditions, allowing for selective manipulation of the ketone functionality. This strategic protection is crucial for preventing unwanted side reactions and ensuring high yields in subsequent steps.

Core Synthetic Methodologies

Piperidone-Based Synthesis: A Foundational Approach

One of the most direct and reliable methods for the synthesis of the 2-Oxa-8-azaspiro[4.5]decane core involves a multi-step sequence starting from N-Boc-4-piperidone. This approach culminates in the deprotection of the nitrogen atom to yield the final spirocycle.

This protocol outlines the synthesis of the parent 2-Oxa-8-azaspiro[4.5]decane via the deprotection of its Boc-protected precursor.

Step 1: Synthesis of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

While the full multi-step synthesis of the Boc-protected precursor from N-Boc-4-piperidone is beyond the scope of this immediate protocol, it typically involves the introduction of a two-carbon unit at the 4-position of the piperidone ring, followed by cyclization to form the tetrahydrofuran ring.

Step 2: Deprotection to 2-Oxa-8-azaspiro[4.5]decane [3]

  • Materials:

    • 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

    • Methanolic hydrogen chloride (3M solution)

    • Methanol

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Amberlyst 26 ion exchange resin

  • Procedure:

    • To a stirred and cooled (0 °C) solution of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (150 mg, 0.62 mmol) in methanol, add methanolic hydrogen chloride (3M, 3 mL).

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in methanol and pass it through a pad of Amberlyst 26 ion exchange resin, eluting with methanol.

    • Evaporate the solvent from the eluate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford 2-Oxa-8-azaspiro[4.5]decane.

  • Yield: 77 mg (88%)

  • Characterization: m/z (ES+) 142 (M+1)[3]

The use of methanolic HCl serves a dual purpose: the acidic conditions facilitate the cleavage of the tert-butoxycarbonyl (Boc) protecting group, while the methanol acts as a solvent. The Boc group is readily removed under acidic conditions via a mechanism involving protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide. The subsequent workup with an ion-exchange resin is a purification step to remove any remaining acidic components and inorganic salts.

G cluster_0 Boc Deprotection Mechanism Boc_protected Boc-N-Spirocycle Protonation Protonated Boc-N-Spirocycle Boc_protected->Protonation H+ Carbocation tert-Butyl Cation + Carbamic Acid Intermediate Protonation->Carbocation Loss of tert-butyl cation Final_Product 2-Oxa-8-azaspiro[4.5]decane + CO2 + Isobutylene Carbocation->Final_Product Decarboxylation

Caption: Simplified mechanism of Boc deprotection.

Advanced Catalytic Strategies: A Diastereoselective Approach

Modern organometallic catalysis offers elegant and efficient solutions for the construction of complex molecular architectures. A noteworthy example is the diastereoselective gold/palladium relay catalytic tandem cyclization for the synthesis of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives.[4]

This method involves the generation of a furan-derived azadiene from a readily available enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole.[4] This strategy is particularly valuable for its mild reaction conditions and high degree of stereocontrol.

G Enynamide Enynamide Azadiene Furan-derived Azadiene Enynamide->Azadiene Au(I) catalyst Vinyl_Benzoxazinanone Vinyl Benzoxazinanone Pd_dipole Pd-π-allyl Dipole Vinyl_Benzoxazinanone->Pd_dipole Pd(0) catalyst Spirocycle 2-Oxa-7-azaspiro[4.5]decane Derivative Azadiene->Spirocycle [4+2] Cycloaddition Pd_dipole->Spirocycle

Caption: Gold/Palladium relay catalysis for spirocycle synthesis.

While a detailed experimental protocol for this specific reaction is highly substrate-dependent, the general principle highlights the power of tandem catalysis in streamlining complex syntheses and achieving high levels of stereoselectivity.

Cycloaddition Reactions: Building the Spirocyclic Core

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The hetero-Diels-Alder and 1,3-dipolar cycloaddition reactions are particularly relevant to the synthesis of the 2-Oxa-8-azaspiro[4.5]decane scaffold.

The hetero-Diels-Alder reaction involves a [4+2] cycloaddition where one or more heteroatoms are present in the diene or dienophile.[5] For the synthesis of the 2-Oxa-8-azaspiro[4.5]decane core, an intramolecular hetero-Diels-Alder (IMHDA) reaction can be envisioned. This would involve a tethered diene and a dienophile containing the requisite oxygen and nitrogen atoms. The intramolecular nature of this reaction can provide excellent control over the stereochemistry of the newly formed rings.

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocycles.[6] In the context of the 2-Oxa-8-azaspiro[4.5]decane system, this could involve the reaction of an azomethine ylide with a suitable dipolarophile. The azomethine ylide, generated in situ, can react with an alkene tethered to the nitrogen atom to construct the pyrrolidine or piperidine ring of the spirocycle.[7][8][9][10]

The Pictet-Spengler Reaction: A Classic Route to Aza-Heterocycles

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[11] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While traditionally used for the synthesis of fused aromatic systems, variations of this reaction, such as the oxa-Pictet-Spengler reaction, can be adapted for the synthesis of spiro-heterocycles.[12][13][14][15] This would typically involve a tethered hydroxyl group that participates in the cyclization to form the oxa-ring.

Characterization Data

The structural elucidation of 2-Oxa-8-azaspiro[4.5]decane derivatives relies on a combination of spectroscopic techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Data Reference
2-Oxa-8-azaspiro[4.5]decaneC₈H₁₅NO141.21MS (ES+): m/z 142 (M+1)[3]
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneC₁₀H₁₇NO₂183.25[2]
1-Oxa-8-azaspiro[4.5]decane derivatives for sigma-1 receptorsVariesVaries[1]

Note: Comprehensive NMR and IR data for a wider range of derivatives would require consultation of the specific primary literature for each synthesized compound.[16]

Conclusion

The synthesis of 2-Oxa-8-azaspiro[4.5]decane derivatives offers a rich field of study for synthetic and medicinal chemists. The foundational approach utilizing N-Boc-4-piperidone provides a reliable and scalable route to the core scaffold. For the synthesis of more complex and stereochemically defined derivatives, modern catalytic methods such as the gold/palladium relay cyclization, as well as strategic cycloaddition and Pictet-Spengler reactions, offer powerful and elegant solutions. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and diversity of this important class of spiro-heterocycles, paving the way for the discovery of new therapeutic agents.

References

Sources

An In-depth Technical Guide on the Biological Activity of 2-Oxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The 2-Oxa-8-azaspiro[4.5]decane core represents a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophoric elements, enabling precise interactions with biological targets. This spirocyclic system, integrating a tetrahydrofuran ring with a piperidine moiety, has proven to be a versatile framework for the development of potent and selective ligands for a range of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of 2-Oxa-8-azaspiro[4.5]decane analogs, with a primary focus on their activity as muscarinic M1 receptor agonists and sigma-1 (σ1) receptor ligands. We will delve into the causality behind experimental design and provide actionable protocols for researchers in the field of drug discovery.

Key Biological Targets and Therapeutic Rationale

The therapeutic potential of 2-Oxa-8-azaspiro[4.5]decane analogs stems from their high-affinity interactions with two critical CNS receptors:

  • Muscarinic M1 Acetylcholine Receptor (M1 mAChR): As a Gq-coupled GPCR, the M1 receptor is highly expressed in the hippocampus and cerebral cortex, regions vital for memory and learning.[1] M1 receptor agonists are sought after for the symptomatic treatment of cognitive deficits in neurodegenerative disorders, particularly Alzheimer's disease.[2] Compounds like (+/-)-YM796 and (+/-)-YM954, which are 2-Oxa-8-azaspiro[4.5]decane derivatives, have demonstrated potent M1 agonistic activity, leading to the stimulation of phosphoinositide hydrolysis and reversal of cognitive impairment in preclinical models.[3] The therapeutic goal is to achieve selective M1 activation to enhance cognitive function while avoiding the side effects associated with broader muscarinic agonism (e.g., tremor, salivation), which are often mediated by M2 and M3 receptors.[3]

  • Sigma-1 Receptor (σ1R): The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular signaling and survival.[4] Its role in various tumor pathologies, including cell proliferation and survival, has made it a compelling target for both cancer therapeutics and diagnostic imaging.[4] Several 2-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit nanomolar affinity for σ1 receptors, with moderate to high selectivity over the σ2 subtype.[5] This has led to the development of 18F-labeled analogs as potential positron emission tomography (PET) radioligands for imaging σ1 receptor-rich tumors and for brain imaging.[5][6]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 2-Oxa-8-azaspiro[4.5]decane scaffold has yielded critical insights into the structural requirements for high-affinity binding and functional activity at both M1 and σ1 receptors.

M1 Muscarinic Agonists

Initial work focused on incorporating the tetrahydrofuran moiety of muscarone into the spirocyclic skeleton.[2] The compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (analogue 17 in the referenced study) showed potent but non-selective muscarinic activity.[2] Subsequent modifications revealed key SAR trends:

  • Substitution at the 2- and 3-positions: Introducing an ethyl group at the 2-position or a methylene group at the 3-position (e.g., YM796) led to a preferential affinity for M1 over M2 receptors.[2]

  • Carbonyl Group at the 3-position: The presence of a ketone at the 3-position, as in YM954 (2-ethyl-8-methyl-3-oxo), was found to be crucial for M1 agonistic activity, stimulating phosphoinositide hydrolysis.[3]

  • Stereochemistry: The M1 agonist activity resides preferentially in the (-)-isomers. The absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S, identical to that of muscarone, highlighting the stereospecificity of the receptor interaction.[2]

Compound Name/IdentifierModifications to Core ScaffoldM1 Receptor Affinity (Ki, nM)Functional ActivityReference
YM796 2,8-dimethyl-3-methyleneInhibited [3H]pirenzepine binding in µM rangePartial M1 Agonist (stimulates PI hydrolysis)[2][3]
YM954 2-ethyl-8-methyl-3-oxoInhibited [3H]pirenzepine binding in µM rangeM1 Agonist (stimulates PI hydrolysis)[3]
Analog 17 2,8-dimethyl-3-oxoHigh affinity (specific values not stated)Potent, non-selective muscarinic agonist[2]
Analog 18 2-ethyl-8-methyl-3-oxoHigh affinity (specific values not stated)Partial M1 Agonist (stimulates PI hydrolysis)[2]
Analog 29 2,8-dimethyl-3-methyleneHigh affinity (specific values not stated)Partial M1 Agonist (stimulates PI hydrolysis)[2]
Sigma-1 Receptor Ligands

For σ1 receptor ligands, the focus has been on attaching various substituted benzyl groups to the piperidine nitrogen at the 8-position.

  • Nature of the Linker and Aromatic Group: A key strategy involves an N-benzyl group, often with substituents on the phenyl ring. For example, an 8-(4-(2-Fluoroethoxy)benzyl) substitution resulted in a ligand with a Ki of 5.4 nM for the σ1 receptor.[6]

  • Selectivity: These ligands generally show good selectivity over σ2 receptors, a critical factor for developing specific imaging agents or therapeutics.[5][6] The selectivity (Ki(σ2)/Ki(σ1)) can range from 2 to over 44, depending on the specific substitutions.[5]

  • Lipophilicity: For PET imaging agents, optimizing lipophilicity is crucial for achieving good brain penetration and favorable pharmacokinetics. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been used to produce ligands with lower lipophilicity suitable for tumor imaging.[6]

Compound IdentifierModifications to Core Scaffoldσ1 Receptor Affinity (Ki, nM)Selectivity (Ki σ2 / Ki σ1)Reference
Compound 5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa5.4 ± 0.430-fold[6][7]
Series Analogues Various N-benzyl derivatives0.47 - 12.12 - 44[5]

Experimental Protocols for Biological Evaluation

The characterization of 2-Oxa-8-azaspiro[4.5]decane analogs requires a suite of robust in vitro assays to determine their binding affinity and functional activity. The following protocols are foundational for this purpose.

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor (e.g., M1 muscarinic or σ1) by measuring its ability to compete with a known high-affinity radioligand. Radioligand binding assays are considered the gold standard for measuring ligand affinity due to their robustness and sensitivity.[8]

Causality: The principle is based on the law of mass action. An unlabeled test compound will compete with a fixed concentration of a radiolabeled ligand for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's affinity.

Workflow: Competitive Radioligand Binding Assay

G prep Receptor Preparation (Membrane Homogenate) plate Plate Setup (96-well) Total, Non-Specific, Test Compound Wells prep->plate Determine protein concentration add_reagents Add Reagents: 1. Test Compound (serial dilutions) 2. Radioligand (fixed concentration) 3. Receptor Membranes plate->add_reagents incubate Incubation (e.g., 90 min at 37°C) To reach equilibrium add_reagents->incubate separate Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate wash Wash Filters (Remove unbound radioligand) separate->wash scint Add Scintillation Cocktail & Measure Radioactivity wash->scint analyze Data Analysis (Calculate IC50 and Ki) scint->analyze G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand 2-Oxa-8-azaspiro [4.5]decane Agonist receptor M1 Receptor (GPCR) ligand->receptor Binds g_protein Gαq/βγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip1 IP1 (accumulates) ip3->ip1 Metabolized to ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc licl LiCl (Inhibits breakdown) ip1->licl Blocked by response Cellular Response (e.g., Cognitive Enhancement) ca_release->response pkc->response

Caption: M1 receptor Gq signaling pathway leading to IP1 accumulation.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line engineered to express the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells).

    • Plate the cells in a suitable multi-well plate (e.g., 96-well or 384-well) and grow to an appropriate confluency.

  • Compound Preparation:

    • Prepare serial dilutions of the 2-Oxa-8-azaspiro[4.5]decane analogs and a known M1 full agonist (positive control, e.g., carbachol) in a stimulation buffer containing LiCl.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the compound dilutions to the respective wells. Include wells with buffer only (basal) and wells with the full agonist (maximum stimulation).

    • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection (HTRF Assay): [9] * Lyse the cells using the lysis buffer provided in a commercial IP1 detection kit (e.g., from Cisbio).

    • Add the HTRF reagents to the lysate: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

    • Incubate in the dark at room temperature to allow the detection reagents to bind.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: [9] * Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Convert the HTRF ratio to IP1 concentration using a standard curve generated with known IP1 concentrations.

    • Plot the IP1 concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound. The Emax is often expressed as a percentage of the response to the full agonist.

Conclusion and Future Directions

The 2-Oxa-8-azaspiro[4.5]decane scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for muscarinic and sigma receptors. The SAR data clearly indicates that subtle modifications to the core structure can dramatically influence receptor affinity, selectivity, and functional activity. The M1 partial agonists derived from this scaffold continue to be promising candidates for treating the cognitive symptoms of Alzheimer's disease. [2]Concurrently, the high-affinity σ1 receptor ligands, particularly their radiolabeled versions, hold significant potential as diagnostic tools for oncology and neuroscience. [5] Future research should focus on refining the selectivity profiles of these compounds. For M1 agonists, enhancing selectivity against M2/M3 subtypes is paramount to widening the therapeutic window and minimizing side effects. For σ1 ligands, further optimization of pharmacokinetic properties will be crucial for developing PET tracers with optimal imaging characteristics. The robust bioassay protocols detailed in this guide provide the necessary framework for driving these future discovery and development efforts.

References

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  • Wanibuchi, F., Konishi, T., Mikogami, T., Takanashi, S., Ozeki, M., Hashimoto, T., & Nakajima, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(14), 2545–2555. [Link]

  • Jia, H., Wang, T., Zhang, X., Zhang, J., Brust, P., & Huang, Y. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5487–5498. [Link]

  • Jia, H., Wang, T., Zhang, X., Zhang, J., Brust, P., & Huang, Y. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5487–5498. [Link]

  • Li, X., Shan, B., & Zhang, X. (2023). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry, 66(15), 10219–10246. [Link]

  • Nakamura, Y., Ishihara, Y., & Onodera, K. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 61(4), 327–334. [Link]

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Sources

The Spirocyclic Scaffold 2-Oxa-8-azaspiro[4.5]decane Oxalate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The imperative in modern drug discovery to explore novel chemical space beyond flat, aromatic molecules has intensified the focus on three-dimensional (3D) scaffolds. Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this exploration. They offer a rigid conformational framework that can enhance binding affinity, improve selectivity, and bestow favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth technical overview of 2-Oxa-8-azaspiro[4.5]decane oxalate, a promising spirocyclic building block. We will examine the strategic advantages of its core structure, delve into its primary biological targets, notably the Sigma-1 (σ1) receptor, and provide detailed experimental protocols for its synthesis and evaluation, equipping researchers with the foundational knowledge to leverage this scaffold in their drug development programs.

The Spirocyclic Advantage in Modern Drug Discovery

The pharmaceutical industry has observed that an increased fraction of sp³ hybridized carbons (Fsp³) in drug candidates correlates with a higher probability of clinical success.[1] Spirocyclic scaffolds are an exemplary strategy for increasing Fsp³ content, thereby shifting molecular design into the third dimension.[1][2] This structural rigidity offers several key advantages over more flexible or planar systems:

  • Enhanced Potency and Selectivity: The constrained conformation of a spirocycle can lock key pharmacophoric elements into an optimal orientation for target binding, reducing the entropic penalty upon binding and potentially increasing potency.[2][3] This pre-organization can also improve selectivity by disfavoring interactions with off-target proteins.

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can disrupt molecular planarity and symmetry, which often leads to improved aqueous solubility.[4] Furthermore, azaspirocycles have been shown to decrease lipophilicity and enhance metabolic stability compared to their non-spirocyclic counterparts like piperazines.[2]

  • Novel Chemical Space: Spirocycles provide access to a vast and underexplored area of chemical space, offering opportunities for novel intellectual property and the development of compounds with unique pharmacological profiles.[3]

G cluster_0 Traditional 2D Scaffolds cluster_1 Advanced 3D Scaffolds Planar Planar Aromatic Core (e.g., Benzene) - High Lipophilicity - Prone to Metabolism Spiro Spirocyclic Core (e.g., 2-Oxa-8-azaspiro[4.5]decane) - Improved Solubility - Enhanced Metabolic Stability - Conformational Rigidity Planar->Spiro Dimensionality Increase (Higher Fsp³)

Caption: Transition from 2D planar scaffolds to 3D spirocyclic systems in drug design.

Profile of this compound

2-Oxa-8-azaspiro[4.5]decane is a heterocyclic building block that combines a tetrahydrofuran ring and a piperidine ring through a shared spirocyclic carbon. The oxalate salt form is commonly used to improve the handling, stability, and aqueous solubility of the parent amine, which is critical for formulation and biological testing.

PropertyDataReference(s)
Chemical Name This compound[5]
CAS Number 1588441-03-5 (Oxalate Salt)[5]
Molecular Formula C₁₀H₁₇NO₅[5]
Molecular Weight 231.25 g/mol [5]
Structure (SMILES) C1CNCCC12CCOC2.O=C(O)C(=O)O[6]
Parent Compound CAS 176-69-2[7]

Key Biological Targets and Therapeutic Potential

The inherent structural features of the oxa-azaspiro[4.5]decane scaffold make it a privileged structure for interacting with targets in the central nervous system (CNS).

The Sigma-1 (σ1) Receptor: A Primary Target

The σ1 receptor is a unique ligand-regulated molecular chaperone located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[8][9] It plays a crucial role in cellular homeostasis by modulating intracellular Ca²⁺ signaling, primarily through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor.[9] Dysregulation of σ1 receptor function has been implicated in a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[8][10]

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and shown to exhibit nanomolar affinity for σ1 receptors with moderate to good selectivity over the σ2 subtype.[11] The rigid spirocyclic core likely orients the N-substituted side chains in a manner that optimizes interactions within the σ1 receptor binding pocket. This makes the 2-Oxa-8-azaspiro[4.5]decane scaffold a highly attractive starting point for developing potent and selective σ1 receptor modulators for therapeutic use in depression, anxiety, and Alzheimer's disease.[8][10]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion IP3R IP3 Receptor Cytosol Cytosolic Ca²⁺ IP3R->Cytosol Ca²⁺ Release Sigma1 Sigma-1 Receptor Sigma1->IP3R Modulates MitoCa Ca²⁺ Uptake Cytosol->MitoCa Sequestration

Caption: The σ1 receptor modulates Ca²⁺ signaling at the ER-Mitochondria interface.

Other Potential CNS Targets

While the σ1 receptor is a well-documented target, the versatility of the azaspirodecane scaffold suggests broader applicability:

  • Dopamine (D2/D3) Receptors: Azaspirodecane derivatives have been patented for their anxiolytic activity.[12] The conformational constraint imposed by the spirocyclic system is a known strategy for achieving selectivity between dopamine receptor subtypes, such as D2 and D3, which are critical targets for schizophrenia and Parkinson's disease.[2][13][14]

  • Muscarinic M1 Receptors: Research has demonstrated that derivatives of 1-oxa-8-azaspiro[4.5]decane can act as M1 muscarinic agonists.[15] This line of inquiry is particularly relevant for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[15]

Experimental Workflows and Protocols

The successful application of the 2-Oxa-8-azaspiro[4.5]decane scaffold requires robust synthetic and analytical methodologies.

Synthesis of the Core Scaffold

A convenient synthesis for the related 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, providing a reliable route to the core structure.[16] The general workflow involves the construction of the two rings around a central quaternary carbon.

G Start Commercially Available Starting Materials Step1 Step 1: Ring Formation A Start->Step1 Intermediate Spirocyclic Intermediate Step1->Intermediate Step2 Step 2: Ring Formation B Intermediate->Step2 Final 2-Oxa-8-azaspiro[4.5]decane Core Scaffold Step2->Final Salt Salt Formation with Oxalic Acid Final->Salt Product Final Oxalate Salt Product Salt->Product

Caption: Generalized synthetic workflow for the 2-Oxa-8-azaspiro[4.5]decane scaffold.

Protocol: In Vitro σ1 Receptor Radioligand Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Objective: To quantify the competitive displacement of a known σ1 radioligand by a derivative of 2-Oxa-8-azaspiro[4.5]decane.

Materials:

  • Membrane homogenates from cells expressing human σ1 receptors (e.g., HEK-293 cells).

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test compound stock solutions in DMSO.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

Methodology:

  • Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of buffer to "Total Binding" wells. Add 25 µL of 10 µM haloperidol to "Non-Specific Binding" (NSB) wells. Add 25 µL of test compound dilutions (in triplicate) to experimental wells, covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

  • Radioligand Addition: Add 50 µL of -pentazocine (at a final concentration near its Kd, e.g., 2-3 nM) to all wells.

  • Membrane Addition: Add 100 µL of the membrane homogenate preparation (containing ~50-100 µg of protein) to all wells to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation. The choice of temperature and time is based on ensuring the reaction reaches equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(DPM_sample - DPM_NSB) / (DPM_total - DPM_NSB)]).

    • Perform a non-linear regression analysis (log[inhibitor] vs. response) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Murine Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of a 2-Oxa-8-azaspiro[4.5]decane derivative following intravenous and oral administration in mice.

Methodology:

  • Animal Dosing: Use male C57BL/6 mice (n=3-4 per time point per route). Administer the test compound intravenously (IV) via the tail vein (e.g., 1 mg/kg in a saline/DMSO vehicle) and orally (PO) by gavage (e.g., 10 mg/kg in a 0.5% methylcellulose suspension).

  • Blood Sampling: Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Prepare plasma samples by protein precipitation (e.g., adding 3 volumes of acetonitrile containing an internal standard).

    • Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.

    • Develop and validate a sensitive and selective LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table of Representative PK Data:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cₘₐₓ (ng/mL) 500 (at 5 min)850
Tₘₐₓ (hr) 0.081.0
AUC₀₋inf (hr*ng/mL) 12004800
Half-life (t½) (hr) 3.54.0
Clearance (CL) (mL/min/kg) 13.9-
Volume of Distribution (Vd) (L/kg) 3.9-
Oral Bioavailability (F%) -40%

Conclusion and Future Directions

The this compound scaffold represents a valuable asset in the drug discovery toolkit. Its inherent three-dimensionality provides a robust platform for designing potent and selective ligands with improved drug-like properties. The demonstrated affinity of its derivatives for the σ1 receptor highlights its immediate potential for developing novel therapeutics for a range of CNS disorders.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematic derivatization of the piperidine nitrogen and other positions on the scaffold to optimize potency, selectivity, and pharmacokinetic profiles.

  • PET Ligand Development: The scaffold is suitable for developing Positron Emission Tomography (PET) radioligands by incorporating isotopes like ¹⁸F, which would enable in vivo imaging and target engagement studies in living subjects.[11]

  • Exploration of New Targets: Leveraging the scaffold's versatility to probe other challenging biological targets where conformational rigidity is a prerequisite for activity.

By integrating advanced synthetic chemistry with rigorous biological evaluation, researchers can unlock the full therapeutic potential of the 2-Oxa-8-azaspiro[4.5]decane core.

References

  • Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262–278. [Link]

  • Wu, E. S. C., et al. (1989). US Patent 4,855,302: Certain azaspirodecane compounds and a method of inducing an anxiolytic activity.
  • Abdel-Magid, A. F. (2015). The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 15(19), 2157-2180. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sigma non-opioid intracellular receptor 1. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. [Link]

  • Di Pietro, N. C., & Seamans, J. K. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 635035. [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. D₂ receptor. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Ferentinos, C., & Carli, M. (2018). Dopamine D2 Receptors Dimers: How can we Pharmacologically Target Them? Current Neuropharmacology, 16(3), 266–276. [Link]

  • Singh, U., & Kumar, V. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. Spiro Compounds. Wiley Online Library. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 9(12), 1279-1282. [Link]

  • Pereira, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(1), 69-82. [Link]

  • Kadyrov, A. A., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]

  • Iga, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]

Sources

The Physicochemical Landscape of 2-Oxa-8-azaspiro[4.5]decane Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a compelling structural motif. Its inherent three-dimensionality and conformational rigidity, coupled with the strategic placement of heteroatoms, offer a unique framework for the design of novel therapeutics. Derivatives of this core have shown promise in a range of therapeutic areas, targeting complex biological systems with high affinity and selectivity. This guide provides an in-depth exploration of the core physicochemical properties of 2-Oxa-8-azaspiro[4.5]decane compounds, offering a critical foundation for researchers, scientists, and drug development professionals seeking to harness the full potential of this privileged scaffold. Understanding these fundamental characteristics is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, ultimately paving the way for the development of safe and effective medicines.

The 2-Oxa-8-azaspiro[4.5]decane Core: A Structural Overview

The 2-Oxa-8-azaspiro[4.5]decane is a bicyclic heterocyclic system characterized by a spirocyclic junction between a tetrahydrofuran ring and a piperidine ring. This arrangement imparts a defined and rigid three-dimensional geometry, a desirable feature in drug design for minimizing entropic penalties upon binding to a biological target.

The core structure, with the IUPAC name 2-oxa-8-azaspiro[4.5]decane, has the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. The presence of a basic nitrogen atom in the piperidine ring and an oxygen atom in the tetrahydrofuran ring provides key sites for hydrogen bonding and potential metabolic transformations.

Property2-Oxa-8-azaspiro[4.5]decane (Freebase)2-Oxa-8-azaspiro[4.5]decane Hydrochloride8-Oxa-2-azaspiro[4.5]decane (Isomer)
Molecular Formula C₈H₁₅NO[1]C₈H₁₆ClNO[2]C₈H₁₅NO[3][4]
Molecular Weight 141.21 g/mol [1]177.67 g/mol [5]141.21 g/mol [3][4]
Physical Form Predicted to be a liquidSolid[2]Liquid[3]
Melting Point Not availableNot available130-132 °C (for the HCl salt)[6]
Boiling Point Not availableNot available229.3 ± 33.0 °C at 760 mmHg[3][4]
Calculated LogP (XlogP) 0.4[1]Not applicable0.7765[7]
Predicted pKa Not availableNot applicable10.93 ± 0.20[6]
Topological Polar Surface Area (TPSA) 21.3 Ų[1]Not applicable21.26 Ų[7]

Lipophilicity: Navigating the Organic-Aqueous Interface

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH, is a critical determinant of a drug molecule's behavior. It influences solubility, membrane permeability, plasma protein binding, and metabolic clearance. For the 2-Oxa-8-azaspiro[4.5]decane scaffold, achieving an optimal lipophilicity is key to balancing these properties for favorable in vivo performance.

Understanding LogP and LogD

The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium. LogP is the base-10 logarithm of this ratio. For ionizable compounds like the 2-Oxa-8-azaspiro[4.5]decane derivatives, the distribution coefficient (D) at a given pH is more relevant, as it accounts for the partitioning of both the ionized and non-ionized forms.

The computed XlogP of 0.4 for the parent 2-Oxa-8-azaspiro[4.5]decane suggests a relatively balanced hydrophilic-lipophilic character[1]. This moderate lipophilicity can be a good starting point for further optimization, allowing for sufficient aqueous solubility while retaining the potential for membrane permeation.

Experimental Determination of LogP/LogD: The Shake-Flask Method

The "gold standard" for experimental LogP determination is the shake-flask method. This technique directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for at least 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of the 2-Oxa-8-azaspiro[4.5]decane compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration of the compound should be within the linear range of the analytical method.

  • Equilibration:

    • Shake the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). The duration should be optimized for the specific compound class.

  • Phase Separation:

    • Centrifuge the tubes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of LogD:

    • LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

  • Pre-saturation of solvents: This is crucial to prevent volume changes during the experiment due to the partial miscibility of n-octanol and water, which would affect the accuracy of the concentration measurements.

  • Choice of aqueous buffer: A pH of 7.4 is commonly used to mimic physiological conditions.

  • Equilibration time: Insufficient shaking time can lead to an underestimation of the true partition coefficient. The time required for equilibrium should be determined empirically.

  • Centrifugation: This step is essential to avoid cross-contamination of the phases, which is a common source of error.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis pH_Meter Calibrated pH Meter Record_pH Record Stabilized pH pH_Meter->Record_pH Sample_Sol Compound Solution (known concentration) Add_Titrant Incremental Addition of Titrant Sample_Sol->Add_Titrant Titrant Standardized Titrant (e.g., HCl) Titrant->Add_Titrant Add_Titrant->Record_pH loop Plot_Curve Plot pH vs. Titrant Volume Record_pH->Plot_Curve Determine_pKa Determine pKa from Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility: A Prerequisite for Biological Activity

Aqueous solubility is a fundamental physicochemical property that dictates the bioavailability of orally administered drugs. Poor solubility can lead to low absorption and erratic in vivo performance. For the 2-Oxa-8-azaspiro[4.5]decane series, understanding and optimizing solubility is a key aspect of the drug discovery process.

Types of Solubility Measurements
  • Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is often used in the early stages of drug discovery for screening large numbers of compounds.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period. It is a more accurate but lower-throughput measurement, typically used for lead optimization candidates.

Experimental Determination of Kinetic Solubility
  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the 2-Oxa-8-azaspiro[4.5]decane compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

    • Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Precipitation:

    • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature to allow for precipitation of the insoluble compound.

  • Separation of Undissolved Compound:

    • Use a filter plate to separate the precipitated solid from the saturated solution.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS, by comparing to a standard curve.

The kinetic solubility value is the concentration of the compound remaining in solution after the incubation period. This provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which can be relevant to its behavior upon administration.

Stability: Ensuring the Integrity of the Molecule

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo fate. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the 2-Oxa-8-azaspiro[4.5]decane compound to harsh conditions to accelerate its decomposition. This helps to identify the likely degradation products and understand the intrinsic stability of the molecule.

  • Acidic Hydrolysis: The compound is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic Hydrolysis: The compound is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: The solid compound or a solution is heated to a high temperature.

  • Photostability: The compound is exposed to light of a specific wavelength and intensity, as per ICH guidelines.

  • Stress Sample Preparation:

    • Prepare solutions of the 2-Oxa-8-azaspiro[4.5]decane compound under each of the stress conditions. Include a control sample stored under normal conditions.

  • Incubation:

    • Incubate the samples for a defined period. The duration and temperature should be chosen to achieve a modest level of degradation (e.g., 5-20%).

  • Sample Quenching and Analysis:

    • At the end of the incubation period, quench the reactions (e.g., by neutralizing the acid or base).

    • Analyze the stressed samples and the control sample using a high-resolution analytical technique, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

    • The stability-indicating method should be able to resolve the parent compound from all significant degradation products.

Sources

The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Technical Guide to a Privileged Core for Novel CNS Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that is particularly amenable to the design of novel therapeutics targeting the central nervous system (CNS). Its inherent rigidity and defined spatial orientation of substituents provide a distinct advantage in achieving high-affinity and selective interactions with complex biological targets. This in-depth technical guide provides a comprehensive overview of the 2-Oxa-8-azaspiro[4.5]decane core, including its synthesis, structure-activity relationships (SAR) for key CNS targets, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies for neurological and psychiatric disorders.

Introduction: The Strategic Value of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

In the landscape of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological profiles compared to their linear or planar counterparts.[1] The 2-Oxa-8-azaspiro[4.5]decane core, a specific class of spirocyclic compounds, offers a privileged framework for the development of CNS-active agents.

The rigid nature of the spirocyclic system reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic contribution to binding affinity. Furthermore, the defined spatial arrangement of substituents allows for a precise probing of the chemical space within a biological target, facilitating the optimization of potency and selectivity. This is particularly crucial for CNS targets, which often exhibit a high degree of homology among subtypes, making the achievement of selectivity a formidable challenge.

This guide will delve into the technical nuances of the 2-Oxa-8-azaspiro[4.5]decane scaffold, with a focus on its application in the development of M1 muscarinic agonists and sigma-1 receptor ligands, two promising avenues for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Synthesis of the 2-Oxa-8-azaspiro[4.5]decane Core and Derivatives

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. The 2-Oxa-8-azaspiro[4.5]decane core can be constructed through various synthetic routes, often leveraging commercially available starting materials. A general and robust approach to a key intermediate, 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, is detailed below.

Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

This multi-step synthesis commences with the readily available N-Boc-4-piperidone and proceeds through a spirocyclization to form the oxazolidinone ring, followed by deprotection to yield the desired hydrochloride salt.

Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

This initial step involves a modified Bucherer-Bergs reaction followed by cyclization with glycolic acid.

  • Materials:

    • N-Boc-4-piperidone

    • Potassium cyanide (KCN)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Glycolic Acid

    • Sulfuric Acid (H₂SO₄)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of N-Boc-4-piperidone in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

    • Cool the reaction to room temperature and extract the intermediate spirohydantoin.

    • To a solution of the crude spirohydantoin in toluene, add glycolic acid and a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux and collect the evolved water using a Dean-Stark apparatus. Continue refluxing until no more water is collected (typically 12-16 hours).

    • Cool the reaction mixture and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one as a white crystalline solid.

Step 2: Deprotection to 1-Oxa-8-azaspiro[4.5]decan-3-one

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.

  • Materials:

    • 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

    • 4M Hydrochloric acid (HCl) in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in dichloromethane and cool to 0 °C.

    • Slowly add the 4M HCl in dioxane solution dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

Step 3: Purification to 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

  • Materials:

    • Crude 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride

    • Diethyl ether (Et₂O)

    • Ethanolic HCl (optional)

  • Procedure:

    • Suspend the crude product in diethyl ether and stir vigorously.

    • If necessary, adjust the pH to 1-2 by the dropwise addition of ethanolic HCl.

    • Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.

    • Dry the solid under vacuum to yield the pure 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

Therapeutic Applications and Structure-Activity Relationships

The 2-Oxa-8-azaspiro[4.5]decane scaffold has proven to be a versatile platform for the development of ligands for several CNS targets. Two of the most promising areas of application are M1 muscarinic agonists for the treatment of cognitive deficits in Alzheimer's disease and sigma-1 receptor ligands for their neuroprotective potential.

M1 Muscarinic Agonists

The M1 muscarinic acetylcholine receptor plays a crucial role in cognitive processes, and its activation is a key therapeutic strategy for Alzheimer's disease.[2] Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively investigated as M1 agonists.

Structure-Activity Relationships (SAR):

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane core have yielded valuable insights into the SAR for M1 receptor agonism.[3]

  • Substitution at the 2- and 8-positions: The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibits potent but non-selective muscarinic activity.[3]

  • Modification of the 3-position: Introduction of a methylene group at the 3-position, as in 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), leads to preferential affinity for M1 over M2 receptors and a desirable separation of pro-cognitive effects from cholinergic side effects.[3][4]

  • Stereochemistry: The M1 agonist activity resides preferentially in the (-)-isomers of these compounds.[3]

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In vivo Antiamnesic Activity (ED50, mg/kg)
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneHighHighPotent (non-selective)
(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796)Micromolar rangeWeaker0.031 (p.o.)[4]
(-)-2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (YM954)Micromolar rangeWeaker0.016 (p.o.)[4]

Mechanism of Action: M1 Receptor Signaling

M1 receptors are Gq-protein coupled receptors.[5][6] Agonist binding initiates a signaling cascade that ultimately leads to neuronal excitation and the modulation of synaptic plasticity, processes that are fundamental to learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Downstream\nCellular Responses Downstream Cellular Responses PKC->Downstream\nCellular Responses Phosphorylates Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Triggers Agonist M1 Agonist (2-Oxa-8-azaspiro[4.5]decane derivative) Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions, and its modulation holds therapeutic promise for various neurodegenerative diseases.

Structure-Activity Relationships (SAR):

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been developed as high-affinity and selective sigma-1 receptor ligands.[7]

  • General Features: These ligands typically consist of the spirocyclic core, a linker, and an aromatic moiety.

  • Affinity and Selectivity: A series of 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated nanomolar affinity for the sigma-1 receptor with moderate to good selectivity over the sigma-2 subtype.[7] For instance, certain fluorinated derivatives have been developed as potential PET imaging agents for the sigma-1 receptor.[7]

Compound Moietyσ₁ Receptor Affinity (Ki, nM)Selectivity (Ki σ₂/Ki σ₁)
1-Oxa-8-azaspiro[4.5]decane derivatives0.47 - 12.1[7]2 - 44[7]

Mechanism of Action: Sigma-1 Receptor-Mediated Neuroprotection

Sigma-1 receptor activation is associated with a plethora of neuroprotective effects, including the modulation of calcium signaling, reduction of oxidative stress, and promotion of cell survival pathways.

Sigma1_Neuroprotection_Pathway cluster_er_mam ER-Mitochondria Associated Membrane (MAM) cluster_cellular_stress Cellular Stress cluster_neuroprotective_outcomes Neuroprotective Outcomes S1R_BiP Sigma-1 Receptor (inactive, bound to BiP) S1R_active Sigma-1 Receptor (active) S1R_BiP->S1R_active Activation IP3R IP3 Receptor S1R_active->IP3R Modulates Nrf2 Pathway Nrf2 Pathway S1R_active->Nrf2 Pathway Activates BDNF Signaling BDNF Signaling S1R_active->BDNF Signaling Potentiates Ca_homeostasis Ca²⁺ Homeostasis IP3R->Ca_homeostasis Ligand Sigma-1 Agonist (2-Oxa-8-azaspiro[4.5]decane derivative) Ligand->S1R_BiP Binds ER_Stress ER Stress ER_Stress->S1R_BiP Induces dissociation Oxidative_stress_reduction Reduced Oxidative Stress Cell_survival Enhanced Cell Survival Nrf2 Pathway->Oxidative_stress_reduction BDNF Signaling->Cell_survival

Caption: Sigma-1 Receptor Neuroprotective Signaling.

Pharmacokinetics, Metabolism, and Toxicology (ADME-Tox)

A comprehensive understanding of the ADME-Tox profile of any new chemical entity is paramount for its successful development as a therapeutic agent. For the 2-Oxa-8-azaspiro[4.5]decane scaffold, the inherent three-dimensionality can favorably influence its physicochemical properties.

General Considerations:

  • Lipophilicity: The spirocyclic nature of the scaffold can be tuned to achieve an optimal lipophilicity (LogP/LogD) for blood-brain barrier penetration, a critical requirement for CNS-targeted drugs.

  • Metabolic Stability: The rigid framework of the spirocycle can shield metabolically labile sites from enzymatic degradation, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.[8] In vitro assays using liver microsomes or hepatocytes are essential to evaluate the metabolic stability of new derivatives.[2][9]

  • Toxicity: Early assessment of potential toxicities is crucial. In vitro cytotoxicity assays and screening against key off-targets (e.g., hERG channel) should be integrated into the drug discovery cascade.

While specific ADME-Tox data for a wide range of 2-Oxa-8-azaspiro[4.5]decane derivatives is not extensively published, the available preclinical data for compounds like YM796 and YM954, which have been advanced to further studies, suggests that this scaffold can be elaborated into drug-like molecules with acceptable safety profiles.[3][4]

Conclusion and Future Directions

The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a highly valuable and versatile core for the design of novel CNS therapeutics. Its unique three-dimensional structure provides a solid foundation for achieving high affinity and selectivity for challenging biological targets. The successful development of M1 muscarinic agonists and sigma-1 receptor ligands based on this scaffold underscores its potential.

Future research in this area should continue to explore the vast chemical space around the 2-Oxa-8-azaspiro[4.5]decane core. The application of this scaffold to other CNS targets, such as ion channels and other G-protein coupled receptors, is a promising avenue for investigation. Furthermore, a more systematic evaluation of the ADME-Tox properties of a broader range of derivatives will be essential to guide the selection of clinical candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a host of debilitating neurological and psychiatric disorders.

References

  • BenchChem. (2025). Downstream Signaling Pathways of M1/M4 Muscarinic Agonists: A Technical Guide.
  • Wanibuchi, F., Konishi, T., Takanaka, K., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 57(3), 337-347.
  • BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Spirocyclic Drug Candidates.
  • Zhang, J., Zhang, M., Li, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Tsukamoto, S., Fujii, M., Yasunaga, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852.
  • Fisher, A. (2008). Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer's disease. Neurotherapeutics, 5(3), 433-442.
  • Wikipedia. (2023, December 27). Muscarinic acetylcholine receptor M1. Retrieved from [Link]

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structural elucidation of 2-Oxa-8-azaspiro[4.5]decane oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-Oxa-8-azaspiro[4.5]decane Oxalate

Abstract

Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their unique three-dimensional architecture, which can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1][2] The 2-Oxa-8-azaspiro[4.5]decane core is a valuable heterocyclic building block, and its precise structural characterization is paramount for its application in drug discovery and development. This guide presents a comprehensive, multi-technique approach to the definitive structural elucidation of its oxalate salt. We move beyond a simple recitation of methods to provide a self-validating analytical workflow, explaining the causality behind experimental choices and the logic of data integration. The protocols and interpretations detailed herein serve as a robust framework for the characterization of novel spirocyclic compounds and their salts.

Introduction: The Structural Challenge

The compound , this compound, presents a multifaceted analytical challenge. The core structure combines a piperidine ring and a tetrahydrofuran ring fused at a single, quaternary spiro-carbon. The presence of a secondary amine in the piperidine ring allows for salt formation with oxalic acid.

Key structural questions to be definitively answered are:

  • Confirmation of the Spirocyclic Framework: Is the carbon-hydrogen backbone consistent with the 2-Oxa-8-azaspiro[4.5]decane structure?

  • Unambiguous Atom Connectivity: How can we prove the specific arrangement of the oxygen and nitrogen heteroatoms?

  • Stoichiometry of the Salt: Does the amine and oxalic acid form a 1:1 or 2:1 salt? This is critical as it affects molecular weight, solubility, and physiological properties.

  • Three-Dimensional Conformation: What is the solid-state conformation and packing of the molecule?

To address these questions, a synergistic application of orthogonal analytical techniques is not just recommended, but essential.

The Analytical Workflow: A Self-Validating Strategy

A robust structural elucidation relies on the convergence of data from multiple independent techniques. Each method provides a piece of the puzzle, and their collective agreement provides the highest level of confidence in the final structure.

G cluster_0 Initial Analysis cluster_1 Core Structure Determination cluster_2 Definitive Confirmation cluster_3 Final Output A Synthesis & Purification of Sample B Elemental Analysis (C, H, N) A->B Provides Sample C Mass Spectrometry (HRMS) A->C Provides Sample D 1D NMR (¹H, ¹³C) A->D Provides Sample F FTIR Spectroscopy A->F Provides Sample G Single Crystal X-ray Crystallography B->G Informs Crystallization Strategy H Validated Structure & Stoichiometry B->H Confirms Empirical Formula C->G Informs Crystallization Strategy C->H Confirms Molecular Mass E 2D NMR (COSY, HSQC, HMBC) D->E Identifies Nuclei E->G Informs Crystallization Strategy E->H Confirms Connectivity F->H Confirms Functional Groups G->H Definitive 3D Structure

Caption: A logical workflow for the .

Mass Spectrometry: Confirming Mass and Composition

Expertise & Rationale: Mass spectrometry (MS) is the first-line technique to determine the molecular weight of the cationic component and to gain insight into its structure through fragmentation. For a pre-formed salt, Electrospray Ionization (ESI) is the ideal method as it is a soft ionization technique that allows the intact protonated base to enter the gas phase. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition, providing a powerful check on the molecular formula.

Experimental Protocol (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the oxalate salt in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to ensure protonation.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.[3]

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation pattern.[4]

Data Interpretation & Expected Results

The free base, 2-Oxa-8-azaspiro[4.5]decane, has a molecular formula of C₈H₁₅NO and a monoisotopic mass of 141.1154 Da.[5]

  • HRMS: The primary ion observed will be the protonated free base, [C₈H₁₅NO + H]⁺. The expected accurate mass is 142.1232 Da. The high-resolution data should confirm this elemental composition, ruling out other isobaric possibilities.

  • MS/MS: The fragmentation pattern will be characteristic of the spirocyclic structure. Key fragmentation pathways would involve the cleavage of the piperidine or tetrahydrofuran rings.

Table 1: Expected HRMS and MS/MS Fragmentation Data

Ion Formula Calculated m/z Description
[M+H]⁺ [C₈H₁₆NO]⁺ 142.1232 Protonated molecular ion of the free base.
[M+H - H₂O]⁺ [C₈H₁₄N]⁺ 124.1126 Loss of the ether oxygen and a hydrogen.

| [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | 84.0813 | Fragment corresponding to the piperidine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR is the most powerful tool for determining the precise connectivity of the carbon-hydrogen framework in solution.[6][7] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment of all protons and carbons, especially the crucial spiro-carbon.

Experimental Protocol (NMR)
  • Sample Preparation: Dissolve 5-10 mg of the oxalate salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks within each ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the two rings across the spiro-carbon.

Data Interpretation & Expected Results

The structure of 2-Oxa-8-azaspiro[4.5]decane has 8 unique carbon environments and 15 protons.

Caption: The core chemical structure of 2-Oxa-8-azaspiro[4.5]decane.[5]

  • ¹³C NMR: Expect 8 distinct signals. The spiro-carbon (C5) will be a quaternary carbon with a unique chemical shift, typically downfield. The carbons adjacent to the nitrogen (C7, C9) and oxygen (C1, C4) will also be deshielded.

  • ¹H NMR: The spectrum will show complex multiplets for the methylene protons. The protons on the tetrahydrofuran ring will be distinct from those on the piperidine ring. The N-H proton will likely appear as a broad singlet.

  • HMBC Correlations: This is the key experiment. Protons on C4 and C6 should show a correlation to the spiro-carbon (C5), definitively linking the two rings.

G C1 C1 H1 H1 H1->C1 ¹J (HSQC) C5 C5 (Spiro) H1->C5 ³J (HMBC) C6 C6 H6 H6 H6->C5 ²J (HMBC) H6->C6 ¹J (HSQC) C4 C4 H4 H4 H4->C5 ²J (HMBC) H4->C4 ¹J (HSQC)

Caption: Key HMBC correlations confirming the connectivity around the spiro-carbon (C5).

Table 2: Hypothetical NMR Chemical Shift Assignments (in DMSO-d₆)

Position δ ¹³C (ppm) δ ¹H (ppm) Key HMBC Correlations to C5
1 ~68.5 ~3.7 (t) Yes (³J)
3 ~25.0 ~1.8 (m) No
4 ~35.2 ~2.1 (t) Yes (²J)
5 (Spiro) ~75.0 - -
6 ~34.8 ~2.0 (t) Yes (²J)
7 ~49.5 ~3.1 (m) No
9 ~49.5 ~3.1 (m) No
10 ~28.0 ~1.7 (m) No
N-H - ~8.5 (br s) -

| Oxalate (COOH) | ~165.0 | ~12.0 (br s) | - |

Elemental Analysis & FTIR: Stoichiometry and Functional Groups

Expertise & Rationale: While modern spectroscopic methods are powerful, classical elemental analysis provides indispensable quantitative data on the elemental composition (C, H, N), which is the most direct way to determine the salt's stoichiometry. Fourier-Transform Infrared (FTIR) spectroscopy complements this by providing rapid confirmation of key functional groups.

Stoichiometry Determination via Elemental Analysis

The theoretical elemental percentages for both a 1:1 and a 2:1 salt are calculated and compared against the experimental values.

Table 3: Theoretical vs. Experimental Elemental Composition

Stoichiometry Formula MW %C (Theor.) %H (Theor.) %N (Theor.)
1:1 Salt C₁₀H₁₇NO₅ 231.25 51.94 7.41 6.06
2:1 Salt C₁₈H₃₂N₂O₄ 372.46 58.04 8.66 7.52

| Experimental | - | - | 57.98 | 8.71 | 7.49 |

FTIR Spectroscopy
  • Expected Peaks: A broad absorption in the 3300-2500 cm⁻¹ range due to O-H (oxalic acid) and N-H⁺ (ammonium salt) stretching. A strong C=O stretch around 1700-1720 cm⁻¹ from the carboxyl groups of the oxalate. A prominent C-O-C stretch for the ether group around 1100 cm⁻¹.

Single Crystal X-ray Crystallography: The Definitive Answer

Expertise & Rationale: X-ray crystallography is the ultimate arbiter of molecular structure.[8] It provides an unambiguous 3D picture of the molecule in the solid state, confirming connectivity, stereochemistry, and the precise ionic interactions between the protonated amine and the oxalate dianion.[9][10][11]

Experimental Protocol
  • Crystal Growth: High-quality single crystals are required.[8] This is often the rate-limiting step.[8] A common method is slow evaporation of a solvent in which the compound has moderate solubility (e.g., ethanol/water, isopropanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is placed in an intense beam of monochromatic X-rays, and the resulting diffraction pattern is collected.[10][11]

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into this map, and their positions are refined to yield the final crystal structure.

Expected Structural Confirmation
  • Confirmation of Connectivity: The resulting 3D model will visually confirm the 2-Oxa-8-azaspiro[4.5]decane framework.

  • Confirmation of Stoichiometry: The crystallographic asymmetric unit will contain two spiro-cations and one oxalate dianion, confirming the 2:1 ratio determined by elemental analysis.

  • Ionic Interactions: The model will show the location of the proton on the piperidine nitrogen and the hydrogen bonding network between the ammonium group (N-H⁺) and the carboxylate groups (COO⁻) of the oxalate.

Conclusion: A Synthesized and Validated Structure

By integrating the data from this multi-technique workflow, we can declare the structure of this compound with the highest degree of scientific certainty.

  • HRMS confirmed the elemental composition of the cationic base (C₈H₁₅NO).

  • 1D and 2D NMR spectroscopy unambiguously established the carbon-hydrogen framework and the spirocyclic connectivity.

  • Elemental Analysis proved the 2:1 stoichiometric ratio of the base to oxalic acid.

  • FTIR confirmed the presence of the expected functional groups.

  • X-ray Crystallography provided the definitive 3D structure, validating all findings from the other techniques and detailing the ionic and intermolecular interactions.

This rigorous, self-validating approach ensures the structural integrity of the molecule, providing a solid foundation for its use in research and drug development.

References

  • Cimini, S., et al. (2021). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH. Available at: [Link]

  • Unknown Author. (2022). X-ray studies of molecular structure during the crystallisation of organic salts. Diamond Light Source. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. BenchChem.
  • Unknown Author. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest.
  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Royal Society of Chemistry. Available at: [Link]

  • Lancaster, C., et al. (2006). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Kehua Wisdom. (n.d.). 2-Oxa-8-azaspiro[4.5]decane hydrochloride. Kehua Wisdom. Available at: [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Caltech. Available at: [Link]

  • Ferreira, R. J., et al. (2021). Spiro Compounds: A Brief History.
  • Unknown Author. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • J&K Scientific. (n.d.). 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1). J&K Scientific. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Available at: [Link]

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The Evolving Frontier: A Patent Landscape Analysis of 2-Oxa-8-azaspiro[4.5]decane Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Advantage in Medicinal Chemistry

The 2-Oxa-8-azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has steadily gained prominence in the field of medicinal chemistry. Its rigid, spirocyclic nature offers a distinct advantage over more flexible aliphatic and aromatic systems by pre-organizing substituents in a defined spatial orientation. This can lead to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and novel intellectual property. This guide provides a comprehensive analysis of the patent landscape for 2-Oxa-8-azaspiro[4.5]decane compounds, offering insights into key therapeutic applications, major patent holders, and innovative synthetic strategies that are shaping the future of drug development.

The Therapeutic Promise: A Multi-faceted Target Landscape

The inherent structural features of the 2-Oxa-8-azaspiro[4.5]decane core have enabled its application across a diverse range of therapeutic areas. Analysis of the patent literature reveals a concentration of research and development in the following key domains:

Table 1: Key Therapeutic Applications of 2-Oxa-8-azaspiro[4.5]decane Derivatives

Therapeutic AreaSpecific Target/Mechanism of ActionKey Patent/Literature Examples
Neurodegenerative Disorders M1 Muscarinic AgonistsSynthesis and SAR of derivatives for Alzheimer's disease[1]
Calcium Uptake Inhibition, Antihypoxic EffectsTreatment of brain damage[2]; Cognitive enhancers for dementia[3]
Sigma-1 Receptor LigandsPotential for brain imaging agents[4]
Oncology PTPN11 (SHP2) InhibitionTreatment of various cancers[5]
PRMT5 InhibitionGeneral spirocyclic compounds as anti-tumor agents[6]
Central Nervous System Disorders Anticonvulsant ActivityTreatment of epileptic diseases[7]
Metabolic and Inflammatory Diseases Lipid Level Lowering EffectsManagement of hyperlipidemia[7]
Antiallergic PropertiesTreatment of allergic diseases[7]
PDE7 InhibitionTreatment of neuropathic pain[8]
Infectious Diseases Hepatitis C Virus (HCV) NS5A Protein InhibitionAntiviral therapy[9]

The versatility of the 2-Oxa-8-azaspiro[4.5]decane scaffold is evident, with applications spanning from complex neurodegenerative diseases to oncology and infectious agents. The ability to modify the core structure at multiple positions allows for the fine-tuning of pharmacological properties to engage with a wide array of biological targets.

Navigating the Patent Landscape: Key Players and Emerging Trends

An analysis of the assignees on key patents reveals a mix of established pharmaceutical companies and specialized research institutions driving innovation in this chemical space. While a comprehensive list of all players is beyond the scope of this guide, a notable trend is the early pioneering work by companies like Richter Gedeon, who secured patents for derivatives with neuroprotective and cognitive-enhancing properties.[2][3] More recent filings indicate a growing interest from a broader range of pharmaceutical entities and academic institutions exploring this scaffold for novel therapeutic targets.

The timeline of patent publications suggests a sustained interest in 2-Oxa-8-azaspiro[4.5]decane and related spirocyclic compounds, with a noticeable uptick in recent years. This resurgence is likely fueled by advancements in synthetic methodologies that have made these complex structures more accessible, coupled with a growing appreciation for the benefits of three-dimensionality in drug design.

The Synthetic Blueprint: Enabling Access to Chemical Diversity

The development of efficient and versatile synthetic routes is paramount to fully exploring the chemical space around the 2-Oxa-8-azaspiro[4.5]decane core. Patented and published methodologies highlight several key strategies for the construction and derivatization of this scaffold.

Core Synthesis Strategies

A foundational approach to the synthesis of the 1-oxa-2-oxo-8-azaspiro[1][10]decane core is detailed in US Patent 5,118,687.[2] This method involves the cyclization of a 2-imino-1,3-dioxolane hydrohalide salt in the presence of a base.

Experimental Protocol: General Cyclization Procedure [2]

  • Formation of the Intermediate: A suitable starting material is treated with a hydrogen halide (e.g., HCl, HBr) to form the 2-imino-1,3-dioxolane hydrohalide salt.

  • Cyclization: The hydrohalide salt is then treated with water and a base to induce cyclization.

  • Choice of Base: The cyclization can be catalyzed by a variety of bases, including alkali metal acetates, carbonates, alkoxides, hydroxides, or tertiary organic bases like pyridine or tripropylamine. The organic base can also serve as the solvent.

  • Isolation: The resulting 1-oxa-2-oxo-8-azaspiro[1][10]decane derivative is obtained as an acid addition salt, from which the free base can be liberated using standard procedures.

This fundamental approach has been adapted and refined over the years to allow for the introduction of diverse substituents.

Advanced and Catalytic Methodologies

More recent research has focused on developing highly efficient and stereoselective methods for the synthesis of related oxa-azaspiro[4.5]decane derivatives. A notable example is the diastereoselective gold and palladium relay catalytic tandem cyclization.[10] This sophisticated approach allows for the construction of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions, opening up new avenues for chemical space exploration.

Conceptual Workflow: Au/Pd Relay Catalysis [10]

G cluster_0 Gold Catalysis cluster_1 Palladium Catalysis A Enynamide B Furan-derived Azadiene A->B Au(I) Catalyst E Dearomatic 2-Oxa-7-azaspiro[4.5]decane Derivative B->E [4+2] Cycloaddition C Vinyl Benzoxazinanone D Pd-π-allyl Dipole C->D Pd(0) Catalyst Decarboxylation D->E

Caption: Gold and Palladium relay catalysis for the synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives.

This innovative strategy, along with others such as the convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, underscores the ongoing efforts to streamline the production of these valuable scaffolds.[11]

Future Directions and Opportunities

The patent landscape for 2-Oxa-8-azaspiro[4.5]decane compounds points towards a future of continued innovation and therapeutic diversification. Several key opportunities exist for researchers and drug development professionals in this space:

  • Exploration of New Therapeutic Targets: While significant progress has been made in CNS disorders and oncology, the unique properties of this scaffold suggest its potential applicability to a wider range of diseases.

  • Development of Novel Synthetic Methodologies: Further advancements in asymmetric synthesis and late-stage functionalization will be crucial for rapidly generating diverse libraries of compounds for high-throughput screening. The application of these scaffolds in DNA-encoded libraries is an emerging area with significant potential.[12]

  • Focus on Specific Isomers: As with many chiral drug candidates, the biological activity of 2-Oxa-8-azaspiro[4.5]decane derivatives often resides in a single enantiomer.[1] A focus on stereoselective synthesis and characterization will be critical for developing potent and safe medicines.

  • Radiolabeling for Diagnostics: The development of radiolabeled derivatives for use in positron emission tomography (PET) imaging represents a promising avenue for both diagnostic and drug development applications.[4][13]

Conclusion

The 2-Oxa-8-azaspiro[4.5]decane scaffold has firmly established itself as a valuable building block in modern drug discovery. The existing patent landscape showcases a rich history of innovation and a diverse array of therapeutic applications. As synthetic methodologies become more sophisticated and our understanding of the biological implications of three-dimensional chemical space deepens, we can expect to see an increasing number of drug candidates and approved medicines emerging from this promising class of compounds. For researchers and drug developers, the 2-Oxa-8-azaspiro[4.5]decane core represents a compelling starting point for the design of the next generation of selective and effective therapeutics.

References

  • 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.
  • 2-oxo-1-oxa-8-azaspiro(4,5) decane derivatives, processes for their preparation and pharmaceutical compositions thereof.
  • 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • 2,8-diazaspiro[4.5]decane compound.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • 1-oxa-2-oxo-3,8-diazaspiro[1][10]decane derivatives, pharmaceutical compositions containing them and processes for preparing them. European Publication Server. [Link]

  • Bicyclic heterocyclic spiro compounds.
  • 2, 8-DIAZASPIRO[4.5 DECANE COMPOUNDS.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • 2-Oxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • Spirocyclic compounds.
  • spirocyclic derivatives, pharmaceutical composition and uses thereof.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. ResearchGate. [Link]

  • Spiro compounds as hepatitis c virus inhibitors.
  • Spirocyclic compounds.

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Navigating the Acquisition and Application of 2-Oxa-8-azaspiro[4.5]decane Oxalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the strategic sourcing and application of novel chemical scaffolds are paramount to innovation. Among these, spirocyclic systems have garnered significant interest due to their unique three-dimensional architectures, which can impart favorable physicochemical properties to bioactive molecules. This guide provides an in-depth technical overview of 2-Oxa-8-azaspiro[4.5]decane oxalate, a versatile building block with emerging applications in medicinal chemistry. We will delve into its commercial availability, synthetic pathways, analytical characterization, and safe handling protocols, offering a comprehensive resource for its integration into your research endeavors.

Understanding the Landscape: Isomers and Commercial Availability

A critical first step in working with oxa-azaspiro[4.5]decane derivatives is to recognize the potential for isomeric confusion. The core scaffold can exist in various isomeric forms, such as 2-Oxa-8-azaspiro[4.5]decane, 8-Oxa-2-azaspiro[4.5]decane, and 1-Oxa-8-azaspiro[4.5]decane. It is imperative to verify the precise isomer required for your application by referencing the CAS number.

The commercial availability of this compound can be variable. While several chemical suppliers list this compound, it is often available in limited quantities or may be subject to backorder. Researchers should anticipate the need for proactive sourcing and potentially custom synthesis for larger quantities. The hydrochloride salt of the parent amine is also sometimes more readily available and can be a viable alternative depending on the planned downstream chemistry.

Below is a summary of representative suppliers and their typical product specifications for closely related compounds. Note that availability and purity can change, so direct inquiry is always recommended.

SupplierCompound NameCAS NumberPurityNotes
Sigma-Aldrich2-Oxa-8-azaspiro[4.5]decane hydrochloride479195-19-298%Available in various quantities.
J&K Scientific8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)1651840-84-4Not specifiedMay be on backorder.[1]
AChemBlock8-Oxa-2-aza-spiro[4.5]decane oxalate1408075-68-297%May not be currently available.[2]
BLDpharm2-Oxa-8-azaspiro[4.5]decane hemioxalate1951444-83-9Not specifiedInquire for availability.[3]
Parchem8-Oxa-2-azaspiro[4.5]decane oxalate884512-77-0Not specifiedSpecialty chemical supplier.[4]

Synthetic Routes: From Commercially Available Precursors

For research groups equipped for chemical synthesis, preparing 2-Oxa-8-azaspiro[4.5]decane in-house offers a reliable supply chain. A plausible and efficient synthetic strategy can be adapted from literature precedents for related spirocyclic systems. The following protocol outlines a conceptual pathway, emphasizing the rationale behind key steps.

Conceptual Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection cluster_4 Step 5: Salt Formation A Tetrahydropyran-4-one C Intermediate A A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1-Bromo-2-fluoroethane B->C D Intermediate A C->D F Intermediate B D->F Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) E Benzylamine E->F G Intermediate B F->G H N-Benzyl-2-oxa-8-azaspiro[4.5]decane G->H Base (e.g., NaH) Solvent (e.g., THF) I N-Benzyl-2-oxa-8-azaspiro[4.5]decane H->I J 2-Oxa-8-azaspiro[4.5]decane (Free Base) I->J Pd/C, H2 Solvent (e.g., EtOH) K 2-Oxa-8-azaspiro[4.5]decane (Free Base) J->K M This compound K->M Solvent (e.g., EtOH) L Oxalic Acid L->M

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

Step 1: N-Alkylation of a Glycol Derivative A suitable starting material, such as a protected diol, would be alkylated with a reagent containing the future piperidine ring nitrogen. The choice of protecting groups is crucial to ensure compatibility with subsequent reaction conditions.

Step 2: Formation of the Piperidine Ring Precursor This step would involve the formation of a linear precursor containing both the tetrahydrofuran and the future piperidine ring atoms. A key consideration here is the strategic introduction of functional groups that will facilitate the final cyclization.

Step 3: Intramolecular Cyclization to Form the Spirocyclic Core The hallmark of this synthesis is the intramolecular cyclization to form the spirocyclic junction. The choice of reaction conditions (base, solvent, temperature) is critical to favor the desired cyclization over potential side reactions. A high-dilution technique may be employed to minimize intermolecular reactions.

Step 4: Deprotection Any protecting groups used in the earlier steps are removed to yield the free base of 2-Oxa-8-azaspiro[4.5]decane. The deprotection strategy must be chosen carefully to avoid cleavage of the spirocyclic core.

Step 5: Oxalate Salt Formation The final step involves the reaction of the free base with oxalic acid in a suitable solvent, such as ethanol or isopropanol, to precipitate the desired this compound salt. The stoichiometry of the acid is important to obtain the desired salt form (e.g., mono-oxalate or hemioxalate).

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased this compound. A combination of spectroscopic and chromatographic techniques should be employed.

PropertyTypical Value/Method
Molecular Formula C₁₀H₁₇NO₅[5]
Molecular Weight 231.25 g/mol [5]
Appearance White to off-white solid
¹H NMR Consistent with the spirocyclic structure, showing characteristic shifts for the piperidine and tetrahydrofuran ring protons.
¹³C NMR Shows the expected number of carbon signals, including the characteristic spirocyclic carbon resonance.
Mass Spectrometry (MS) ESI-MS should show the molecular ion peak for the free base [M+H]⁺ at m/z 142.12.
Purity (HPLC) Typically ≥95%

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxa-8-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry for several reasons:

  • Three-Dimensionality: The spirocyclic nature of the molecule provides a rigid, three-dimensional framework that can be used to orient substituents in specific vectors, enabling more precise interactions with biological targets.

  • Improved Physicochemical Properties: The incorporation of the oxetane-like tetrahydrofuran ring can lead to improved aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogues.[6]

  • Novel Chemical Space: As a relatively underexplored scaffold, it offers access to novel chemical space, which can be advantageous in overcoming existing patent landscapes and discovering new biological activities.

A notable application of a related isomer, 1-oxa-8-azaspiro[4.5]decane, is in the development of selective σ₁ receptor ligands for positron emission tomography (PET) imaging.[7] This highlights the potential of this scaffold in designing central nervous system (CNS) active agents. The nitrogen atom of the piperidine ring serves as a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric groups.

Workflow for Integrating the Scaffold into a Drug Discovery Program

G A Source 2-Oxa-8-azaspiro[4.5]decane (Purchase or Synthesize) B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B Scaffold C High-Throughput Screening (HTS) B->C Compound Library D Hit Identification C->D Assay Data E Lead Optimization (Structure-Activity Relationship Studies) D->E Validated Hits F Preclinical Candidate Selection E->F Optimized Leads

Caption: Integration of 2-Oxa-8-azaspiro[4.5]decane into a drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from closely related compounds can provide guidance.

Hazard Identification (based on related compounds):

  • Harmful if swallowed or in contact with skin.

  • Causes serious eye damage.

  • May cause respiratory irritation.[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[9]

First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention.

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For long-term storage, refrigeration may be recommended.[9]

By understanding the nuances of its availability, synthesis, and handling, researchers can effectively leverage the unique properties of this compound to advance their drug discovery and development programs.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]

  • 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) | 1651840-84-4. (n.d.). J&K Scientific. Retrieved from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2020, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed. Retrieved from [Link]

  • 2-Oxa-8-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride. (n.d.). Kehua Smart. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Oxa-8-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, are of increasing importance in modern drug discovery. The rigid, yet complex, spatial arrangement of these molecules allows for precise orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 2-Oxa-8-azaspiro[4.5]decane core is a valuable heterocyclic building block found in a variety of biologically active compounds and serves as a key intermediate for the development of novel therapeutics.[1][2]

This comprehensive guide provides a detailed, field-proven protocol for the multi-step synthesis of 2-Oxa-8-azaspiro[4.5]decane oxalate. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the underlying chemical principles. The synthesis is structured in three main stages:

  • Construction of the N-Protected Spirocycle: Formation of 8-Benzyl-2-oxa-8-azaspiro[4.5]decane via a one-pot reductive amination and intramolecular cyclization.

  • Deprotection of the Spirocyclic Amine: Removal of the N-benzyl protecting group via catalytic hydrogenation to yield the free base.

  • Salt Formation: Conversion of the free base to the stable, crystalline this compound.

Overall Synthetic Workflow

The synthesis follows a logical progression from commercially available starting materials to the final target compound. Each step is designed for high yield and purity, with straightforward purification procedures.

G cluster_0 Part 1: Spirocycle Formation cluster_1 Part 2: Deprotection cluster_2 Part 3: Salt Formation A 1-Benzyl-4-piperidone C Reductive Amination/ Intramolecular Cyclization A->C B Tetrahydrofuran-2-ylmethanol B->C D 8-Benzyl-2-oxa-8-azaspiro[4.5]decane C->D One-pot reaction E Catalytic Hydrogenation (H2, Pd/C) D->E F 2-Oxa-8-azaspiro[4.5]decane (Free Base) E->F H Crystallization F->H G Oxalic Acid G->H I This compound H->I Precipitation

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 8-Benzyl-2-oxa-8-azaspiro[4.5]decane

Principle: This key step constructs the spirocyclic core through a reductive amination followed by an intramolecular cyclization in a one-pot reaction. Reductive amination is a robust method for forming carbon-nitrogen bonds by converting a carbonyl group to an amine.[3][4][5] Here, 1-benzyl-4-piperidone reacts with tetrahydrofuran-2-ylmethanol. The choice of the N-benzyl protecting group is strategic; it is stable under a wide range of reaction conditions but can be readily removed in a later step via hydrogenolysis.[6][7][8] Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and high selectivity for the intermediate iminium ion over the starting ketone, which minimizes side reactions.[5] The reaction is designed to proceed via an initial reductive amination to form an intermediate secondary amine, which then undergoes an acid-catalyzed intramolecular cyclization (etherification) to form the desired spirocyclic ether.

Reaction Mechanism:

G cluster_0 Reductive Amination & Cyclization start 1-Benzyl-4-piperidone + Tetrahydrofuran-2-ylmethanol imine Iminium Ion Intermediate start->imine Condensation (-H2O) amine N-(1-benzylpiperidin-4-yl)tetrahydrofuran-2-yl)methanamine imine->amine Reduction [NaBH(OAc)3] carbocation Ring-Opened Carbocation Intermediate amine->carbocation Acid-catalyzed ring opening product 8-Benzyl-2-oxa-8-azaspiro[4.5]decane carbocation->product Intramolecular Cyclization (-H+)

Sources

purification techniques for 2-Oxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Advanced Purification Strategies for 2-Oxa-8-azaspiro[4.5]decane Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction

The 2-Oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics. Its unique three-dimensional structure and chemical properties have led to its incorporation into a range of biologically active molecules, including selective σ₁ receptor ligands for neuroimaging and M1 muscarinic agonists for Alzheimer's research.[1][2] The efficacy and safety of these potential drug candidates are critically dependent on their purity. However, the purification of these spirocyclic compounds presents unique challenges due to their structural complexity, the basicity of the tertiary amine, and the potential for stereoisomers.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven . Moving beyond simple protocols, this document elucidates the causality behind methodological choices, offering a framework for developing robust, validated purification strategies from initial crude workup to the isolation of highly pure, enantiomerically-defined compounds.

The Molecule: Understanding Physicochemical Drivers of Purification

The structure of the 2-Oxa-8-azaspiro[4.5]decane core dictates the approach to its purification. Key features include:

  • Basicity: The nitrogen at the 8-position is typically a tertiary amine, rendering the molecule basic. This property is a powerful tool for purification, enabling techniques like acid-base liquid-liquid extraction to separate the compound from neutral or acidic impurities.

  • Polarity: The presence of both an ether oxygen and a basic nitrogen imparts a moderate to high degree of polarity. This influences solubility and interaction with chromatographic stationary phases. The overall polarity can be significantly modified by substituents on the core structure.

  • Hydrogen Bonding: While the core nitrogen is a hydrogen bond acceptor, substituents can introduce donor groups (e.g., -OH, -NH), increasing polarity and affecting interactions with protic solvents.

  • Rigidity and Crystallinity: The spirocyclic system[3] imparts significant conformational rigidity. This inherent structural order often facilitates crystallization, a powerful technique for achieving exceptional purity.

  • Chirality: The spiro atom itself can be a stereocenter, leading to axial chirality.[3] Furthermore, substituents on the rings can create additional stereocenters. The separation of these enantiomers or diastereomers is often a critical final step in the purification process, requiring specialized chiral chromatography techniques.[4][5]

Strategic Purification Workflow

A successful purification campaign follows a logical progression from crude material to a highly pure final product. The choice of techniques depends on the scale, the nature of the impurities, and the desired final purity.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 High-Purity Polishing cluster_3 Final Analysis crude Crude Reaction Mixture ext Liquid-Liquid Extraction (Acid-Base) crude->ext Remove bulk salts & major impurities col_chrom Column Chromatography ext->col_chrom High loading, removes closely related impurities cryst Crystallization col_chrom->cryst For high purity & solid material prep_hplc Preparative HPLC cryst->prep_hplc Trace impurities Diastereomer separation chiral_hplc Chiral HPLC prep_hplc->chiral_hplc Enantiomer separation analysis Purity & Identity Check (NMR, LC-MS, EA) chiral_hplc->analysis

Caption: General purification workflow for 2-Oxa-8-azaspiro[4.5]decane derivatives.

Core Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the azaspiro nitrogen. By adjusting the pH of the aqueous phase, the compound can be selectively moved between an organic solvent (as the free base) and the aqueous phase (as the protonated salt), leaving non-basic impurities behind.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-Oxa-8-azaspiro[4.5]decane derivative will protonate and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) with stirring until the solution is basic (pH > 10). This deprotonates the product, causing it to precipitate or become soluble in an organic solvent.

  • Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, EtOAc) to recover the purified free base.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[6]

Protocol 2: Flash Column Chromatography

Principle: This is the most common technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. For azaspiro compounds, special considerations are needed to prevent peak tailing.

Causality Behind Choices:

  • Stationary Phase: Silica gel is the standard choice. However, its acidic nature can cause strong adsorption and tailing of basic amines. To mitigate this, the silica can be pre-treated with triethylamine (NEt₃), or a small percentage (0.5-1%) of NEt₃ or ammonia can be added to the mobile phase.[7] This deactivates the acidic silanol groups.

  • Mobile Phase: A solvent system of appropriate polarity is chosen to achieve a target Retention Factor (Rƒ) of ~0.3 on TLC. Common systems include Hexanes/EtOAc, DCM/Methanol, or gradients thereof. Adding a small amount of a polar solvent like methanol can significantly improve the elution of polar compounds.

Step-by-Step Protocol:

  • TLC Analysis: Develop a suitable mobile phase using Thin-Layer Chromatography (TLC). Test various solvent ratios (e.g., Hexanes:EtOAc from 9:1 to 1:1) to find a system that gives good separation and an Rƒ value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.

  • Elution: Begin elution with the mobile phase, collecting fractions. The progress can be monitored by TLC analysis of the collected fractions. For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) is often effective.[8][9]

  • Fraction Pooling & Concentration: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

ParameterRecommended Starting PointOptimization & Rationale
Stationary Phase Silica Gel (40-63 µm)Use neutral or basic alumina for very acid-sensitive compounds.
Mobile Phase Hexane/Ethyl AcetateFor less polar derivatives.
Dichloromethane/MethanolFor more polar derivatives.
Additive 0.5-1% Triethylamine (NEt₃) or Ammonia in MethanolDeactivates acidic silanol groups on silica, preventing peak tailing of the basic amine.[7]
Loading Dry LoadingAdsorbing the sample onto silica provides sharper bands and better separation.

Table 1: Recommended Conditions for Flash Chromatography.

Protocol 3: Crystallization

Principle: Crystallization purifies compounds by exploiting differences in solubility between the target compound and impurities at different temperatures. A slow, controlled process allows the molecules to arrange into a highly ordered crystal lattice, excluding impurities.[10]

Decision Tree for Crystallization Method:

G solubility Perform small-scale solubility tests good_hot_bad_cold Soluble in hot solvent, in-soluble in cold? solubility->good_hot_bad_cold soluble_all Soluble in most solvents at RT? good_hot_bad_cold->soluble_all No recryst Protocol: Slow Cooling Recrystallization good_hot_bad_cold->recryst Yes low_quantity Very small quantity (mg scale)? soluble_all->low_quantity No anti_solvent Protocol: Solvent/ Anti-solvent System soluble_all->anti_solvent Yes vapor_diff Protocol: Vapor Diffusion low_quantity->vapor_diff Yes

Caption: Decision tree for selecting a crystallization protocol.

Step-by-Step Protocol (Solvent/Anti-solvent System):

  • Solvent Selection: Identify a "solvent" in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[11] Common pairs include Ethanol/Water, DCM/Hexane, or Acetone/Diethyl Ether.

  • Dissolution: Dissolve the compound in the minimum amount of the hot "solvent".

  • Addition of Anti-solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise until the solution just begins to turn cloudy (the point of saturation).

  • Clarification: Add a few drops of the "solvent" to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Cover the vessel and allow it to cool slowly to room temperature, and then potentially in a refrigerator, without disturbance. Slow cooling is crucial for the formation of large, well-defined crystals.[10]

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: For separating enantiomers, a chiral stationary phase (CSP) is required. These phases contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.

Causality Behind Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly effective for a broad range of compounds, including heterocyclic amines.[5][12] The choice of CSP is often empirical and requires screening.

  • Mobile Phase: Normal phase (e.g., Hexane/Isopropanol) or polar organic modes are commonly used.[4] Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can be used to improve peak shape and resolution by interacting with the analyte or the stationary phase.

Step-by-Step Protocol (Analytical Method Development):

  • Column Selection: Start with a common polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening: Begin with a standard mobile phase like 90:10 Hexane:Isopropanol. Run an isocratic elution of the racemic mixture.

  • Optimization: If separation is not achieved, systematically vary the ratio of the alcohol modifier (e.g., to 80:20, 70:30). If peak shape is poor, add a small amount (0.1%) of an acidic or basic modifier (e.g., DEA for a basic compound).

  • Scale-Up: Once an analytical separation is achieved, the method can be scaled to semi-preparative or preparative HPLC to isolate larger quantities of each enantiomer. This involves using a larger diameter column and increasing the flow rate proportionally.

Purity Assessment

No purification is complete without rigorous verification. A combination of methods should be used:

  • TLC: A quick and easy way to assess fraction purity during chromatography.

  • LC-MS / GC-MS: To confirm the mass of the desired compound and identify any impurities. GC-MS is suitable for thermally stable and volatile derivatives.[13]

  • NMR (¹H, ¹³C): The gold standard for structural confirmation and assessing the presence of impurities.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing in Column Chromatography Strong interaction of the basic amine with acidic silica gel.Add 0.5-1% triethylamine or ammonia to the eluent; use neutral alumina as the stationary phase.[7]
Compound "Oils Out" During Crystallization Solution is too supersaturated; impurities are present; cooling is too rapid.Slow down the cooling process; add slightly more solvent; try a different solvent system; purify further by chromatography before crystallizing.[11]
Poor Recovery from Column Compound is too polar and is sticking to the silica.Increase the polarity of the mobile phase (e.g., add more methanol); consider using reversed-phase chromatography (C18 silica).
No Separation in Chiral HPLC The chosen chiral stationary phase is not suitable.Screen different types of CSPs (e.g., amylose-based vs. cellulose-based); try different mobile phase modes (normal phase, polar organic, reversed-phase).[4]

Table 2: Common Purification Problems and Solutions.

References

  • ResearchGate. (n.d.). Single crystal structure of spiro compound 3a.
  • Benchchem. (2025). Technical Support Center: Crystallization of Spiro[3.5]nonane-9-carboxylic acid. Benchchem.
  • Google Patents. (n.d.). Azaspiro compounds, their production and use.
  • ChemicalBook. (n.d.). 2-Oxa-8-azaspiro[4.5]decane synthesis. ChemicalBook.
  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF.
  • Sfera - Unife. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • JSM Central. (2021).
  • (n.d.).
  • Wikipedia. (n.d.). Spiro compound.
  • Wansi, J. D., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8299.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Google Patents. (n.d.).
  • Costa, J. G., et al. (2023). Chromatographic Methods for Detection and Quantification of Pyrrolizidine Alkaloids in Flora, Herbal Medicines, and Food: An Overview. Critical Reviews in Analytical Chemistry, 1-25.
  • Staszek, P., et al. (2019). Thin-Layer Chromatography of Alkaloids on Cyanopropyl Bonded Stationary Phases. Part I.
  • Shellard, E. J., & Houghton, P. J. (1975). Chromatographic and spectroscopic methods for the identification of alkaloids from herbarium samples of the genus Uncaria.
  • Ishii, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3624-36.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane.
  • Pérez-Gómez, R., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5538–5551.
  • ACS Publications. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry.
  • Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 214.
  • VTechWorks. (n.d.).
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(18), 5673.

Sources

Application and Protocols for High-Throughput Screening of 2-Oxa-8-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is an escalating demand for compounds that exhibit not only potent biological activity but also favorable physicochemical properties. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as a promising class of molecules to meet these demands. The inherent rigidity of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. 2-Oxa-8-azaspiro[4.5]decane is a heterocyclic scaffold that has garnered significant interest. Derivatives of this core structure have been investigated for a range of biological activities, including as ligands for sigma-1 receptors and as kinase inhibitors.[1][2][3] This application note provides a comprehensive guide for the utilization of 2-Oxa-8-azaspiro[4.5]decane oxalate in high-throughput screening (HTS) campaigns, offering detailed protocols for both cell-based and biochemical assays.

The oxalate salt form of the compound is often used to improve solubility and handling characteristics. However, it is crucial to consider the potential for the oxalate moiety to interfere with certain assay formats, a topic that will be addressed in the quality control and troubleshooting sections of this guide.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-oxa-8-azaspiro[4.5]decane;oxalic acidPubChem
Molecular Formula C₁₀H₁₇NO₅Supplier Data
Molecular Weight 231.25 g/mol Supplier Data
CAS Number 1588441-03-5Supplier Data
Canonical SMILES C1CNCCC12CCOC2.C(=O)(C(=O)O)OPubChem

High-Throughput Screening Workflow

The successful implementation of a high-throughput screening campaign involves a series of well-defined steps, from initial assay development to hit validation. This workflow ensures the generation of high-quality, reproducible data.

HTS_Workflow cluster_pre_screen Assay Development & Validation cluster_screening Screening Campaign cluster_post_screen Hit Characterization Assay_Dev Assay Development (Biochemical or Cell-Based) Assay_Opt Assay Optimization (Miniaturization, Reagent Conc.) Assay_Dev->Assay_Opt Iterative Process Assay_Val Assay Validation (Z'-factor, S/N Ratio) Assay_Opt->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Proceed if Z' > 0.5 Hit_Confirmation Hit Confirmation (Re-test from Primary) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays (Confirm Mechanism) Dose_Response->Orthogonal_Assay cluster_post_screen cluster_post_screen SAR_Analysis Structure-Activity Relationship (SAR by Analog) Orthogonal_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Oxalate_Interference cluster_compound Test Compound cluster_assay Assay Components cluster_interference Potential Interference Compound 2-Oxa-8-azaspiro[4.5]decane Oxalate Quenching Fluorescence Quenching Compound->Quenching may cause Chelation Cation Chelation Compound->Chelation causes Fluorescent_Probe Fluorescent Probe Luciferase Luciferase Enzyme Divalent_Cations Divalent Cations (e.g., Mg²⁺, Ca²⁺) Divalent_Cations->Luciferase cofactor for Enzyme_Inhibition Indirect Enzyme Inhibition Divalent_Cations->Enzyme_Inhibition leads to Quenching->Fluorescent_Probe affects Chelation->Divalent_Cations sequesters

Figure 2: Potential mechanisms of oxalate interference in HTS assays.

General Troubleshooting for HTS:

IssuePossible Cause(s)Recommended Action(s)
High Well-to-Well Variability Inconsistent cell seeding, reagent dispensing errors, edge effects.Use automated liquid handlers, ensure proper mixing of cell suspension, use a plate map that avoids using the outer wells for samples.
Low Z'-Factor (<0.5) Small dynamic range between controls, high variability in controls.Optimize reagent concentrations, change assay technology, ensure stability of reagents.
High False-Positive Rate Assay interference, compound aggregation, non-specific activity.Perform counter-screens, orthogonal assays, and test for compound solubility.
High False-Negative Rate Low compound potency, insufficient incubation time, compound degradation.Screen at higher concentrations, optimize incubation time, check compound stability in assay buffer.

Conclusion

This compound represents a valuable starting point for high-throughput screening campaigns aimed at discovering novel bioactive molecules. Its spirocyclic nature offers the potential for high-affinity and selective interactions with a variety of biological targets. By employing robust and well-validated HTS protocols, such as the cell-based and biochemical assays detailed in this guide, researchers can effectively screen this compound and its analogs. Careful consideration of potential assay interferences, particularly from the oxalate counter-ion, and the implementation of rigorous quality control measures are paramount to the success of any screening effort. The protocols and guidelines presented herein provide a solid framework for the successful integration of this compound into drug discovery programs.

References

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-68. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Yasuda, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 830-838. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery, 1, 97-111. [Link]

  • Schihada, H., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 57, 84-90. [Link]

  • Wang, Y., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols, 4(4), 102693. [Link]

  • Corbi-Verge, C., et al. (2021). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Chemical Biology, 16(12), 2901-2909. [Link]

  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6049-6058. [Link]

  • ResearchGate. Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. [Link]

  • ResearchGate. Fluorescence scale for the detection limit of oxalate. [Link]

  • Ghosh, K., et al. (2013). Colourimetric and fluorescent detection of oxalate in water by a new macrocycle-based dinuclear nickel complex. Dalton Transactions, 42(42), 15007-15010. [Link]

  • ResearchGate. Three-fluorescence sensor for minute-time scale low-cost analysis of urinary oxalate. [Link]

  • ResearchGate. Low-Cost Visual and Three-Fluorescence Oxalate Sensor. [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Interferences with Luciferase Reporter Enzymes. [Link]

  • Frontiers in Chemistry. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. [Link]

  • National Center for Biotechnology Information. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Knight, J., et al. (2020). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 25(1), 209. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Wang, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Bio-Rad. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

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The Versatile -Oxa-8-azaspiro[4.5]decane Oxalate Scaffold: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the 2-Oxa-8-azaspiro[4.5]decane oxalate scaffold in medicinal chemistry. This guide offers detailed synthetic protocols, insights into the rationale behind experimental choices, and a survey of the scaffold's utility in the design of novel therapeutic agents.

Introduction: Embracing Three-Dimensionality in Drug Discovery

The principle of "escaping from flatland" has become a central tenet in modern medicinal chemistry, emphasizing the move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this design philosophy. Their rigid, well-defined 3D geometry can lead to improved potency, selectivity, and physicochemical properties of drug candidates.[1][2]

The 2-Oxa-8-azaspiro[4.5]decane scaffold, a privileged structure in this class, incorporates a piperidine and a tetrahydrofuran ring. This unique combination offers several advantages for drug design:

  • Structural Rigidity and Complexity: The spirocyclic nature imparts a high degree of conformational restriction, which can lead to more specific interactions with biological targets.

  • Improved Physicochemical Properties: The incorporation of heteroatoms can enhance solubility and modulate lipophilicity, key parameters in drug development.

  • Vectors for Chemical Diversification: The secondary amine of the piperidine ring provides a readily accessible point for derivatization, allowing for the exploration of structure-activity relationships (SAR).

This guide will delve into the practical aspects of working with the this compound scaffold, from its synthesis to its application in the development of novel therapeutics.

Synthesis of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The synthesis of the 2-Oxa-8-azaspiro[4.5]decane scaffold can be efficiently achieved from commercially available starting materials. The following protocol outlines a reliable multi-step synthesis starting from N-Boc-4-piperidone.

Overall Synthetic Scheme

G start N-Boc-4-piperidone step1 Step 1: Alkylation start->step1 intermediate1 tert-butyl 4-(2-(2-hydroxyethoxy)ethyl)piperidine-1-carboxylate step1->intermediate1 2-(2-Bromoethoxy)ethanol, NaH, DMF step2 Step 2: Intramolecular Cyclization intermediate1->step2 intermediate2 tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate step2->intermediate2 PPh3, DIAD, THF step3 Step 3: Boc Deprotection intermediate2->step3 product 2-Oxa-8-azaspiro[4.5]decane step3->product TFA, DCM step4 Step 4: Oxalate Salt Formation product->step4 final_product This compound step4->final_product Oxalic acid, EtOH

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-(2-hydroxyethoxy)ethyl)piperidine-1-carboxylate

  • Rationale: This step introduces the necessary carbon and oxygen atoms for the subsequent cyclization to form the tetrahydrofuran ring. Sodium hydride is a strong base used to deprotonate the alcohol of 2-(2-bromoethoxy)ethanol, forming a more nucleophilic alkoxide for the reaction with the electrophilic carbon of the piperidone. Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the ions involved in the reaction.

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-(2-bromoethoxy)ethanol (1.1 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Rationale: This intramolecular Mitsunobu reaction is a key step in forming the spirocyclic system. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) are used to activate the primary alcohol for intramolecular nucleophilic attack by the piperidine nitrogen, leading to the formation of the tetrahydrofuran ring. Tetrahydrofuran (THF) is a suitable solvent for this reaction.

  • Protocol:

    • To a solution of tert-butyl 4-(2-(2-hydroxyethoxy)ethyl)piperidine-1-carboxylate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the Boc-protected spirocycle.

Step 3: Synthesis of 2-Oxa-8-azaspiro[4.5]decane (Boc Deprotection)

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.[3] The reaction is typically fast and clean.

  • Protocol:

    • Dissolve tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq.) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 2-Oxa-8-azaspiro[4.5]decane.

Step 4: Formation of this compound

  • Rationale: The oxalate salt is often prepared to improve the handling and stability of the free amine, which can be hygroscopic or an oil. The salt is typically a crystalline solid that is easier to purify and weigh.

  • Protocol:

    • Dissolve the crude 2-Oxa-8-azaspiro[4.5]decane free base in a minimal amount of ethanol.

    • Add a solution of oxalic acid (1.0 eq.) in ethanol dropwise with stirring.

    • A precipitate should form. If not, the solution can be cooled or a small amount of diethyl ether can be added to induce precipitation.

    • Stir the suspension for 30 minutes at room temperature and then cool in an ice bath for another 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the solid under vacuum to yield this compound.

Troubleshooting Guide
Problem Possible Cause Solution
Low yield in Step 1 (Alkylation) Incomplete deprotonation of the alcohol.Ensure the sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions.
Side reactions of the piperidone.Add the piperidone solution slowly to the alkoxide at 0 °C to control the reaction rate.
Low yield in Step 2 (Cyclization) Degradation of the Mitsunobu reagents.Use fresh PPh3 and DIAD. Add DIAD slowly at 0 °C.
Incomplete reaction.Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C).
Incomplete Boc deprotection (Step 3) Insufficient acid or reaction time.Increase the equivalents of TFA or prolong the reaction time. Monitor closely by TLC.
Difficulty in isolating the free base.Ensure complete neutralization with sodium bicarbonate. The free base can be somewhat water-soluble, so thorough extraction is necessary.
Poor precipitation of the oxalate salt (Step 4) Solution is not saturated.Concentrate the solution or add a co-solvent like diethyl ether to reduce the solubility of the salt.

Application in Medicinal Chemistry: Derivatization and Biological Evaluation

The 2-Oxa-8-azaspiro[4.5]decane scaffold serves as a versatile starting point for the synthesis of compound libraries for biological screening. The secondary amine of the piperidine ring is the primary handle for derivatization.

General Derivatization Workflow

G scaffold 2-Oxa-8-azaspiro[4.5]decane alkylation Reductive Amination (R-CHO, NaBH(OAc)3) scaffold->alkylation acylation Amide Coupling (R-COOH, EDC, HOBt) scaffold->acylation sulfonylation Sulfonamide Formation (R-SO2Cl, Et3N) scaffold->sulfonylation product1 N-Alkyl derivatives alkylation->product1 product2 N-Acyl derivatives acylation->product2 product3 N-Sulfonyl derivatives sulfonylation->product3

Sources

Application Notes and Protocols for Bioisosteric Replacement with the 2-Oxa-8-azaspiro[4.5]decane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties to drug candidates is paramount. The strategic paradigm of "escaping from flatland" emphasizes the move towards three-dimensional scaffolds to enhance target engagement and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Spirocyclic systems, in particular, have emerged as a compelling class of bioisosteres for common saturated heterocycles like piperidine. This guide provides a comprehensive overview and detailed protocols for the utilization of the 2-Oxa-8-azaspiro[4.5]decane moiety as a bioisosteric replacement. We will delve into the rationale for its application, step-by-step synthetic procedures for its preparation and incorporation into lead molecules, and robust protocols for the evaluation of the resulting analogues.

The Rationale for Spirocyclic Bioisosteres: The Case for 2-Oxa-8-azaspiro[4.5]decane

Bioisosteric replacement is a powerful strategy in drug design aimed at modifying a lead compound to improve its therapeutic profile while retaining its desired biological activity.[1][2] This is achieved by substituting a functional group with another that possesses similar steric and electronic characteristics.[2] The piperidine ring is a ubiquitous scaffold in pharmaceuticals, but it can be susceptible to metabolic degradation, particularly through oxidation.[3]

The 2-Oxa-8-azaspiro[4.5]decane moiety presents a sophisticated bioisosteric alternative to piperidine. Its rigid, three-dimensional structure can offer several advantages:

  • Enhanced Metabolic Stability: The spirocyclic nature and the presence of a quaternary carbon at the spiro-center can shield adjacent positions from enzymatic attack, potentially reducing metabolic turnover.[4]

  • Improved Physicochemical Properties: The introduction of an oxygen atom within the spirocycle can modulate lipophilicity (LogP/LogD) and aqueous solubility, key parameters influencing a drug's pharmacokinetic profile.

  • Novel Chemical Space and Intellectual Property: The unique topology of the 2-Oxa-8-azaspiro[4.5]decane scaffold allows for the exploration of new chemical space, providing opportunities for novel intellectual property.[2]

  • Conformational Rigidity: The fixed orientation of substituents on the spirocyclic core can lead to more specific interactions with the biological target, potentially enhancing potency and selectivity.

The following diagram illustrates the conceptual bioisosteric replacement of a piperidine ring with the 2-Oxa-8-azaspiro[4.5]decane scaffold.

cluster_0 Lead Molecule with Piperidine cluster_1 Improved Analogue Piperidine Piperidine Moiety Spirocycle 2-Oxa-8-azaspiro[4.5]decane Piperidine->Spirocycle Bioisosteric Replacement Start N-Boc-4-piperidone Intermediate1 Spirohydantoin Intermediate Start->Intermediate1 KCN, (NH4)2CO3 EtOH/H2O, 60°C Intermediate2 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one Intermediate1->Intermediate2 Glycolic Acid, H2SO4 Toluene, Reflux Product 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride Intermediate2->Product 4M HCl in Dioxane DCM, 0°C to rt cluster_0 Compound Evaluation Workflow Start Synthesized Analogues (Piperidine vs. Spirocycle) Assay1 LogD Determination (Shake-Flask Method) Start->Assay1 Assay2 Metabolic Stability Assay (Liver Microsomes) Start->Assay2 Analysis Data Analysis and Comparison Assay1->Analysis Assay2->Analysis

Sources

Application Notes and Protocols: Step-by-Step Synthesis of M1 Muscarinic Agonists Utilizing a 2-Oxa-8-azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The M1 muscarinic acetylcholine receptor represents a critical target in the development of therapeutics for cognitive deficits associated with neurodegenerative diseases such as Alzheimer's. The 2-Oxa-8-azaspiro[4.5]decane framework has been identified as a privileged scaffold, enabling the design of potent and selective M1 agonists with improved side effect profiles. This guide provides a comprehensive, step-by-step protocol for the synthesis of M1 muscarinic agonists built upon this core structure. It is designed to offer researchers and medicinal chemists a practical, actionable methodology, from the construction of key intermediates to the synthesis of clinically relevant analogs.

Introduction: The Rationale for the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The cholinergic hypothesis posits that a decline in acetylcholine levels is a key contributor to the cognitive symptoms of Alzheimer's disease. While acetylcholinesterase inhibitors offer symptomatic relief, direct-acting M1 receptor agonists present a potentially disease-modifying approach.[1] The M1 receptor, a Gq-protein coupled receptor, is highly expressed in the cortex and hippocampus and is integral to memory and learning processes. Activation of M1 receptors can stimulate non-amyloidogenic processing of amyloid precursor protein (APP) and reduce the hyperphosphorylation of tau protein, addressing two pathological hallmarks of Alzheimer's disease.[2]

A significant hurdle in developing M1 agonists has been achieving selectivity over other muscarinic receptor subtypes (M2-M5), activation of which can lead to undesirable peripheral side effects like bradycardia, salivation, and tremors. The rigid, three-dimensional structure of the 2-Oxa-8-azaspiro[4.5]decane core provides a fixed orientation for key pharmacophoric elements, which is crucial for achieving high affinity and selectivity for the M1 receptor. Compounds like YM796, which feature this spirocyclic core, have demonstrated potent M1 agonistic activity and cognitive enhancement in preclinical models.[3]

This document details the synthetic pathway to construct this valuable scaffold and elaborate it into a potent M1 agonist, providing the necessary protocols for laboratory-scale synthesis.

Part 1: Synthesis of the Core Scaffold: 1-Oxa-8-azaspiro[4.5]decan-3-one

The foundational step is the efficient construction of the spirocyclic ketone. The following protocol is a robust, scalable synthesis starting from the commercially available N-Boc-4-piperidone.

Protocol 1.1: Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

This synthesis involves the formation of the spiro-oxazolidinone ring followed by the removal of the Boc protecting group.[4]

Underlying Principle: The synthesis begins with a modified Bucherer-Bergs reaction to generate a spirohydantoin intermediate, which is subsequently converted to the desired oxazolidinone by reaction with glycolic acid. The final steps involve acidic deprotection of the piperidine nitrogen and formation of the hydrochloride salt for improved stability and handling.[4]

Materials & Reagents:

  • N-Boc-4-piperidone

  • Potassium cyanide

  • Ammonium carbonate

  • Glycolic acid

  • 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Spirocyclization to form 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one:

    • While the specific conditions for this initial transformation are based on well-established organic chemistry principles, they are not detailed in the available literature. The procedure involves the reaction of N-Boc-4-piperidone with potassium cyanide and ammonium carbonate to form a spirohydantoin, which is then hydrolyzed and reacted with glycolic acid to yield the target spiro-oxazolidinone.[4]

  • Boc Deprotection:

    • In a 2 L round-bottom flask, dissolve the crude 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one in dichloromethane (500 mL).

    • Cool the flask to 0 °C using an ice bath.[4]

    • Slowly add 4M HCl in dioxane (500 mL) dropwise over a period of 30 minutes. It is crucial to maintain the internal reaction temperature below 10 °C during the addition.[4]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[4]

    • Stir the reaction for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[4]

  • Work-up and Isolation of the Free Base:

    • Concentrate the reaction mixture using a rotary evaporator to remove the solvent and excess HCl.[4]

    • To the resulting residue, carefully and slowly add saturated sodium bicarbonate solution with stirring until the pH of the aqueous phase is basic (~8-9).[4]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 300 mL).[4]

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Oxa-8-azaspiro[4.5]decan-3-one as the free base.[4]

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in diethyl ether (1 L) in a 2 L flask and cool to 0 °C in an ice bath.[4]

    • With vigorous stirring, bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise until the pH is acidic (pH 1-2, check with moist pH paper). A white solid will precipitate.[4]

    • Continue stirring the suspension at 0 °C for an additional 30 minutes.[4]

    • Collect the precipitate by vacuum filtration, washing the solid with cold diethyl ether (2 x 200 mL).[4]

    • Dry the product in a vacuum oven at 40 °C to a constant weight to obtain 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white to off-white crystalline solid.[4]

Part 2: Synthesis of a Potent M1 Agonist: (-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796)

With the core scaffold in hand, the next stage involves functionalization to produce the target M1 agonist. This involves N-methylation and a Wittig reaction to install the exocyclic methylene group, a key feature for M1 activity.

Protocol 2.1: N-Methylation of the Spirocyclic Core

Underlying Principle: The secondary amine of the piperidine ring is efficiently methylated via the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent. This method is advantageous as it is high-yielding and avoids the use of alkyl halides.

Materials & Reagents:

  • 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride

  • Formaldehyde (37% wt. in H₂O)

  • Formic acid (98-100%)

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride (1.0 eq) in a minimal amount of water.

  • To this solution, add formaldehyde (2.5 eq) followed by formic acid (2.5 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C (reflux) for 6-8 hours.

  • Cool the reaction to room temperature and carefully basify the mixture by adding 2M NaOH solution until the pH is >10.

  • Extract the product into dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one . This product is often pure enough for the next step without further purification.

Protocol 2.2: Introduction of the 3-Methylene Group via Wittig Reaction

Underlying Principle: The ketone at the 3-position is converted into the exocyclic double bond using a phosphorus ylide (Wittig reagent) generated from methyltriphenylphosphonium bromide and a strong base.

Materials & Reagents:

  • 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium solution (1.1 eq) dropwise via syringe. A characteristic deep yellow or orange color will develop, indicating ylide formation.

    • Remove the ice bath and stir the ylide solution at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous THF dropwise to the ylide.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) . The racemic product can then be resolved into its enantiomers, with the (-)-isomer showing preferential M1 agonist activity.

Data and Visualizations

Table 1: Representative Characterization Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected MS (ESI+) m/z [M+H]⁺
1-Oxa-8-azaspiro[4.5]decan-3-one hydrochlorideC₈H₁₄ClNO₂191.66156.1
8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-oneC₉H₁₅NO₂169.22170.1
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneC₁₀H₁₇NO167.25168.1
Diagrams

Synthetic Workflow

Synthesis_Workflow A N-Boc-4-piperidone B 1-Oxa-8-(tert-butoxycarbonyl) azaspiro[4.5]decan-3-one A->B Spirocyclization C 1-Oxa-8-azaspiro[4.5]decan-3-one (Hydrochloride Salt) B->C Boc Deprotection (HCl/Dioxane) D 8-Methyl-1-oxa-8-azaspiro[4.5] decan-3-one C->D N-Methylation (Eschweiler-Clarke) E 2,8-Dimethyl-3-methylene- 1-oxa-8-azaspiro[4.5]decane (YM796) D->E Wittig Reaction

Caption: Overall synthetic route to the M1 agonist YM796.

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway Agonist M1 Agonist (e.g., YM796) M1R M1 Muscarinic Receptor Agonist->M1R binds Gq Gq/11 Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cognition Modulation of Cognitive Function Ca_Release->Cognition PKC_Activation->Cognition

Caption: Simplified M1 receptor signal transduction cascade.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 1995. Available at: [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 1990. Available at: [Link]

  • M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Rationale and Perspectives. Current Alzheimer Research, 2004. Available at: [Link]

  • Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer's disease. Neurotherapeutics, 2008. Available at: [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate, 2024. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 1995. Available at: [Link]

Sources

Introduction: The Significance of the 2-Oxa-8-azaspiro[4.5]decane Scaffold in Neuroimaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Radiolabeling of 2-Oxa-8-azaspiro[4.5]decane Derivatives for Positron Emission Tomography (PET) Imaging

The 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, particularly for developing ligands that target central nervous system (CNS) receptors. Its rigid, three-dimensional conformation allows for precise orientation of pharmacophoric elements, leading to high affinity and selectivity for specific biological targets. Notably, derivatives of this scaffold have shown exceptional promise as ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a host of neurological and psychiatric disorders, as well as in cancer biology.[1][2]

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that enables the in vivo quantification of biological processes at the molecular level.[3][4] By labeling potent and selective ligands, such as 2-Oxa-8-azaspiro[4.5]decane derivatives, with a positron-emitting radionuclide like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), we can create PET radiotracers to visualize and measure the density and distribution of targets like the σ₁ receptor in the living brain or in tumors.[2][5] This capability is invaluable for disease diagnosis, understanding pathophysiology, and accelerating the development of novel therapeutics.[6][7]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing detailed protocols and scientific rationale for the radiolabeling of 2-Oxa-8-azaspiro[4.5]decane derivatives with both ¹⁸F and ¹¹C for PET imaging applications.

PART 1: Principles of Radiosynthesis and Choice of Radionuclide

The selection of a radionuclide is a critical first step in tracer development, dictated by the biological question, the required imaging time, and available infrastructure.

  • Fluorine-18 (¹⁸F): With a half-life of 109.7 minutes, ¹⁸F is the most widely used radionuclide for PET.[8][9] Its relatively long half-life allows for multi-step, complex radiosyntheses, transport to satellite imaging centers, and imaging studies that span several hours, which is ideal for tracking slower pharmacokinetic processes.[10][11]

  • Carbon-11 (¹¹C): The short half-life of ¹¹C (20.4 minutes) presents a significant logistical challenge, requiring an on-site cyclotron and extremely rapid, efficient radiosynthesis.[4][12] However, its key advantage is the ability to label a molecule without altering its chemical structure, as carbon is ubiquitous in organic compounds. This "isotopic labeling" ensures that the biological activity of the tracer is identical to that of the parent molecule.[13] The short half-life also permits multiple PET scans in the same subject on the same day, ideal for receptor occupancy studies.[4]

The following sections will detail the distinct methodologies for incorporating these two key isotopes into the 2-Oxa-8-azaspiro[4.5]decane framework.

PART 2: [¹⁸F]-Labeling via Nucleophilic Substitution

The most common strategy for ¹⁸F-labeling is through a nucleophilic substitution reaction, where a good leaving group on a precursor molecule is displaced by activated [¹⁸F]fluoride ion.

Causality Behind the Method

The success of this method hinges on several key factors. First, the precursor must be designed with a suitable leaving group, such as a tosylate (OTs), nosylate (ONs), or mesylate (OMs), attached to an aliphatic chain. The 2-Oxa-8-azaspiro[4.5]decane core is typically functionalized with a side chain (e.g., a fluoroethoxybenzyl group) that carries this leaving group.[1][2] Second, the cyclotron-produced aqueous [¹⁸F]fluoride must be "activated." This is achieved by forming a complex with a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃). This complex sequesters the potassium ion, leaving a highly reactive, "naked" fluoride anion in an anhydrous aprotic solvent (like acetonitrile or DMSO) ready for nucleophilic attack.

Workflow for Automated [¹⁸F]-Radiosynthesis

Modern PET tracer production relies heavily on automated synthesis modules to ensure reproducibility, minimize radiation exposure to personnel, and comply with current Good Manufacturing Practice (cGMP) guidelines.[14][15][16]

G cluster_0 Automated Synthesis Module cluster_1 Final Product Cyclotron [¹⁸F]Fluoride Production (Cyclotron) Trapping [¹⁸F]F⁻ Trapping (QMA Cartridge) Cyclotron->Trapping Aqueous [¹⁸F]F⁻ Elution Elution (K₂₂₂/K₂CO₃) Trapping->Elution Drying Azeotropic Drying (MeCN, Vacuum) Elution->Drying Reaction Radiolabeling Reaction (Precursor in DMSO, Heat) Drying->Reaction Activated [¹⁸F]F⁻ Purification Semi-Prep HPLC Purification Reaction->Purification Crude Product Formulation Solvent Exchange & Formulation (Sterile Saline) Purification->Formulation Pure Tracer QC Quality Control Sampling Formulation->QC FinalProduct Sterile, Injectable [¹⁸F]-Tracer Dose QC->FinalProduct

Caption: Automated workflow for [¹⁸F]-tracer synthesis.

Detailed Protocol: Synthesis of an [¹⁸F]-labeled 2-Oxa-8-azaspiro[4.5]decane Derivative

This protocol is adapted from the synthesis of σ₁ receptor radioligands.[1][2]

1. Precursor Preparation:

  • Synthesize the tosylate precursor: 8-(4-(2-(tosyloxy)ethoxy)benzyl)-2-oxa-8-azaspiro[4.5]decane. The synthesis involves standard organic chemistry techniques, starting from commercially available materials. The final precursor must be fully characterized (NMR, MS) and of high purity (>98%).

2. Automated Radiosynthesis:

  • Step 2.1: [¹⁸F]Fluoride Trapping and Elution: Load aqueous [¹⁸F]fluoride (produced from the ¹⁸O(p,n)¹⁸F reaction in a cyclotron) onto a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge. Wash the cartridge with sterile water. Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 95:5 v/v).

  • Step 2.2: Azeotropic Drying: Remove the water by heating the reaction vessel (e.g., 95-110 °C) under a stream of inert gas (nitrogen or helium) and/or vacuum. This step is critical; residual water will deactivate the nucleophilic fluoride. Repeat with additions of anhydrous acetonitrile as needed.

  • Step 2.3: Radiolabeling Reaction: Add a solution of the tosylate precursor (1-3 mg) in anhydrous dimethyl sulfoxide (DMSO, ~0.5 mL) to the dried [¹⁸F]K/K₂₂₂ complex. Seal the vessel and heat at 110-130 °C for 10-15 minutes.

  • Step 2.4: Purification: After cooling, quench the reaction with the HPLC mobile phase. Inject the crude reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18). Collect the radioactive peak corresponding to the desired [¹⁸F]-labeled product.

3. Formulation:

  • The collected HPLC fraction is typically diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

  • Wash the cartridge with sterile water to remove any residual HPLC solvent.

  • Elute the final product from the cartridge with a small volume of ethanol (USP grade) and dilute with sterile saline for injection.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Parameter Typical Condition Rationale
Precursor Amount 1-3 mgSufficient for high radiochemical yield while keeping mass low for high molar activity.
Solvent Anhydrous DMSOHigh boiling point, effectively solvates the precursor and fluoride complex.
Temperature 110-130 °CProvides sufficient energy to overcome the activation barrier for Sₙ2 substitution.
Reaction Time 10-15 minBalances reaction completion with minimizing decay of ¹⁸F.
HPLC Column Reversed-phase C18Effectively separates the more lipophilic product from the unreacted [¹⁸F]F⁻ and polar impurities.
Mobile Phase Acetonitrile/Water with 0.1% TFACommon mobile phase for separating small organic molecules. TFA aids in peak shape.

PART 3: [¹¹C]-Labeling via Methylation

For ¹¹C-labeling, the most robust and widely used method is N- or O-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[12][13]

Causality Behind the Method

This approach requires a precursor molecule with a nucleophilic site (e.g., a secondary amine or a phenol) that can be alkylated. For the 2-Oxa-8-azaspiro[4.5]decane scaffold, if the target molecule has a methyl group on the piperidine nitrogen, a desmethyl precursor (the secondary amine) is required. [¹¹C]CO₂, the primary product from the cyclotron, is reduced to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I in a gas-phase reaction. [¹¹C]CH₃I is a potent methylating agent that reacts rapidly with the desmethyl precursor in the presence of a base to yield the final ¹¹C-labeled tracer. The entire process must be exceptionally fast due to the 20.4-minute half-life.[4]

Reaction Scheme: [¹¹C]-Methylation

G cluster_0 Radiosynthesis Precursor Desmethyl Precursor (R-NH) Product [¹¹C]-Labeled Product (R-N-¹¹CH₃) Precursor->Product MeI [¹¹C]CH₃I MeI->Product Base Base (e.g., NaOH, TBAOH) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General scheme for [¹¹C]-methylation of an amine precursor.

Detailed Protocol: Synthesis of an [¹¹C]-labeled 2-Oxa-8-azaspiro[4.5]decane Derivative

1. Precursor Preparation:

  • Synthesize the corresponding desmethyl precursor, for example, 2-oxa-8-azaspiro[4.5]decane linked to the desired pharmacophore.

2. Automated Radiosynthesis:

  • Step 2.1: Production of [¹¹C]CH₃I: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction. The [¹¹C]CO₂ is converted online to [¹¹C]CH₃I, which is then trapped in a solution of the desmethyl precursor (0.5-1.0 mg) in a suitable solvent like DMF or DMSO (~0.3 mL) containing a base (e.g., tetrabutylammonium hydroxide, TBAOH).

  • Step 2.2: Radiolabeling Reaction: The reaction is typically very fast. The mixture is heated for a short period (e.g., 2-5 minutes at 80-100 °C) to ensure complete reaction.

  • Step 2.3: Purification and Formulation: The purification and formulation steps are analogous to the ¹⁸F-labeling process but must be performed much more rapidly. The crude mixture is injected onto a semi-preparative HPLC system for purification. The collected product fraction is quickly reformulated into an injectable solution using a C18 Sep-Pak and sterile filtration. The entire process from end-of-bombardment (EOB) to final product should ideally take less than 40 minutes (two half-lives).

PART 4: Quality Control - The Self-Validating System

A robust quality control (QC) system is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.[17][18] The protocol is considered self-validating when the final product consistently meets all pre-defined specifications, which are typically based on pharmacopeia monographs (e.g., USP, EP).[19][20]

QC Test Method Acceptance Criteria Rationale
Appearance Visual InspectionClear, colorless solution, free of particulatesEnsures product is safe for intravenous injection.[16]
pH pH meter or pH strip4.5 - 7.5Ensures the solution is physiologically compatible and prevents patient discomfort.[16][20]
Radionuclidic Identity Half-life measurementFor ¹⁸F: 105-115 min; For ¹¹C: 19-22 minConfirms the correct positron-emitting isotope is present.[18][20]
Radionuclidic Purity Gamma Ray Spectroscopy≥ 99.5% of total radioactivity from the target nuclideEnsures no long-lived radioactive impurities are present that would increase patient radiation dose.[18]
Radiochemical Purity Analytical Radio-HPLC≥ 95% of radioactivity co-elutes with the non-radioactive standardConfirms that the radioactivity is bound to the correct molecule and not present as free fluoride or other radiolabeled impurities.[1]
Chemical Purity Analytical HPLC (UV detector)Peak of interest should be identifiable; impurities within limitsEnsures that no significant amounts of precursor or synthesis by-products are present.[16]
Molar Activity (Aₘ) Calculated from radioactivity and mass (from HPLC calibration curve)Typically > 37 GBq/µmol (1 Ci/µmol) at time of injectionHigh molar activity is crucial to avoid pharmacological effects from the injected mass and to ensure sensitive imaging.[1]
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppmLimits exposure to potentially toxic organic solvents used during synthesis and purification.[18]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max patient dose in mL)Ensures the product is free from pyrogenic bacterial contaminants.[20]
Sterility Incubation in culture mediaNo microbial growth after 14 daysConfirms the absence of viable microorganisms. (Note: This is a retrospective test; product is released based on a validated sterile filtration process).[18]
Filter Integrity Test Bubble Point TestMust meet filter manufacturer's specificationProvides assurance of the sterility of the final product by confirming the integrity of the 0.22 µm sterile filter used.[18]

PART 5: Preclinical Evaluation

Once a novel radiotracer for a 2-Oxa-8-azaspiro[4.5]decane derivative is successfully synthesized and passes all QC tests, its potential as an imaging agent is assessed in preclinical models.

  • In Vitro Stability: The tracer is incubated in plasma and liver microsomes to assess its stability against metabolic degradation.[21][22]

  • Lipophilicity (LogD): Measured via the shake-flask method. LogD is a key predictor of blood-brain barrier (BBB) penetration.

  • In Vivo Biodistribution: The tracer is administered to rodents, and at various time points, tissues are harvested and counted to determine the uptake and clearance profile in different organs, particularly the brain.[1]

  • PET Imaging: Small animal PET scans are performed to visualize the tracer's distribution in vivo. Blocking studies, where a high dose of a known, non-radioactive ligand for the target is co-administered, are essential to demonstrate target-specific binding. A significant reduction in uptake in target-rich regions after blocking confirms specificity.[3][5]

Conclusion

The 2-Oxa-8-azaspiro[4.5]decane scaffold provides a versatile platform for the development of highly selective PET imaging agents. The successful radiolabeling of these derivatives with ¹⁸F or ¹¹C requires a deep understanding of radiochemical principles, meticulous optimization of reaction conditions, and a rigorous quality control framework. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to produce these valuable molecular imaging tools, thereby advancing our understanding and treatment of CNS disorders and cancer.

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  • Zhang, M. R., & Kida, T. (2025). C-11 Radiochemistry in Cancer Imaging Applications. Current Radiopharmaceuticals. [Link]

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Application Note: A Robust Strategy for the Library Synthesis of 2-Oxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The 2-Oxa-8-azaspiro[4.5]decane scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, acyclic or planar aromatic systems.[1] Analogs of this spirocyclic system have shown a wide range of biological activities, including acting as M1 muscarinic agonists for potential Alzheimer's treatment, and as ligands for sigma-1 receptors, which are implicated in various central nervous system disorders.[1][2] The inherent structural complexity and novelty of the 2-Oxa-8-azaspiro[4.5]decane core make it an attractive framework for the development of new chemical entities with therapeutic potential.

This application note provides a detailed, field-proven protocol for the library synthesis of 2-Oxa-8-azaspiro[4.5]decane analogs. The presented strategy is designed for diversity-oriented synthesis, allowing for the efficient generation of a multitude of analogs from a common intermediate.[3][4] The protocols are structured to be adaptable for parallel synthesis, enabling the rapid exploration of the chemical space around this privileged scaffold.

Overall Synthetic Strategy

The library synthesis of 2-Oxa-8-azaspiro[4.5]decane analogs is strategically designed in a multi-step sequence that allows for late-stage diversification. The core of this strategy revolves around the construction of a common intermediate, the 2-Oxa-8-azaspiro[4.5]decane core, which is then functionalized to generate a library of diverse molecules.

The key steps in this synthetic workflow are:

  • Formation of a Homoallylic Alcohol: Starting from the commercially available N-Boc-4-piperidone, a Grignard reaction with allylmagnesium bromide introduces the necessary carbon framework for the subsequent cyclization.

  • Intramolecular Spirocyclization: The pivotal step involves an intramolecular oxymercuration-demercuration reaction of the homoallylic alcohol to stereoselectively form the spiro-tetrahydrofuran ring.

  • Deprotection of the Piperidine Nitrogen: Removal of the tert-butoxycarbonyl (Boc) protecting group unveils the secondary amine, which serves as the primary point of diversification.

  • Library Diversification: The final step involves the parallel functionalization of the secondary amine through various chemical transformations, such as N-alkylation and reductive amination, to generate a library of 2-Oxa-8-azaspiro[4.5]decane analogs.

G cluster_0 Core Synthesis cluster_1 Library Diversification A N-Boc-4-piperidone B Homoallylic Alcohol Intermediate A->B  Grignard Reaction (Allylmagnesium bromide) C N-Boc-2-Oxa-8-azaspiro[4.5]decane B->C  Intramolecular Oxymercuration-Demercuration D 2-Oxa-8-azaspiro[4.5]decane Core C->D  Boc Deprotection (TFA or HCl) E Library of Analogs D->E  Parallel Synthesis: - N-Alkylation - Reductive Amination - Acylation, etc.

Caption: Overall workflow for the library synthesis of 2-Oxa-8-azaspiro[4.5]decane analogs.

Experimental Protocols

Part 1: Synthesis of the 2-Oxa-8-azaspiro[4.5]decane Core

This part describes the synthesis of the common intermediate, the 2-Oxa-8-azaspiro[4.5]decane core, which will be used for subsequent library generation.

Protocol 1.1: Synthesis of tert-butyl 4-(2-propen-1-yl)-4-hydroxypiperidine-1-carboxylate (Homoallylic Alcohol Intermediate)

Causality: This step introduces the three-carbon chain required for the formation of the tetrahydrofuran ring. The Grignard reaction is a robust and high-yielding method for the formation of carbon-carbon bonds at the carbonyl carbon of a ketone.

Materials:

  • N-Boc-4-piperidone

  • Allylmagnesium bromide (1.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add allylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude homoallylic alcohol.

  • The crude product is typically of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 1.2: Synthesis of tert-butyl 2-Oxa-8-azaspiro[4.5]decane-8-carboxylate

Causality: This is the key spirocyclization step. Intramolecular oxymercuration-demercuration is a reliable method for the synthesis of tetrahydrofurans from homoallylic alcohols.[5] The reaction proceeds via a mercurinium ion intermediate, followed by intramolecular attack of the hydroxyl group and subsequent reductive demercuration.

Materials:

  • tert-butyl 4-(2-propen-1-yl)-4-hydroxypiperidine-1-carboxylate

  • Mercury(II) acetate

  • Anhydrous tetrahydrofuran (THF)

  • Sodium borohydride

  • Sodium hydroxide solution (3 M)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the crude homoallylic alcohol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add mercury(II) acetate (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add 3 M sodium hydroxide solution, followed by the portion-wise addition of sodium borohydride (0.5 eq).

  • Stir the mixture at room temperature for 1 hour. The formation of a black precipitate of mercury metal will be observed.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to remove the THF.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected spirocycle.

Protocol 1.3: Synthesis of 2-Oxa-8-azaspiro[4.5]decane (Core Structure)

Causality: The Boc protecting group is removed under acidic conditions to yield the free secondary amine, which is the point of diversification for the library synthesis. Trifluoroacetic acid (TFA) is a common and effective reagent for this deprotection.

Materials:

  • tert-butyl 2-Oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected spirocycle (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-Oxa-8-azaspiro[4.5]decane core. The product is often used directly in the next step without further purification.

Part 2: Library Diversification

This part outlines two common methods for the diversification of the 2-Oxa-8-azaspiro[4.5]decane core in a parallel synthesis format.

Protocol 2.1: Parallel N-Alkylation

Causality: N-alkylation is a straightforward and widely used method to introduce a variety of substituents on a secondary amine. The use of a mild base like potassium carbonate is sufficient to deprotonate the amine for reaction with various alkyl halides.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decane

  • A library of diverse alkyl halides (e.g., benzyl bromide, alkyl iodides, etc.)

  • Potassium carbonate

  • Acetonitrile

  • 96-well reaction block or individual reaction vials

Procedure (for each well/vial):

  • To a solution of 2-Oxa-8-azaspiro[4.5]decane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the corresponding alkyl halide (1.1 eq).

  • Seal the reaction block/vials and heat at 60 °C overnight with stirring.

  • After cooling to room temperature, filter the reaction mixtures to remove the inorganic salts.

  • Concentrate the filtrates in vacuo to yield the crude N-alkylated products.

  • Purification can be performed using parallel purification techniques such as mass-directed automated preparative HPLC.

G cluster_0 N-Alkylation Workflow A 2-Oxa-8-azaspiro[4.5]decane C Parallel Reaction Setup (96-well plate) A->C B Library of Alkyl Halides (R-X) B->C D N-Alkylated Library (R-N-spirocycle) C->D  K₂CO₃, Acetonitrile, 60°C

Caption: Workflow for parallel N-alkylation.

Protocol 2.2: Parallel Reductive Amination

Causality: Reductive amination is a powerful method for forming C-N bonds and introducing a wide range of functional groups. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decane

  • A library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • 96-well reaction block or individual reaction vials

Procedure (for each well/vial):

  • To a solution of 2-Oxa-8-azaspiro[4.5]decane (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Seal the reaction block/vials and stir at room temperature overnight.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layers (e.g., using a liquid handler for 96-well plates).

  • Concentrate the organic solutions to yield the crude products.

  • Purify the library of analogs using parallel purification techniques.

Data Presentation

Table 1: Representative Examples of Library Diversification

EntryDiversification MethodReagentProduct StructureExpected Yield (%)
1N-AlkylationBenzyl bromideN-benzyl-2-Oxa-8-azaspiro[4.5]decane85-95
2N-AlkylationEthyl iodideN-ethyl-2-Oxa-8-azaspiro[4.5]decane80-90
3Reductive AminationBenzaldehydeN-(phenylmethyl)-2-Oxa-8-azaspiro[4.5]decane75-85
4Reductive AminationAcetoneN-isopropyl-2-Oxa-8-azaspiro[4.5]decane70-80

Conclusion

The synthetic strategy and detailed protocols provided in this application note offer a robust and efficient pathway for the library synthesis of 2-Oxa-8-azaspiro[4.5]decane analogs. By employing a convergent strategy that involves the construction of a common spirocyclic core followed by parallel diversification, researchers can rapidly generate a large number of novel compounds for biological screening. The methods described utilize readily available starting materials and well-established chemical transformations, making this approach accessible and scalable for drug discovery and medicinal chemistry programs. The inherent three-dimensionality of the 2-Oxa-8-azaspiro[4.5]decane scaffold, combined with the ability to introduce a wide range of substituents, makes this a valuable platform for the discovery of new bioactive molecules.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]

  • Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DEVCOM CBC-TR-1871. [Link]

  • Barluenga, J., et al. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of Organic Chemistry, 76(5), 1536-1542. [Link]

  • Organic Chemistry Portal. Synthesis of homoallylic alcohols. [Link]

  • Ganesan, A. (2011). Diversity-oriented synthesis of azaspirocycles. Methods in Molecular Biology, 794, 131-147. [Link]

  • Spring, D. R. (2012). Diversity-Oriented Synthesis. In Solid-Phase Organic Synthesis (pp. 131-163). John Wiley & Sons, Inc. [Link]

  • Sfera. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • MacCoss, M., & Taylor, A. W. (2001). The use of diversity-oriented synthesis (DOS) for the generation of libraries of natural product-like compounds. Combinatorial Chemistry & High Throughput Screening, 4(5), 453-472.
  • RSC Publishing. (2021). Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 2-Oxa-8-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Oxa-8-azaspiro[4.5]decane oxalate, a heterocyclic compound of interest in contemporary drug discovery and development. Recognizing the critical need for robust and reliable analytical data to support regulatory filings and ensure product quality, this document moves beyond simplistic procedural outlines. Instead, it offers a detailed exploration of the principles, experimental design considerations, and in-depth protocols for a multi-technique approach. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) to probe the physicochemical properties of this salt form. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, empowering the researcher to adapt and troubleshoot as necessary.

Introduction: The Imperative for Rigorous Characterization

This compound is a spirocyclic amine, a structural motif increasingly recognized for its therapeutic potential due to its three-dimensional architecture, which can enhance target binding and improve physicochemical properties. As with any active pharmaceutical ingredient (API), a thorough analytical characterization is paramount. This process serves to:

  • Confirm the chemical identity and structure of both the freebase and its oxalate salt form.

  • Establish purity and impurity profiles , identifying and quantifying any process-related or degradation products.

  • Elucidate physicochemical properties such as thermal stability and hygroscopicity, which are critical for formulation development and storage.

  • Provide a foundation for quality control throughout the drug development lifecycle.

This guide presents a holistic analytical workflow, ensuring a comprehensive understanding of the molecule's attributes.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques will provide an unambiguous assignment of all proton and carbon atoms.

Theoretical Underpinnings

The spirocyclic nature of the molecule, with its fused ring system, is expected to give rise to a complex and informative NMR spectrum. The protons on the piperidine and tetrahydrofuran rings will exhibit distinct chemical shifts and coupling patterns based on their spatial relationships. The presence of the oxalate counter-ion will influence the chemical shifts of protons near the protonated amine.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure of 2-Oxa-8-azaspiro[4.5]decane and general NMR principles for similar heterocyclic systems, the following is a hypothetical, yet representative, set of predicted chemical shifts.[1][2][3][4][5][6]

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H on C adjacent to ether O 3.5 - 4.065 - 75Deshielded by the electronegative oxygen atom.
H on C adjacent to N 2.8 - 3.245 - 55Deshielded by the nitrogen atom.
Other ring CH₂ 1.5 - 2.220 - 35Typical aliphatic region.
NH₂⁺ Broad, 8.0 - 9.0 (exchangeable)-Protonated amine, often broad and solvent-dependent.
Oxalate C=O -160 - 170Characteristic of carboxylate carbons.
Experimental Protocol: NMR Analysis

2.3.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.3.2. Instrument Parameters (500 MHz Spectrometer)

  • ¹H NMR:

    • Acquisition time: 2-3 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 8-16

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Spectral width: 240 ppm

    • Proton decoupling: Broadband decoupling (e.g., waltz-16)

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard instrument manufacturer pulse programs.

    • Optimize parameters based on the specific instrument and sample concentration.

2.3.3. Data Processing and Interpretation

  • Apply Fourier transformation to the acquired FIDs.

  • Phase and baseline correct the spectra.

  • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to establish proton-proton connectivity.

  • Use the HSQC spectrum to correlate each proton with its directly attached carbon.

  • Employ the HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • The COSY spectrum will confirm proton-proton coupling networks.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the 2-Oxa-8-azaspiro[4.5]decane freebase and for providing structural information through fragmentation analysis.

Rationale for Technique Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature and the presence of a basic nitrogen atom, which is readily protonated. High-resolution mass spectrometry (HRMS) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Fragmentation Pathway

The fragmentation of the protonated 2-Oxa-8-azaspiro[4.5]decane is expected to be initiated by cleavage of the bonds alpha to the nitrogen atom, a common fragmentation pathway for amines.[7][8][9] The spirocyclic system may also undergo ring-opening reactions.

G parent [M+H]⁺ 2-Oxa-8-azaspiro[4.5]decane frag1 Fragment 1 (Loss of ethylene from tetrahydrofuran ring) parent->frag1 Retro-Diels-Alder type frag2 Fragment 2 (Alpha-cleavage adjacent to N) parent->frag2 Common for amines frag3 Fragment 3 (Ring opening of piperidine) parent->frag3 Spirocycle strain relief

Caption: Predicted major fragmentation pathways for protonated 2-Oxa-8-azaspiro[4.5]decane.

Experimental Protocol: LC-MS Analysis

3.3.1. Sample Preparation

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

3.3.2. Liquid Chromatography Parameters (for LC-MS)

Parameter Recommended Condition Justification
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for ESI and improves peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileElutes the analyte from the column.
Gradient 5% B to 95% B over 10 minutesEnsures elution of the analyte and any less polar impurities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 1-5 µLDependent on sample concentration and instrument sensitivity.

3.3.3. Mass Spectrometry Parameters (ESI-Positive Mode)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Drying Gas Flow: 8-12 L/min

  • Drying Gas Temp.: 300-350 °C

  • Nebulizer Pressure: 30-45 psi

  • Scan Range: m/z 50-500

  • Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Purity Determination and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and reliable method for determining the purity of this compound and for monitoring its stability over time.

Method Development Considerations

The analyte is a polar amine, which can be challenging to retain on traditional reversed-phase columns.[10][11][12] The oxalate counter-ion has a weak UV chromophore. Therefore, detection will likely rely on the amine itself at low UV wavelengths (e.g., 200-220 nm), or derivatization could be considered for enhanced sensitivity, though direct detection is often sufficient for purity analysis.

Experimental Protocol: HPLC-UV Analysis

4.2.1. Sample and Standard Preparation

  • Sample Solution: Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.

  • Reference Standard: Use a well-characterized reference standard of this compound, prepared in the same manner as the sample solution.

4.2.2. Chromatographic Conditions

Parameter Recommended Condition Justification
Column Polar-embedded or polar-endcapped C18 (e.g., 150 x 4.6 mm, 3.5 µm)Enhanced retention of polar analytes.
Mobile Phase A 0.1 M Ammonium formate buffer, pH 3.0Provides good peak shape and retention for amines.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Isocratic or shallow gradient depending on impurity profile. Start with 95% A / 5% B.To be optimized based on the separation of the main peak from impurities.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 35 °CEnsures reproducible chromatography.
Detection UV at 210 nmLow wavelength for detection of the amine.
Injection Vol. 10 µLStandard injection volume.

4.2.3. Data Analysis and Purity Calculation

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

  • For stability studies, compare the chromatograms of stressed (e.g., heat, light, humidity) samples to that of a control sample to identify and quantify any degradation products.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in mobile phase prep1->prep2 prep3 Filter if necessary prep2->prep3 hplc1 Inject onto HPLC system prep3->hplc1 hplc2 Separation on column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate peaks hplc3->data1 data2 Calculate area % data1->data2 data3 Report purity data2->data3

Caption: Workflow for HPLC purity determination.

Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the presence of the key structural features of this compound.

Expected Characteristic Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Secondary Amine Salt) 2400-3200Broad, strong
C-H Stretch (Aliphatic) 2850-3000Medium to strong
C=O Stretch (Oxalate) 1650-1750Strong, sharp
N-H Bend (Secondary Amine) 1550-1650Medium
C-O Stretch (Ether) 1050-1150Strong
C-N Stretch (Amine) 1020-1250Medium to weak
Experimental Protocol: FTIR Analysis

5.2.1. Sample Preparation

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

  • Potassium Bromide (KBr) Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

5.2.2. Instrument Parameters

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

5.2.3. Spectral Interpretation

  • Identify the major absorption bands in the spectrum.

  • Compare the observed wavenumbers with the expected values for the functional groups in this compound.[13][14][15][16][17][18][19]

  • The presence of the broad N-H stretch, the strong C=O stretch of the oxalate, and the C-O stretch of the ether will provide strong evidence for the correct structure.

Physicochemical Characterization by Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and decomposition profile of this compound.

Anticipated Thermal Events

The thermal decomposition of an amine oxalate salt is expected to occur in multiple steps.[20][21][22][23][24][25]

  • Melting/Decomposition: The salt will likely melt with simultaneous decomposition.

  • Decomposition of Oxalate: The oxalate moiety will decompose, releasing carbon monoxide and/or carbon dioxide.

  • Decomposition of the Amine: The organic spirocyclic amine will subsequently decompose at higher temperatures.

Experimental Protocol: TGA/DSC Analysis

6.2.1. Sample Preparation

  • Accurately weigh 3-5 mg of this compound into an aluminum or ceramic TGA/DSC pan.

6.2.2. Instrument Parameters

  • Temperature Range: 25 °C to 600 °C (or higher if decomposition is not complete).

  • Heating Rate: 10 °C/min.

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.

6.2.3. Data Interpretation

  • TGA Thermogram:

    • Identify the temperatures at which weight loss occurs.

    • Quantify the percentage of weight loss for each step.

    • Correlate the weight loss with the loss of specific molecular fragments (e.g., CO, CO₂).

  • DSC Thermogram:

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature and peak maximum for each thermal event.

Thermal Event Expected Temperature Range (°C) TGA Observation DSC Observation
Melting/Initial Decomposition 150 - 250Significant weight lossEndotherm followed by exotherm
Further Decomposition > 250Continued weight lossExothermic events

Conclusion: A Framework for Comprehensive Analysis

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying NMR, MS, HPLC, FTIR, and thermal analysis, researchers and drug development professionals can confidently establish the identity, purity, and physicochemical properties of this important molecule. This multi-faceted approach ensures a high level of scientific rigor, which is essential for advancing a compound through the development pipeline and meeting regulatory expectations. The principles and protocols outlined herein are designed to be adaptable, providing a solid foundation for method development and validation for this and other related spirocyclic amine compounds.

References

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  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. Retrieved from [Link]

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Application Notes & Protocols for the Functionalization of the 2-Oxa-8-azaspiro[4.5]decane Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality provides an exceptional platform for creating novel chemical entities with optimized pharmacological profiles. Derivatives of this core have shown significant potential as ligands for critical CNS targets, including M1 muscarinic agonists for Alzheimer's treatment and sigma-1 receptors for neuroimaging and therapy.[1][2] This guide provides a detailed technical overview and actionable protocols for the chemical modification of the 2-Oxa-8-azaspiro[4.5]decane core, focusing on robust and versatile methods to enable rapid library synthesis and lead optimization for drug discovery professionals.

Part I: Strategic Overview of Functionalization

The synthetic utility of the 2-Oxa-8-azaspiro[4.5]decane core is centered on the reactivity of its secondary amine at the N8 position. This nitrogen atom serves as the primary handle for introducing molecular diversity.

Key Reactive Sites:

  • N8 Secondary Amine: This is the most nucleophilic and sterically accessible position on the scaffold, making it the ideal target for a wide range of transformations, including alkylation, acylation, arylation, and reductive amination. The vast majority of synthetic efforts focus on modifying this site.

  • C-H Bonds: While more challenging, the direct functionalization of C-H bonds, particularly those alpha to the nitrogen (C7 and C9), represents an advanced strategy for introducing substituents.[3] Methods such as photoredox catalysis are emerging for these transformations on cyclic amines, offering pathways to novel analogs not accessible through traditional methods.[4][5]

The choice of strategy depends entirely on the desired final compound. For generating classical SAR, N-functionalization is the most direct and reliable route. For accessing novel vectors and exploring uncharted chemical space, C-H functionalization presents a frontier opportunity.

Figure 1: Key reactive sites on the 2-Oxa-8-azaspiro[4.5]decane core.

Part II: N-Functionalization Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most effective and widely used N-functionalization reactions.

N-Alkylation via Nucleophilic Substitution

Principle: This is a fundamental and highly reliable method for forming C-N bonds. The nucleophilic secondary amine attacks an electrophilic alkyl halide (or sulfonate, e.g., tosylate, mesylate), with a base added to neutralize the resulting H-X acid.

Causality & Experimental Insights:

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is critical. K₂CO₃ is easily filtered off post-reaction, simplifying workup. DIPEA is a soluble organic base useful for ensuring homogeneity but requires aqueous extraction for removal.

  • Solvent: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction, as they effectively solvate the reactants without interfering with the nucleophilic attack. Anhydrous conditions are recommended to prevent side reactions with water.

  • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. Alkyl iodides are the most reactive but less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.[6]

Protocol: General Procedure for N-Alkylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Oxa-8-azaspiro[4.5]decane (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration). Add a solid base such as anhydrous potassium carbonate (2.0 eq).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts through a pad of Celite, washing with acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent like dichloromethane (DCM). Wash with water or brine to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product is then purified by flash column chromatography on silica gel.

Data Presentation: Scope of N-Alkylation

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Typical Yield (%)
1Benzyl bromideK₂CO₃MeCN60>90
2Ethyl iodideK₂CO₃DMF25>95
34-Nitrobenzyl bromideDIPEAMeCN5085-95
4Propargyl bromideK₂CO₃MeCN2580-90
Reductive Amination

Principle: This powerful one-pot method allows for the alkylation of the amine using an aldehyde or ketone. The amine and carbonyl compound first form an intermediate iminium ion, which is then immediately reduced by a selective hydride agent present in the reaction mixture.[7][8]

Causality & Experimental Insights:

  • Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[7] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion as it forms. This selectivity is key to the success of the one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[9]

  • Reaction pH: The reaction is often run with a small amount of acetic acid. The acid catalyzes the formation of the iminium ion, accelerating the reaction, but an excess can neutralize the amine starting material.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively dissolve the organic reactants.

Figure 2: Experimental workflow for a typical reductive amination protocol.

Protocol: General Procedure for Reductive Amination

  • Setup: To a round-bottom flask, add 2-Oxa-8-azaspiro[4.5]decane (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent: Dissolve the components in an anhydrous solvent such as DCM or DCE (approx. 0.1 M).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often exothermic, and addition should be controlled.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS over 2 to 24 hours.

  • Workup: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

N-Arylation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forges a bond between an amine and an aryl halide or triflate.[10][11] This reaction is indispensable for synthesizing aryl-amines, which are common motifs in pharmaceuticals but are difficult to make using classical methods.[10]

Causality & Experimental Insights:

  • The Catalytic System: This reaction is a finely tuned system of four key components:

    • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common sources of Pd(0).

    • Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the difficult C-N reductive elimination step.[12]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

    • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are mandatory, as the Pd(0) catalyst is sensitive to oxygen.

  • Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (N₂ or Argon) to prevent oxidation and deactivation of the palladium catalyst.

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • Setup: To a flame-dried Schlenk tube or vial, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Reagent Addition: Through the septum, add a solution of 2-Oxa-8-azaspiro[4.5]decane (1.2 eq) in anhydrous, deoxygenated toluene (or dioxane).

  • Reaction: Stir the mixture at high temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS. These reactions can take from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a plug of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the N-arylated product.

Part III: Characterization and Validation

Successful functionalization must be confirmed through rigorous analytical methods.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure of the new derivative. The appearance of new signals corresponding to the added functional group and shifts in the signals of the parent spirocycle provide definitive proof of reaction.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) is used for rapid reaction monitoring to confirm the mass of the desired product. High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition and provide an exact mass for final compound validation.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decane core is a versatile scaffold amenable to a variety of high-yielding functionalization reactions. The protocols outlined in this guide for N-alkylation, reductive amination, and N-arylation provide researchers with a robust toolkit to rapidly generate diverse libraries of novel compounds. These reliable and scalable methods are fundamental to exploring the structure-activity relationships required for the development of next-generation therapeutics.

References

  • Visible-Light-Induced sp3 C–H Functionalization of Alkyl Amines toward Tetrahydroquinoline Spiro[5.6] Compounds. (n.d.). Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Jiang, Y., Wang, Y., Kong, L., et al. (2022). Visible-Light-Induced sp3 C–H Functionalization of Alkyl Amines toward Tetrahydroquinoline Spiro[5.6] Compounds. Organic Letters. Retrieved January 19, 2026, from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved January 19, 2026, from [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (n.d.). Journal of Medicinal Chemistry - Figshare. Retrieved January 19, 2026, from [Link]

  • C–H functionalization of cyclic amines: redox-annulations with α,β-unsaturated carbonyl compounds. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Orlek, B. S., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of the 2-Oxa-8-azaspiro[4.5]decane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic motif. The 2-Oxa-8-azaspiro[4.5]decane core is a privileged structure in medicinal chemistry, appearing in compounds targeted for a range of biological activities, including as ligands for sigma-1 receptors.[1]

However, its synthesis, particularly with control over the stereochemistry at the C5 spirocenter, presents significant challenges. The major hurdle is the stereoselective assembly of the spirocyclic structure, which can be prone to isomerization under even mild acidic conditions.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My spirocyclization reaction is giving very low yields or failing completely. What are the likely causes and how can I fix it?

Answer: Low or no yield in a spirocyclization reaction can stem from several factors, from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The precursor to the spirocycle (e.g., a suitably functionalized amino-alcohol or hydroxy-amide) may be impure or degraded.

    • Solution: Re-purify all starting materials immediately before use. Confirm their identity and purity by NMR and LC-MS. Ensure solvents are anhydrous, as water can interfere with many catalytic cycles.

  • Catalyst Inactivity: If using a metal-catalyzed approach (e.g., Au, Pd, Rh), the catalyst may be poisoned or deactivated.[3][4]

    • Solution: Use fresh catalyst from a reputable supplier. If applicable, ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation. Consider screening different catalyst pre-cursors or ligands. For instance, in gold-catalyzed cyclizations, different ligands can dramatically alter reactivity.[5]

  • Unfavorable Reaction Kinetics: The activation energy for the desired spirocyclization may be too high under your current conditions.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC or LC-MS. Sometimes, switching to a more polar or non-polar solvent can significantly impact reaction rates. Microwave irradiation can also be explored to accelerate slow reactions.

  • Product Instability: The desired spiroketal might be forming but is unstable under the reaction or workup conditions.[2]

    • Solution: Take a sample from the reaction mixture before workup and analyze it directly (after filtering off any solids). If the product is present, the issue lies with the workup. Avoid harsh acidic or basic conditions during extraction if possible. A buffered workup or direct purification on a neutral support like deactivated silica gel may be necessary.[6]

Question 2: I've successfully formed the spirocycle, but the diastereoselectivity is poor (e.g., close to a 1:1 ratio). How can I improve the stereochemical control?

Answer: Achieving high diastereoselectivity is the central challenge in spiroketal synthesis. The outcome is determined by a delicate balance of steric, electronic, and thermodynamic factors.[7]

Controlling Diastereoselectivity: The key is to understand whether your reaction is under kinetic or thermodynamic control.

  • Thermodynamic Control: This regime favors the most stable product. In spiroketal systems, the thermodynamically preferred diastereomer is often the one that maximizes stabilizing anomeric effects.[7] This usually occurs at higher temperatures with longer reaction times, allowing for equilibration.

  • Kinetic Control: This regime favors the product that is formed fastest. It is typically achieved at low temperatures and short reaction times, preventing the product from equilibrating to the thermodynamic mixture.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Problem: Poor Diastereoselectivity (d.r. ≈ 1:1) check_control Is the reaction under kinetic or thermodynamic control? start->check_control kinetic_path Assume Kinetic Control (Low Temperature) check_control->kinetic_path Low Temp? thermo_path Assume Thermodynamic Control (Higher Temperature / Acid Catalyst) check_control->thermo_path High Temp? catalyst_ligand Screen Chiral Catalysts & Ligands - Bulky ligands can enforce facial selectivity. kinetic_path->catalyst_ligand equilibrate Force Equilibration - Increase temperature or reaction time. - Use a stronger Brønsted or Lewis acid. thermo_path->equilibrate substrate_control Modify Substrate - Add a bulky protecting group to direct the cyclization. catalyst_ligand->substrate_control solvent Change Solvent - Solvent polarity can influence transition state stability. substrate_control->solvent end_node Optimized Diastereoselectivity solvent->end_node anomeric Analyze Anomeric Effects - Is the desired product the most thermodynamically stable? - Computational modeling (DFT) can predict isomer stability. equilibrate->anomeric anomeric->end_node G cluster_0 Anomeric Stabilization cluster_1 Outcome O_lone_pair Oxygen Lone Pair (n) sigma_star Axial C-O σ* Orbital O_lone_pair->sigma_star Hyperconjugation (n → σ*) result Lower Energy More Stable Diastereomer

Sources

Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Oxa-8-azaspiro[4.5]decane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your synthetic workflow and improve your final product's purity.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The synthesis of 2-Oxa-8-azaspiro[4.5]decane, while achievable through several routes, is often accompanied by the formation of specific byproducts. Understanding the origin of these impurities is the first step toward effective troubleshooting.

Issue 1: Presence of an N-Alkylated Piperidone Precursor in the Final Product

Question: After performing the spirocyclization to form 2-Oxa-8-azaspiro[4.5]decane, I'm observing a significant amount of the starting N-alkylated 4-piperidone in my crude NMR. What could be the cause?

Answer: This is a common issue that typically points to an incomplete reaction. The intramolecular cyclization, often acid-catalyzed, is a reversible equilibrium-driven process. Several factors can hinder its completion:

  • Insufficient Acid Catalysis: The acid catalyst is crucial for protonating the carbonyl group of the piperidone, activating it for nucleophilic attack by the hydroxyl group of the side chain. An inadequate amount of acid will result in a sluggish reaction.

  • Ineffective Water Removal: The cyclization reaction to form the oxaspirocycle is a dehydration reaction, releasing a molecule of water. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.

  • Steric Hindrance: The nature of the substituent on the nitrogen atom can influence the rate of cyclization. Bulky substituents may sterically hinder the approach of the hydroxyl group to the carbonyl carbon.

  • Optimize Catalyst Loading: If using an acid catalyst like p-toluenesulfonic acid (p-TsOH), ensure a sufficient catalytic amount is used. You may need to perform a small optimization screen, varying the catalyst loading from 1 mol% to 10 mol%.

  • Implement Efficient Water Removal:

    • Azeotropic Distillation: The most effective method for removing water is azeotropic distillation using a Dean-Stark apparatus. Toluene is a common solvent for this purpose.

    • Use of Dehydrating Agents: Alternatively, the inclusion of molecular sieves (3Å or 4Å) can effectively sequester water as it is formed.

  • Increase Reaction Temperature and Time: Gently heating the reaction can provide the necessary activation energy to overcome the reaction barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of an Unexpected Dimer or Oligomeric Byproducts

Question: My mass spectrometry analysis shows peaks corresponding to dimers or higher molecular weight species. What is the likely cause of this polymerization?

Answer: The formation of dimeric or oligomeric byproducts often arises from intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent under certain conditions:

  • High Concentration: At high concentrations, the probability of two molecules reacting with each other (intermolecularly) increases relative to the intramolecular reaction.

  • Inappropriate Catalyst: Certain catalysts might promote intermolecular side reactions. For instance, a very strong, non-coordinating acid might lead to undesired side reactions.

  • Reaction Conditions: Elevated temperatures, while sometimes necessary, can also accelerate the rate of intermolecular side reactions if not carefully controlled.

  • Employ High Dilution Conditions: The principle of high dilution favors intramolecular reactions. By significantly increasing the solvent volume, you decrease the likelihood of reactive intermediates encountering each other. A common starting point is a concentration of 0.01-0.05 M.

  • Slow Addition of Substrate: A syringe pump can be used to add the starting material slowly to the reaction mixture over several hours. This maintains a low instantaneous concentration of the substrate, further promoting intramolecular cyclization.

  • Re-evaluate Catalyst Choice: Consider a milder acid catalyst or a different catalytic system that may be more selective for the desired intramolecular pathway.

Issue 3: Isomeric Byproducts - Diastereomers and Enantiomers

Question: My characterization data suggests the presence of multiple isomers. How can I control the stereoselectivity of the spirocyclization?

Answer: The formation of stereoisomers is an inherent challenge when creating a new stereocenter at the spirocyclic carbon. The facial selectivity of the nucleophilic attack on the piperidone carbonyl determines the resulting stereochemistry.

  • Diastereomers: If your starting material already contains stereocenters, the newly formed spirocenter can lead to the formation of diastereomers. The facial selectivity of the attack can be influenced by the existing stereochemistry and the reaction conditions.

  • Enantiomers: If you start with a racemic or achiral precursor, the product will be a racemic mixture of enantiomers.

  • Chiral Auxiliaries or Catalysts: To achieve enantioselectivity, the use of a chiral auxiliary on the starting material or a chiral catalyst is necessary. This can direct the cyclization to favor the formation of one enantiomer.

  • Diastereoselective Synthesis: For diastereoselectivity, the choice of reagents and reaction conditions is critical. For example, the use of specific Lewis acids can coordinate to the substrate in a way that blocks one face of the carbonyl group, directing the nucleophilic attack to the other face.

  • Chromatographic Separation: If isomeric byproducts are formed, they often need to be separated by chromatography. Chiral chromatography (e.g., HPLC with a chiral stationary phase) is required for the separation of enantiomers. Diastereomers can often be separated by standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to minimize byproducts in 2-Oxa-8-azaspiro[4.5]decane synthesis?

A1: While several routes exist, a common and often optimized method involves the intramolecular cyclization of an N-substituted 4-piperidone derivative bearing a hydroxyalkyl side chain. This approach, when conducted under high dilution with azeotropic water removal, tends to offer good control over intermolecular side reactions. Multicomponent reactions can also be efficient but may require more extensive optimization to minimize byproduct formation.

Q2: How can I effectively purify 2-Oxa-8-azaspiro[4.5]decane from its byproducts?

A2: Purification strategies will depend on the nature of the byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. For closely related isomers, a shallow gradient or isocratic elution may be necessary.

  • Crystallization: If the desired product is a solid and has different solubility properties from the byproducts, crystallization can be a highly effective purification technique.

  • Preparative HPLC: For difficult separations, especially for isomers, preparative HPLC can provide high purity material, although it is less scalable.

Q3: Can the choice of the N-protecting group influence byproduct formation?

A3: Absolutely. The N-protecting group plays a significant role.

  • Bulky Protecting Groups: A bulky group like a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can influence the conformation of the piperidone ring and may sterically direct the intramolecular cyclization, potentially improving diastereoselectivity.

  • Electron-Withdrawing Groups: These groups can decrease the nucleophilicity of the nitrogen, preventing it from participating in unwanted side reactions.

  • Cleavage Conditions: The stability of the protecting group to the reaction conditions is paramount. If the protecting group is labile under the cyclization conditions, a mixture of protected and deprotected byproducts can result.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the concepts discussed, the following diagrams illustrate key processes.

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation A N-Substituted 4-Piperidone Derivative A->A B Intramolecular Cyclization A->B H+, -H2O D Intermolecular Reaction A->D High Conc. C 2-Oxa-8-azaspiro[4.5]decane (Desired Product) B->C E Dimer/Oligomer Byproducts D->E

Caption: Competing reaction pathways in 2-Oxa-8-azaspiro[4.5]decane synthesis.

Troubleshooting_Workflow cluster_analysis Analysis cluster_solution Solution Implementation start Problem Identified: Byproduct Formation char Characterize Byproduct (NMR, MS) start->char iden Identify Byproduct Structure (e.g., Dimer, Isomer, Starting Material) char->iden cond Adjust Reaction Conditions (Concentration, Temp, Catalyst) iden->cond Reaction-Based Issue pur Optimize Purification (Chromatography, Crystallization) iden->pur Separation Issue cond->pur If Byproducts Persist end Successful Synthesis pur->end Pure Product Obtained

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of 2-Oxa-8-azaspiro[4.5]decanes. Current Organic Chemistry, 12(9), 747-761. [Link]

  • Ciufolini, M. A., & Cywin, C. L. (1994). A general method for the synthesis of 2-oxa-8-azaspiro[4.5]decanes. The Journal of Organic Chemistry, 59(11), 3128-3134. [Link]

  • Comins, D. L., & Dehghani, A. (1992). A short and efficient synthesis of (±)-perhydrohistrionicotoxin. Tetrahedron Letters, 33(42), 6299-6302. [Link]

  • Padwa, A., & Ku, H. (1980). Intramolecular cycloaddition reactions of nitrones with olefins. The Journal of Organic Chemistry, 45(18), 3756-3765. [Link]

Technical Support Center: Optimizing Reaction Conditions for 2-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Oxa-8-azaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important spirocyclic scaffold. As a privileged structure in medicinal chemistry, the efficient and stereocontrolled synthesis of these motifs is of paramount importance.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on troubleshooting common experimental challenges. We will delve into the causality behind synthetic choices, ensuring that each protocol is a self-validating system.

Part 1: Core Concepts in 2-Oxa-8-azaspiro[4.5]decane Synthesis

Before addressing specific troubleshooting scenarios, it is crucial to understand the foundational reactions and principles that govern the formation of this spirocyclic system.

The Pictet-Spengler Reaction: A Cornerstone of Synthesis

The Pictet-Spengler reaction is a powerful and widely used method for constructing the tetrahydroisoquinoline and tetrahydro-β-carboline cores, which are often part of the 2-Oxa-8-azaspiro[4.5]decane framework.[3] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. The mechanism proceeds through the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. An intramolecular electrophilic aromatic substitution (SEAr) reaction follows, leading to the formation of the new heterocyclic ring.[4]

Spiroketal Formation: The Role of Stereoelectronics

The formation of the 2-oxa component (the spiroketal) is governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect.[5][6] The anomeric effect is the thermodynamic preference for an electronegative substituent on the anomeric carbon (the central spiro atom) to occupy the axial position. This allows for a stabilizing hyperconjugative interaction between an oxygen lone pair and the antibonding orbital (σ*) of the adjacent C-O bond.[5] Understanding whether a reaction is under kinetic or thermodynamic control is critical for predicting and controlling the stereochemical outcome.[5]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Oxa-8-azaspiro[4.5]decane derivatives.

Q1: What are the most common synthetic strategies for constructing the 2-Oxa-8-azaspiro[4.5]decane core?

A1: The most prevalent strategies often involve a multi-step sequence that constructs the azaspirocycle and the oxaspirocycle either sequentially or in a tandem fashion. Key approaches include:

  • Pictet-Spengler Reaction: This is a robust method for forming the nitrogen-containing ring. It involves reacting a suitable tryptamine or phenylethylamine derivative with a ketone or aldehyde that already contains the precursor to the tetrahydrofuran ring.[3][4][7]

  • Tandem Cyclization Reactions: Modern methods employ relay catalysis, such as Au/Pd systems, to achieve diastereoselective synthesis in a single step from readily available starting materials like enynamides.[8] This approach offers high atom economy and can provide excellent stereocontrol under mild conditions.[8]

  • Intramolecular Cyclization: This involves the cyclization of a precursor containing both the piperidine and the hydroxy-ketone functionality. The spiroketal is typically formed under acidic or basic conditions, and the stereochemical outcome depends heavily on achieving thermodynamic equilibrium.[5]

Q2: How do I choose the right protecting group for the nitrogen atom?

A2: The choice of a nitrogen protecting group is critical and depends on the reaction conditions of subsequent steps. An ideal protecting group should be easy to install, stable under the desired reaction conditions, and easy to remove selectively without affecting other functional groups.[9]

  • Boc (tert-Butoxycarbonyl): This is a very common choice. It is stable to a wide range of non-acidic conditions and is readily removed with acids like trifluoroacetic acid (TFA) or methanolic HCl.[10][11] It is often used when subsequent steps involve basic conditions or hydrogenolysis.

  • Cbz (Carboxybenzyl): Stable to acidic and mildly basic conditions. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which makes it orthogonal to the Boc group. This is advantageous if multiple deprotection steps are needed.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenolysis. It can be a good choice when the basicity of the nitrogen needs to be completely masked.

The use of protecting groups adds steps to a synthesis, so a careful analysis of the entire synthetic route is necessary to determine the most efficient strategy.[11]

Q3: What are the key parameters to optimize for a successful Pictet-Spengler reaction?

A3: The success of a Pictet-Spengler reaction hinges on several factors that must be carefully optimized.

ParameterEffect on ReactionOptimization Strategy
Acid Catalyst The acid is crucial for the formation of the reactive iminium ion. The choice of acid can influence reaction rate and selectivity.Screen various Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids. Chiral phosphoric acids can be used for enantioselective variants.[3] For sensitive substrates, milder conditions are preferred.
Solvent Solvent polarity can affect the solubility of reactants and the stability of intermediates.Dichloromethane (DCM), dichloroethane (DCE), toluene, and methanol/water mixtures are commonly used.[3][7] The choice should be based on substrate solubility and reaction temperature.
Temperature Higher temperatures can accelerate the reaction but may also lead to side product formation or racemization.Start at room temperature and gradually increase if the reaction is sluggish. Microwave irradiation has been used to shorten reaction times, but care must be taken to avoid decomposition.[3]
Concentration The reaction is intramolecular, but concentration can still play a role in preventing intermolecular side reactions.Typically run at concentrations between 0.01 M and 0.1 M.

A systematic Design of Experiments (DoE) approach can be highly effective in rapidly identifying the optimal combination of these parameters.

Part 3: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 2-Oxa-8-azaspiro[4.5]decane derivatives.

Problem 1: Low or No Product Yield

Q: My reaction has a very low yield, or I can't isolate any product after workup. What should I check?

A: A low yield can be one of the most frustrating issues. A systematic approach is key to identifying the root cause.

Potential Causes & Solutions:
  • Reagent Quality:

    • Cause: Starting materials or reagents may have degraded. Aldehydes are particularly prone to oxidation. Catalysts may be inactive.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS. Use freshly distilled or purified aldehydes. Ensure your catalyst is active and has been stored correctly.

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or catalyst deactivation.

    • Solution: Monitor the reaction progress carefully using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding more catalyst.

  • Product Instability or Loss During Workup:

    • Cause: The spirocyclic product might be sensitive to the pH of the aqueous workup or may be volatile.[12] Products can also be lost if they are partially soluble in the aqueous layer or adhere to filtration media.[12]

    • Solution: Before quenching the reaction, take a small aliquot and test its stability to your planned workup conditions (e.g., adding a drop of acid or base and checking the TLC).[12] If the product is water-soluble, perform a back-extraction of the aqueous layers. Check the solvent in your rotovap trap for volatile products.[12]

The following flowchart can guide your troubleshooting process:

G start Low/No Yield Observed check_crude Analyze Crude Reaction Mixture (TLC/LC-MS/NMR) start->check_crude sm_consumed Is Starting Material Consumed? check_crude->sm_consumed product_formed Is Desired Product Observed? sm_consumed->product_formed  Yes no_reaction No Reaction Occurred. - Check Reagent Purity/Activity - Verify Reaction Conditions (T, Time) - Check Catalyst Loading sm_consumed->no_reaction  No workup_issue Product Loss During Workup/Purification. - Check Aqueous Layer - Test Product Stability (pH) - Assess Purification Method product_formed->workup_issue  Yes side_products Complex Mixture/Side Products. - See Troubleshooting Problem #2 product_formed->side_products  No G start Poor Stereoselectivity Observed catalyst Optimize Chiral Catalyst - Screen different ligands/counter-ions - Adjust catalyst loading start->catalyst solvent Screen Solvents - Vary polarity and coordinating ability catalyst->solvent temperature Optimize Temperature - Lower T often increases selectivity solvent->temperature additives Consider Additives - Molecular sieves to remove water - Co-catalysts temperature->additives result Achieve High d.r. / e.e. additives->result

Sources

Technical Support Center: A Troubleshooting Guide for Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the unique challenges encountered during the synthesis of these complex, three-dimensional molecules. The inherent strain and stereochemical complexity of spirocycles often lead to unexpected outcomes. This resource, presented in a direct question-and-answer format, aims to address specific experimental issues with scientifically grounded explanations and actionable protocols.

Section 1: Reaction Failures & Low Yields

Q1: My spirocyclization reaction is resulting in low to no yield of the desired product. What are the primary factors to investigate?

A1: This is a common and often multifactorial problem in spirocycle synthesis. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the reactivity of your starting materials, the chosen reaction conditions, and potential product decomposition.[1][2]

Core Causality & Troubleshooting Steps:

  • Insufficient Reactivity of Precursors: The formation of a quaternary spirocenter is an entropically disfavored process.[3] The nucleophilic and electrophilic partners must possess sufficient reactivity to overcome this barrier.

    • Activate Your Nucleophile: For reactions involving enolates, consider employing stronger, non-nucleophilic bases (e.g., LHMDS, KHMDS) or changing the counter-ion from lithium to potassium to alter aggregation and enhance reactivity.[2]

    • Activate Your Electrophile: In acid-catalyzed reactions like spiroketalizations, ensure the catalyst is of appropriate strength (e.g., CSA, Sc(OTf)₃) and not being quenched by other functionalities.[2][4] For electrophiles that are part of a leaving group, consider enhancing their lability.

  • Suboptimal Reaction Conditions:

    • Solvent Effects: The polarity of the solvent can significantly influence the transition state geometry and, consequently, the reaction rate. Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[1]

    • Temperature: Many spirocyclization reactions have a high activation energy. If the reaction is sluggish at room temperature, a systematic increase in temperature is warranted. However, be mindful of potential side reactions or product decomposition at elevated temperatures.

    • Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. Experiment with a range of concentrations to find the optimal balance.

  • Catalyst Inefficiency or Inhibition:

    • Catalyst Choice: The choice of catalyst is paramount. For instance, in transition metal-catalyzed reactions, the ligand can dramatically influence both yield and stereoselectivity.[5][6] A thorough screening of catalysts and ligands is often necessary.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, high catalyst loading can sometimes promote side reactions. A systematic titration of the catalyst concentration is recommended.

    • Impurities: Trace impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of the highest possible purity.[1]

Section 2: Stereoselectivity Issues

Q2: I am observing poor diastereoselectivity or enantioselectivity in my asymmetric spirocyclization. How can I improve the stereochemical outcome?

A2: Achieving high stereocontrol is a hallmark challenge in spirocycle synthesis due to the formation of a sterically congested quaternary center.[3][7] The stereochemical outcome is dictated by the subtle energetic differences between diastereomeric transition states.

Key Factors Influencing Stereoselectivity:

  • Catalyst and Ligand Control: In asymmetric catalysis, the chiral ligand is the primary determinant of stereoselectivity.[5][8]

    • Ligand Screening: A comprehensive screening of different chiral ligands is essential. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can yield significantly different enantiomeric excesses (ee).[6]

    • Catalyst System: The combination of the metal precursor and the ligand is crucial. The pre-catalyst activation method can also impact the active catalytic species and, therefore, the stereochemical outcome.

  • Solvent Influence: The solvent can play a significant role in organizing the transition state assembly through specific interactions like hydrogen bonding or dipole-dipole interactions.[1]

    • Polarity and Coordinating Ability: A switch from a non-coordinating solvent like toluene to a coordinating solvent like THF can alter the ligand-metal binding and influence the chiral environment. In some Michael additions, changing solvent polarity has been shown to even reverse diastereoselectivity.[1]

  • Temperature Effects: Lowering the reaction temperature generally enhances selectivity by amplifying the small energy differences between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate.

  • Substrate-Directing Groups: The presence of directing groups on the substrate can pre-organize the molecule in a specific conformation, favoring the formation of one diastereomer.

Section 3: Product Instability and Purification

Q3: My desired spirocyclic product appears to be forming in the crude reaction mixture but decomposes during workup or purification. What strategies can I employ to isolate the product?

A3: The inherent ring strain in some spirocyclic systems can render them susceptible to decomposition under certain conditions.[1] The purification strategy must be carefully considered to preserve the integrity of the product.

Troubleshooting Product Decomposition:

  • Milder Workup Procedures:

    • pH Control: If your product is acid or base-sensitive, use buffered aqueous solutions for extraction and minimize contact time.

    • Temperature Control: Perform all workup and purification steps at low temperatures (e.g., in an ice bath) to minimize thermal degradation.

  • Alternative Purification Techniques:

    • Column Chromatography: If silica gel is causing decomposition (due to its acidic nature), consider using deactivated silica (e.g., treated with triethylamine) or alternative stationary phases like alumina (basic or neutral).

    • Preparative HPLC/SFC: For highly sensitive or closely related compounds, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can offer superior resolution and milder conditions.

    • Crystallization: If the product is a solid, direct crystallization from the crude mixture can be a highly effective and gentle purification method.

  • In-situ Analysis: To confirm product formation before workup, analyze a small aliquot of the crude reaction mixture by techniques like ¹H NMR or LC-MS. This can help differentiate between a failed reaction and product decomposition during isolation.

Experimental Protocols & Data

Protocol 1: General Procedure for a Trial Spirocyclization Reaction
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the starting material (1.0 equiv) and a stir bar to a flame-dried flask.

  • Solvent Addition: Add the desired anhydrous solvent via syringe.

  • Reagent Addition: Add any additional reagents (e.g., base, additives) at the appropriate temperature (e.g., 0 °C or room temperature).

  • Catalyst Introduction: In a separate vial, prepare a solution of the catalyst and ligand (if applicable) in the reaction solvent. Add this solution to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reactions).

  • Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Purification: Purify the crude product using the most suitable technique as determined by small-scale trials (e.g., flash column chromatography, preparative TLC, or crystallization).

Table 1: Influence of Ligand on Enantioselectivity in a Ni-Catalyzed Spirocyclization
EntryLigandYield (%)Enantiomeric Excess (ee, %)
1SL-M001-19083
2SL-M009-19769
3(S,S)-BDPP9157

Data adapted from a representative nickel-catalyzed enantioselective lactone α-spirocyclization.[6]

Visualizing Reaction Pathways

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Screen_Conditions Screen Reaction Conditions Check_Purity->Screen_Conditions If Pure Screen_Catalyst Screen Catalyst & Ligand Screen_Conditions->Screen_Catalyst If No Improvement Solvent Vary Solvent Screen_Conditions->Solvent Temperature Vary Temperature Screen_Conditions->Temperature Concentration Vary Concentration Screen_Conditions->Concentration Check_Decomposition Monitor for Product Decomposition Screen_Catalyst->Check_Decomposition If Still Low Yield Modify_Workup Modify Workup/ Purification Check_Decomposition->Modify_Workup If Decomposition Observed

Caption: A decision tree for troubleshooting low yields in spirocyclization reactions.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to accelerate my spirocyclization reaction?

A: Yes, microwave-assisted organic synthesis can often accelerate intramolecular cyclizations. However, it is crucial to perform initial small-scale screening to ensure that the desired spirocyclic product is stable under the higher temperatures and pressures generated in a microwave reactor.

Q: Are there any specific safety precautions to consider when working with spirocyclization reactions?

A: Beyond the standard safety protocols for handling chemicals, be aware that some reagents used to promote spirocyclization, such as strong bases or reactive organometallics, can be pyrophoric or highly reactive with water and air. Always work in a well-ventilated fume hood and under an inert atmosphere when necessary.

Q: How do I confirm the stereochemistry of my newly synthesized spirocycle?

A: A combination of spectroscopic techniques is typically required. 1D and 2D NMR spectroscopy (e.g., NOESY, ROESY) can provide information about the relative stereochemistry. To determine the absolute stereochemistry, you may need to perform X-ray crystallography on a suitable single crystal or use chiral chromatography techniques and compare with known standards.

References

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Royal Society of Chemistry. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. National Institutes of Health (NIH). Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]

Sources

2-Oxa-8-azaspiro[4.5]decane oxalate stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decane oxalate. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage challenges you may encounter during your experiments. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower your research.

I. Compound Overview

This compound is a spirocyclic compound that is gaining interest in medicinal chemistry. Spirocycles are increasingly utilized in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and better pharmacokinetic profiles compared to flat aromatic structures.[1][2] The incorporation of an oxa- group can further enhance solubility and reduce lipophilicity.[3] The oxalate salt form is often chosen to improve the handling and solubility of the parent amine. However, as with many pharmaceutical salts, there can be stability considerations.[4][5]

This guide will address the potential stability and storage issues related to this specific molecule, drawing from established principles of organic chemistry and pharmaceutical science.

II. Troubleshooting Guide

Issue 1: Inconsistent Potency or Activity in Biological Assays

You have prepared a stock solution of this compound, and you observe diminishing or variable activity in your cell-based or biochemical assays over time.

Possible Cause 1: Salt Disproportionation in Solution

The oxalate salt can dissociate in solution, leading to a change in the equilibrium between the salt and the free base form of the spirocyclic amine.[4][5] This can be particularly problematic in buffered solutions if the pH is not optimal.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your assay buffer and your stock solution (if aqueous).

  • Solubility Test: Check for any precipitation in your stock solution or upon dilution into your assay buffer.

  • Fresh Preparation: Prepare a fresh stock solution and use it immediately in your assay to compare its activity with the older stock.

Resolution:

  • pH Adjustment: If the pH of your buffer is leading to precipitation of the free base, consider adjusting the pH to be more acidic to favor the protonated, more soluble form of the amine.

  • Aprotic Solvent for Stock: Prepare your primary stock solution in an aprotic solvent like DMSO, where the salt is less likely to disproportionate. Aliquot and store at -20°C or -80°C. For aqueous working solutions, prepare them fresh daily.

Experimental Workflow for Assessing Solution Stability:

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Physical Changes in the Solid Compound During Storage

You notice that the powdered this compound has changed in appearance (e.g., clumping, discoloration) after being stored for some time.

Possible Cause 1: Hygroscopicity and Deliquescence

Oxalate salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to clumping and, in extreme cases, deliquescence (dissolving in the absorbed water).

Possible Cause 2: Thermal Degradation or Polymorphic Transition

While many suppliers recommend room temperature storage, elevated temperatures or temperature cycling can potentially lead to degradation or changes in the crystalline form of the salt.[6]

Troubleshooting and Resolution:

  • Storage Environment:

    • Short-term (weeks): Store in a desiccator at room temperature, away from direct light.

    • Long-term (months to years): Store in a tightly sealed container at -20°C with a desiccant. Allow the container to warm to room temperature before opening to prevent condensation.

  • Inert Atmosphere: For highly sensitive applications, consider aliquoting the powder into smaller vials under an inert atmosphere (e.g., argon or nitrogen) before long-term storage.

Recommended Storage Conditions Summary:

Storage DurationTemperatureAtmosphereContainer
Short-term Room TemperatureDesiccatedTightly sealed
Long-term -20°CDesiccated/InertTightly sealed, amber vial

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is recommended. For immediate use in aqueous buffers, you can dissolve it directly, but be mindful of the pH to ensure the compound remains in its soluble salt form. Always perform a small-scale solubility test first.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation studies for this molecule are not publicly available, we can infer potential pathways based on its structure:

  • Oxidation of the Amine: The tertiary amine could be susceptible to oxidation, especially in the presence of trace metals or peroxides in solvents.

  • Ether Hydrolysis: The oxa- group (an ether) is generally stable but could undergo acid-catalyzed hydrolysis under harsh acidic conditions, though this is unlikely in typical biological buffers.

  • Decarboxylation of Oxalate: The oxalate counter-ion could potentially undergo degradation, such as decarboxylation, though this typically requires high heat or specific catalytic conditions.[7]

Potential Degradation Pathways Diagram:

G A This compound B Oxidized Amine Derivative A->B Oxidizing Agents C Ring-Opened Hydrolysis Product A->C Strong Acid/Heat D Decarboxylation Products A->D High Heat

Caption: Potential degradation pathways for this compound.

Q3: How can I confirm the integrity of my compound if I suspect degradation?

A3: The most reliable methods are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to check for the presence of the parent compound and identify any new peaks that could correspond to degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed picture of the molecule's structure. Comparing the spectrum of a suspect sample to a reference spectrum of a fresh sample can reveal signs of degradation.

Q4: Is the oxalate salt form always the best choice?

A4: Not necessarily. The choice of a salt form is a critical step in drug development and depends on the desired properties.[4] While oxalate salts can improve solubility and crystallinity, they can also have stability issues.[6] If you continue to face problems, it may be worth considering the free base or other salt forms (e.g., hydrochloride, fumarate) of the spirocyclic amine.

IV. References

  • J&K Scientific. (n.d.). 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1). Retrieved from [Link]

  • Eastgate, M. D., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.

  • Li, S., et al. (2014). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 103(11), 3347-3364.

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • Cortes-Clerget, M., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1239-1243.

  • Butnarasu, C., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceuticals, 18(5), 629.

  • ResearchGate. (n.d.). Simplified diagram of Type II, III, and V oxalate degradation pathways. Retrieved from [Link]

  • Mukherjee, S., et al. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Omega, 8(37), 33869–33880.

  • Hiesinger, L., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3169.

  • Tong, W. Q. Z., & Whitesell, G. (2014). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Retrieved from [Link]

  • Zhuravlev, F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10186-10206.

  • Chen, F., et al. (2021). Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach. International Journal of Molecular Sciences, 22(16), 8749.

Sources

Technical Support Center: Synthesis of 2-Oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxa-8-azaspiro[4.5]decane. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Our goal is to provide practical, field-tested insights and data-driven solutions to common challenges encountered during its synthesis, helping you improve yield, purity, and reproducibility.

The 2-Oxa-8-azaspiro[4.5]decane core is a key structural motif in modern drug discovery, appearing in molecules targeting a range of biological systems, including M1 muscarinic agonists and sigma-1 receptors.[1][2] Its synthesis, however, can present unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may face at the bench.

Core Synthetic Strategy: The Oxa-Pictet-Spengler Reaction

A robust and frequently employed method for constructing the 2-Oxa-8-azaspiro[4.5]decane skeleton is the Oxa-Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of a β-arylethanol derivative with an aldehyde or ketone equivalent, forming the key spirocyclic junction.[3][4] Understanding this pathway is critical to troubleshooting many common issues.

The general mechanism involves the formation of an oxonium ion or a related electrophilic intermediate, which is then attacked by the electron-rich aromatic ring (in the classic Pictet-Spengler) or, in this intramolecular variation, a tethered nucleophile to initiate cyclization. The driving force is the formation of a stable heterocyclic system.[3]

pictet_spengler_mechanism Fig 1: Generalized Oxa-Pictet-Spengler Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Final Product StartingMaterial N-protected 4-(2-hydroxyethyl)piperidine Carbonyl Aldehyde/Ketone (+ Acid Catalyst, H+) Intermediate Iminium/Oxocarbenium Ion (Electrophilic Intermediate) Carbonyl->Intermediate Condensation Cyclization Spirocyclic Cation Intermediate->Cyclization Nucleophilic Attack by Hydroxyl Group Intermediate->Cyclization Deprotonation Deprotonation Product 2-Oxa-8-azaspiro[4.5]decane (N-protected) Cyclization->Product Deprotonation->Product Proton Loss

Caption: Generalized Oxa-Pictet-Spengler Mechanism

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low (<20%) or I see no product formation at all. What's going wrong?

This is one of the most common issues and can stem from several root causes. Systematically investigating each possibility is key to resolving the problem.

Plausible Causes & Solutions:

  • Poor Reagent Quality:

    • Causality: The starting materials, particularly the aldehyde or ketone, can degrade upon storage (oxidation, polymerization). The acid catalyst may have absorbed moisture, reducing its activity.

    • Diagnostic: Check the purity of your starting materials via NMR or GC-MS. For aldehydes, perform a fresh distillation before use.

    • Solution: Use freshly purified reagents. If using a Lewis acid, ensure it is handled under anhydrous conditions.

  • Suboptimal Reaction Conditions:

    • Causality: The energy barrier for the cyclization step may not be met, or side reactions may be favored at the temperature you are using. The solvent choice is critical; it must solubilize the starting materials and not interfere with the catalyst.[3]

    • Diagnostic: Run a small matrix of experiments to screen different conditions. Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

    • Solution: See the optimization table below. A common starting point is using a strong acid like trifluoroacetic acid (TFA) or methanolic HCl in a non-coordinating solvent like dichloromethane (DCM) at room temperature, followed by gentle heating if no progress is observed.[5]

Table 1: Reaction Condition Optimization Parameters

ParameterOptionsRationale & Key Considerations
Acid Catalyst TFA, p-TsOH, H2SO4, Methanolic HCl, Lewis Acids (e.g., BF3·OEt2)Brønsted acids are common; TFA is volatile and easily removed. Lewis acids can be effective but require strictly anhydrous conditions.[3][6]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene, Acetonitrile (MeCN)Halogenated solvents are often preferred for their inertness. Toluene allows for higher temperatures and azeotropic removal of water with a Dean-Stark trap.
Temperature 0 °C to RefluxStart at room temperature. If the reaction is sluggish, gradually increase the heat. High temperatures can sometimes promote side reactions like polymerization.
Concentration 0.05 M to 0.5 MIntramolecular reactions are favored at lower concentrations to minimize intermolecular side reactions. Start around 0.1 M.

Troubleshooting Workflow:

troubleshooting_workflow start Low/No Yield Observed check_sm 1. Analyze Starting Materials (NMR, GC-MS) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Purify/Re-source Starting Materials sm_ok->purify_sm No check_conditions 2. Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Screen Solvents, Catalysts, & Temp. (See Table 1) conditions_ok->optimize No check_monitoring 3. Monitor Reaction Over Time (TLC, LC-MS) conditions_ok->check_monitoring Yes optimize->check_conditions intermediate_stalls Reaction Stalls at Intermediate Stage? check_monitoring->intermediate_stalls increase_energy Increase Temperature or Try Stronger Catalyst intermediate_stalls->increase_energy Yes success Yield Improved intermediate_stalls->success No, product forms increase_energy->check_monitoring

Sources

Technical Support Center: Navigating the Degradation Pathways of 2-Oxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxa-8-azaspiro[4.5]decane analogs. This guide is designed to provide in-depth technical assistance and troubleshooting for the experimental challenges you may encounter while investigating the stability and degradation of this unique spirocyclic scaffold. The inherent three-dimensionality and metabolic stability of these analogs make them promising candidates in drug discovery, but also present specific challenges in understanding their degradation profiles.[1][2] This resource will equip you with the foundational knowledge and practical protocols to confidently navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the forced degradation studies of 2-Oxa-8-azaspiro[4.5]decane analogs. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental problems.

Q1: My 2-Oxa-8-azaspiro[4.5]decane analog appears to be highly stable under initial stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ at room temperature). How can I induce degradation to identify potential pathways?

A1: The inherent rigidity and high sp³ character of the spirocyclic scaffold can contribute to enhanced stability compared to more flexible or planar systems.[1][2] If you are not observing degradation, a systematic escalation of stress conditions is recommended.

  • Rationale: The goal of forced degradation is to achieve a target degradation of 5-20%. This range is sufficient to generate and detect primary degradation products without extensive secondary degradation, which can complicate pathway elucidation.

  • Troubleshooting Steps:

    • Increase Temperature: Elevate the temperature in 10-20°C increments (e.g., to 50-70°C). Thermal energy can overcome the activation barrier for degradation reactions.

    • Increase Stressor Concentration: For hydrolytic studies, increase the acid or base concentration (e.g., from 0.1 M to 1 M or even higher). For oxidative stress, you can increase the concentration of hydrogen peroxide.

    • Extend Exposure Time: If increasing temperature and concentration is not feasible or desirable, extending the duration of the study can also promote degradation.

    • Photostability: For photostability studies, ensure your light source meets ICH Q1B guidelines and consider increasing the exposure duration or intensity.[3]

Q2: My chromatogram shows a complex mixture of degradation products after stress testing. How can I begin to identify the major degradation pathways?

A2: A complex chromatogram is a common outcome in forced degradation studies. The key is to systematically identify the major degradants and deduce the primary degradation pathways.

  • Initial Approach: LC-MS/MS is your primary tool.

    • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weights of the degradation products. Tandem mass spectrometry (MS/MS) will yield fragmentation patterns that are crucial for structural elucidation.[4][5]

    • Procedure:

      • Obtain the high-resolution mass of the parent compound and each degradation product.

      • Compare the mass difference between the parent and the degradants. This can suggest the type of reaction that has occurred (e.g., +16 Da suggests oxidation).

      • Perform MS/MS on the parent compound to understand its characteristic fragmentation pattern.

      • Perform MS/MS on the degradation products and compare their fragmentation patterns to the parent. This can help identify which parts of the molecule have been modified.

  • Common Predicted Degradation Pathways for 2-Oxa-8-azaspiro[4.5]decane:

    • Oxidation of the Tertiary Amine: The nitrogen atom in the 8-position is a likely site for oxidation, leading to the formation of an N-oxide.

    • Hydrolysis/Cleavage of the Tetrahydrofuran Ring: While ethers are generally stable, under harsh acidic conditions, the ether linkage can be cleaved.[6] Oxidative conditions can also lead to ring-opening of the tetrahydrofuran moiety.[7][8]

    • Dehydrogenation: The piperidine or tetrahydrofuran ring may undergo dehydrogenation, especially under oxidative or photolytic stress.

Q3: I am observing a loss of the parent compound, but no distinct degradation peaks are appearing in my chromatogram. What could be the issue?

A3: This scenario can be perplexing and may arise from several factors.

  • Possible Causes & Solutions:

    • Formation of Non-UV Active Degradants: Your degradation products may lack a chromophore and therefore are not detected by a standard UV detector.

      • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector.

    • Formation of Volatile Degradants: The degradation products might be volatile and lost during sample preparation or analysis.

      • Solution: Use headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile compounds.

    • Precipitation of Degradants: The degradation products may not be soluble in the analytical mobile phase.

      • Solution: Visually inspect your stressed samples for any precipitate. If present, attempt to dissolve it in a different solvent for analysis.

    • Adsorption to Container Surfaces: Highly reactive degradation products might adsorb to the surfaces of your sample vials.

      • Solution: Use silanized glass vials to minimize adsorption.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on 2-Oxa-8-azaspiro[4.5]decane analogs. Remember to adapt these protocols to your specific compound and analytical method.

Protocol 1: Forced Degradation Stress Testing

Objective: To generate degradation products of a 2-Oxa-8-azaspiro[4.5]decane analog under various stress conditions.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decane analog

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with UV/PDA and MS detectors

  • Analytical column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your analog at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, remove a sample, dissolve in the mobile phase, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette) to a light source compliant with ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at specified time points.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 2-Oxa-8-azaspiro[4.5]decane analog from its degradation products.

Procedure:

  • Initial Method Scouting:

    • Start with a generic gradient method using a C18 column.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5-95% B over 20 minutes.

    • Flow rate: 1.0 mL/min

    • Detection: UV at a wavelength where the parent compound has maximum absorbance.

  • Method Optimization:

    • Analyze a mixture of the stressed samples from Protocol 1.

    • Adjust the gradient slope, mobile phase composition (e.g., try methanol as the organic modifier), and pH to achieve adequate resolution between all peaks.

    • Ensure the parent peak is spectrally pure using a PDA detector.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation & Visualization

Table 1: Hypothetical Degradation Profile of a 2-Oxa-8-azaspiro[4.5]decane Analog
Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradant RRT
0.1 M HCl, 60°C, 24h8%20.85
0.1 M NaOH, 60°C, 24h15%30.78, 1.15
3% H₂O₂, RT, 24h12%10.92
Heat (80°C, 48h)< 2%0-
Photolysis (ICH Q1B)5%11.20

RRT = Relative Retention Time

Diagrams

Degradation_Pathways Parent 2-Oxa-8-azaspiro[4.5]decane Analog N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation (H₂O₂) Hydrolyzed_Product Ring-Opened Hydrolysis Product Parent->Hydrolyzed_Product Acid/Base Hydrolysis Oxidized_Ring Oxidized Ring-Opened Product Parent->Oxidized_Ring Oxidative Cleavage

Caption: Potential degradation pathways of 2-Oxa-8-azaspiro[4.5]decane analogs.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_method_dev Method Development Acid Acid Hydrolysis HPLC_MS HPLC-UV/MS Analysis Acid->HPLC_MS Base Base Hydrolysis Base->HPLC_MS Oxidation Oxidation Oxidation->HPLC_MS Thermal Thermal Thermal->HPLC_MS Photo Photolysis Photo->HPLC_MS Structure_Elucidation Structure Elucidation (MS/MS, NMR) HPLC_MS->Structure_Elucidation SIM Stability-Indicating Method Development HPLC_MS->SIM Validation Method Validation SIM->Validation Parent_Compound Parent Compound Parent_Compound->Acid Parent_Compound->Base Parent_Compound->Oxidation Parent_Compound->Thermal Parent_Compound->Photo

Caption: General workflow for forced degradation studies and method development.

References

  • Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen. Inorganic Chemistry. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Oxidation of Tetrahydrofuran. Progress in Chemistry. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Pharmaguideline. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Characterisation of Oxazepam Degradation Products by High-Performance Liquid chromatography/electrospray Ionisation Mass Spectrometry and Electrospray Ionisation Quadrupole Time-Of-Flight Tandem Mass Spectrometry. PubMed. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central. [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. ScienceDirect. [Link]

  • 2-Oxa-8-azaspiro(4.5)decane. PubChem. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central. [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. [Link]

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Technical Support Center: Purification of Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of spiro-heterocyclic compounds. These complex, three-dimensional structures are pivotal in medicinal chemistry but often present significant purification challenges.[1] This document provides a structured approach to troubleshooting common purification issues, offering detailed protocols and explaining the chemical principles behind each technique. Our goal is to equip you with the expertise to efficiently isolate and purify these valuable molecules, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in spiro-heterocycle synthesis?

A1: Impurities are highly dependent on the specific reaction but typically include unreacted starting materials, catalysts, reagents, and by-products from side reactions.[2] Given the steric hindrance of spirocyclic systems, incomplete reactions are common. Stereoisomers, particularly diastereomers, are also a frequent and challenging class of impurity to remove.[3][4]

Q2: My spiro-heterocycle is a nitrogen-containing base. Why does it streak badly on a silica gel column?

A2: Streaking, or tailing, of basic compounds on silica gel is a common problem. It occurs because the slightly acidic nature of the silica surface (due to silanol groups, Si-OH) strongly and sometimes irreversibly adsorbs basic molecules like amines.[5] This leads to poor separation and low recovery.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the nature of your crude product.

  • Column Chromatography is excellent for separating mixtures with multiple components or when impurities have polarities different from the desired product. It is often the first choice for purifying complex reaction mixtures.[2][6]

  • Recrystallization is a powerful technique for purifying solids that are mostly pure (>80-90%) to a very high degree of purity.[7][8] It is particularly effective at removing small amounts of impurities that get trapped in a crystal lattice.[7] If your crude product is an oil or a complex mixture, chromatography is generally required first.

Q4: Can I separate diastereomers of a spiro-heterocycle using standard flash chromatography?

A4: Yes, often you can. Diastereomers have different physical properties, including polarity, which means they can typically be separated by standard chromatographic techniques like flash column chromatography on silica gel.[4][9] The key is to find a solvent system that provides sufficient resolution, which may require careful screening using Thin Layer Chromatography (TLC).[4] Enantiomers, however, cannot be separated this way and require a chiral stationary phase.[9]

Troubleshooting Guides

This section addresses specific experimental challenges with in-depth explanations and actionable solutions.

Issue 1: Poor Separation During Flash Column Chromatography

You observe overlapping spots on TLC, or your collected column fractions are still impure.

Root Cause Analysis:

Poor separation in chromatography usually stems from an inappropriate choice of stationary or mobile phase, or improper technique. The unique 3D structure of spiro-heterocycles can lead to unexpected interactions with the stationary phase, while the presence of heteroatoms often results in high polarity, further complicating solvent selection.[10]

Solutions & Strategies:
  • Systematic Mobile Phase Optimization: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 on the TLC plate, and there is maximum separation (ΔRf) between it and the impurities.[11][12]

    • Start Simple: Begin with a standard two-component system like Ethyl Acetate/Hexane.[13]

    • Adjust Polarity: If the Rf is too low, increase the mobile phase polarity (more ethyl acetate). If it's too high, decrease it (more hexane).[11]

    • For Highly Polar Compounds: If your compound won't move from the baseline even in 100% ethyl acetate, switch to a more polar solvent system, such as Methanol/Dichloromethane (MeOH/DCM).[13] Caution: Do not exceed 10% methanol in DCM, as it can start to dissolve the silica gel.[13]

    • For Basic (Nitrogen-containing) Heterocycles: To prevent streaking, add a basic modifier. A common choice is to use a mobile phase containing 0.5-1% triethylamine (Et3N) or ammonia in methanol.[5][13] This deactivates the acidic silanol groups on the silica surface.

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase.

    • Alumina: For basic compounds that are problematic on silica, basic or neutral alumina can be an excellent alternative.[5]

    • Reversed-Phase (C18): If your spiro-heterocycle is highly polar and water-soluble, reversed-phase chromatography may be more effective. This uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[14]

Workflow for Chromatography Optimization

G cluster_polar Polar Compound Troubleshooting start Crude Product tlc_screen Screen with TLC (EtOAc/Hexane) start->tlc_screen check_rf Is Rf between 0.2-0.35 & spots separated? tlc_screen->check_rf run_column Run Flash Column check_rf->run_column Yes tlc_polar Switch to TLC (MeOH/DCM) check_rf->tlc_polar No (Rf too low) end Pure Product run_column->end check_rf_polar Good Separation? tlc_polar->check_rf_polar check_rf_polar->run_column Yes add_base Basic Compound? Add 1% Et3N check_rf_polar->add_base No (Streaking) add_base->tlc_polar Yes try_rp Try Reversed-Phase (C18, H2O/ACN) add_base->try_rp No try_rp->run_column

Caption: Decision workflow for optimizing flash chromatography.

Issue 2: The Purified Solid Fails to Crystallize

After chromatography, you have an amorphous solid or a persistent oil that refuses to form crystals.

Root Cause Analysis:

Crystallization requires a highly ordered arrangement of molecules into a lattice.[7] This process can be inhibited by:

  • Residual Impurities: Even small amounts of impurities can disrupt crystal lattice formation.

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature.[7]

  • Rapid Cooling: Cooling the solution too quickly leads to precipitation (an amorphous solid) rather than crystallization.[8]

  • Inherent Molecular Properties: Some spiro-heterocycles, due to their complex and rigid structures, may naturally prefer to form glasses or oils.

Solutions & Strategies:
  • Ensure High Purity: Verify the purity of your oil/amorphous solid by high-resolution analytical techniques like NMR or LC-MS. If significant impurities remain, another round of chromatography may be necessary.

  • Systematic Solvent Screening:

    • Place 10-20 mg of your compound into several small test tubes.

    • Add a few drops of different solvents (e.g., hexane, ethyl acetate, ethanol, toluene, water) to each tube.[5]

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[5]

    • The best solvent is one that, after dissolving the compound when hot, yields a large amount of crystals upon slow cooling.[5]

  • Employ Advanced Crystallization Techniques:

    • Mixed-Solvent System: If no single solvent is ideal, use a solvent pair.[15][16] Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly.[16] Common pairs include ethanol/water, toluene/hexane, and DCM/ether.[16]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the solvent surface. This creates microscopic imperfections that can serve as nucleation sites.[15] Alternatively, add a "seed crystal" from a previous successful crystallization.[15]

    • Slow Evaporation: Dissolve the compound in a volatile solvent (like DCM or ether) in a flask covered with parafilm. Poke a few holes in the parafilm with a needle. As the solvent slowly evaporates over hours or days, the solution will become supersaturated, often promoting the growth of high-quality crystals.

Issue 3: Difficulty Removing a Basic or Acidic Impurity

A starting material or by-product with acidic or basic properties co-elutes with your neutral spiro-heterocycle.

Root Cause Analysis:

When two compounds have very similar polarities, separating them by chromatography can be difficult. However, if one of them has an acidic or basic functional group, you can exploit this difference in reactivity to move it into a different phase.

Solutions & Strategies:

Acid-Base Extraction: This is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their solubility in different pH solutions.[17][18]

  • To Remove an Acidic Impurity (e.g., a carboxylic acid):

    • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

    • Pour the solution into a separatory funnel and extract it with a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3).[18][19]

    • The acidic impurity will be deprotonated, forming a water-soluble salt that partitions into the aqueous layer. Your neutral spiro-heterocycle will remain in the organic layer.

    • Separate the layers, wash the organic layer with brine, dry it with an anhydrous salt (like Na2SO4), and evaporate the solvent to recover your purified compound.

  • To Remove a Basic Impurity (e.g., an amine):

    • Follow the same initial procedure, dissolving the mixture in an organic solvent.

    • Extract the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[18]

    • The basic impurity will be protonated, forming a water-soluble ammonium salt that moves to the aqueous layer, leaving your neutral product in the organic phase.

    • Isolate your product from the organic layer as described above.

Acid-Base Extraction Workflow

G start Crude Mixture in Organic Solvent impurity_type Impurity Type? start->impurity_type extract_base Extract with Aqueous Base (e.g., 1M NaOH) impurity_type->extract_base Acidic extract_acid Extract with Aqueous Acid (e.g., 1M HCl) impurity_type->extract_acid Basic sep1 Separate Layers extract_base->sep1 sep2 Separate Layers extract_acid->sep2 org_layer1 Organic Layer: Neutral Spirocycle sep1->org_layer1 aq_layer1 Aqueous Layer: Acidic Impurity Salt sep1->aq_layer1 org_layer2 Organic Layer: Neutral Spirocycle sep2->org_layer2 aq_layer2 Aqueous Layer: Basic Impurity Salt sep2->aq_layer2 end Isolate Product from Organic Layer org_layer1->end org_layer2->end

Caption: Workflow for purification via acid-base extraction.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography for a Polar, Basic Spiro-Heterocycle

Objective: To purify a basic spiro-heterocycle that streaks on standard silica gel.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)[12]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • Solvent System Selection:

    • Prepare a stock eluent: 94:5:1 DCM/MeOH/Et3N.

    • On a TLC plate, spot your crude material. Develop the plate using the prepared eluent.

    • Visualize under a UV lamp. Adjust the MeOH concentration to achieve an Rf of ~0.25 for the desired product.

  • Column Packing (Slurry Method):

    • In a beaker, make a slurry of silica gel in your starting, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.[12]

    • Collect fractions in test tubes. Monitor the separation by periodically checking fractions with TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified spiro-heterocycle.

Protocol 2: Recrystallization using a Mixed-Solvent System

Objective: To obtain high-purity crystals from a mostly pure but amorphous solid.

Materials:

  • Amorphous spiro-heterocycle

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., deionized Water)

  • Erlenmeyer flask, hot plate, Pasteur pipettes

Methodology:

  • Dissolution:

    • Place the amorphous solid in an Erlenmeyer flask.

    • Heat the "good" solvent (Ethanol) on a hot plate.

    • Add the minimum amount of hot ethanol to the flask to completely dissolve the solid.[15]

  • Inducing Saturation:

    • While keeping the solution hot, add the "poor" solvent (Water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add 1-2 more drops of the hot "good" solvent (Ethanol) to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[8][15]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[7]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[15]

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.

    • Verify purity by taking a melting point; a sharp melting range indicates high purity.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Benchchem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Williams College, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry.
  • Journal of the American Chemical Society. (2025). All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. J. Am. Chem. Soc. Retrieved from [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals.
  • Santai Technologies, Inc. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Reachem. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • EMU Physics Department. (2023). The Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Pearson. (2024). Acid-Base Properties of Nitrogen Heterocycles.
  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
  • American Chemical Society. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05.
  • Oriental Journal of Chemistry. (2011). Synthesis and Characterisation of new Spiro Heterocyles. Orient J Chem 2011;27(1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Oxa-8-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Oxa-8-azaspiro[4.5]decane Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot plant or industrial production of this valuable spirocyclic scaffold.

Introduction

2-Oxa-8-azaspiro[4.5]decane is a key building block in medicinal chemistry, prized for its three-dimensional structure that allows for the exploration of novel chemical space in drug discovery.[1] The oxalate salt is often the preferred form for its improved handling and physicochemical properties. However, scaling up its synthesis from grams to kilograms presents a unique set of challenges that require careful consideration of reaction conditions, purification strategies, and final salt formation. This guide provides a structured approach to troubleshooting these challenges, grounded in established chemical principles and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up synthesis of this compound.

Q1: What is a common synthetic route for the large-scale production of 2-Oxa-8-azaspiro[4.5]decane?

A common and scalable approach involves a multi-step synthesis, typically culminating in the deprotection of a nitrogen-protected precursor followed by salt formation. A frequently employed precursor is the N-Boc protected 1,1-Dimethylethyl 2-Oxa-8-azaspiro[4.5]decane-8-carboxylate.[2] The final deprotection is often achieved using a strong acid, such as methanolic hydrogen chloride, to yield the free base, which is then treated with oxalic acid to form the desired oxalate salt.

Q2: Why is the oxalate salt form of 2-Oxa-8-azaspiro[4.5]decane often preferred?

Pharmaceutical salts are frequently created to enhance the physicochemical properties of a drug substance.[3] Oxalic acid is a common salt former used in the pharmaceutical industry.[4] The formation of the oxalate salt can improve the free base's stability, solubility, and handling characteristics, making it more suitable for formulation and manufacturing processes.

Q3: What are the critical parameters to monitor during the deprotection of the N-Boc precursor at scale?

When scaling up the acid-mediated deprotection of the N-Boc group, the following parameters are critical:

  • Temperature Control: The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition Rate: The slow, controlled addition of the acid (e.g., methanolic HCl) is necessary to manage the exotherm and ensure consistent reaction progress.

  • Mixing Efficiency: Adequate agitation is essential to maintain a homogenous reaction mixture, especially in large reactors, to avoid localized "hot spots" and incomplete reaction.

  • Off-Gassing: The deprotection reaction releases isobutylene and carbon dioxide. The reactor must be equipped with a suitable off-gas system to handle the evolving gases safely.

Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of the starting material and the appearance of the product. It is also the primary tool for assessing the purity of the final oxalate salt.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for rapid reaction monitoring and identification of intermediates and byproducts.

For the final product, techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the crystalline form of the oxalate salt.

Part 2: Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their root causes, and recommended solutions during the scale-up synthesis.

Challenges in the Synthesis of the Free Base
Observed Problem Potential Root Cause(s) Recommended Troubleshooting Actions & Scientific Rationale
Incomplete Reaction/Stalled Conversion 1. Insufficient acid stoichiometry.2. Poor mixing leading to localized reagent depletion.3. Low reaction temperature.1. Verify Acid Charge: Ensure the molar equivalent of the acid is correct. On scale, minor weighing errors can become significant.2. Improve Agitation: Increase the stirrer speed or evaluate the impeller design for better mixing in the reactor.3. Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for exotherms. The reaction kinetics may be slower at lower temperatures in a large volume.
Formation of Unknown Impurities 1. Reaction temperature too high, leading to degradation.2. Presence of reactive impurities in starting materials.3. Extended reaction time.1. Implement Strict Temperature Control: Utilize a reactor cooling system to maintain the optimal temperature range. Consider a slower addition of the acid to better manage the exotherm.2. Test Starting Material Purity: Analyze the N-Boc precursor for any impurities that could interfere with the reaction.3. Optimize Reaction Time: Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed to prevent the formation of degradation products.
Difficult Work-up and Isolation of the Free Base 1. Emulsion formation during aqueous work-up.2. Poor phase separation.3. Product precipitation during extraction.1. Adjust pH: Carefully adjust the pH of the aqueous phase to ensure the free base is in its non-ionized form, which is more soluble in organic solvents.2. Use Brine Wash: A wash with a saturated sodium chloride solution can help to break emulsions and improve phase separation.3. Solvent Selection: Choose an extraction solvent in which the free base has good solubility. If precipitation is an issue, consider using a larger volume of solvent or a different solvent system.
Challenges in the Oxalate Salt Formation and Crystallization
Observed Problem Potential Root Cause(s) Recommended Troubleshooting Actions & Scientific Rationale
Poor Yield of Oxalate Salt 1. Incorrect stoichiometry of oxalic acid.2. Product loss during filtration due to high solubility in the mother liquor.3. Incomplete crystallization.1. Precise Stoichiometry: Ensure the correct molar ratio of oxalic acid to the free base is used. A slight excess of the free base may be preferable to an excess of oxalic acid, which can be difficult to remove.2. Optimize Crystallization Solvent: Select a solvent system where the oxalate salt has low solubility. An anti-solvent addition can be an effective technique to induce precipitation and increase yield. Cooling the slurry before filtration will also reduce solubility.3. Controlled Cooling Profile: Implement a slow and controlled cooling profile to allow for complete crystal growth. Seeding the solution with a small amount of the desired crystalline form can also promote crystallization.
Inconsistent Crystal Form (Polymorphism) 1. Variations in crystallization temperature, cooling rate, or agitation.2. Presence of impurities that can influence crystal nucleation and growth.1. Standardize Crystallization Protocol: Tightly control all crystallization parameters. A consistent process is key to obtaining a consistent crystal form.2. Purify the Free Base: Ensure the free base is of high purity before salt formation. Impurities can act as templates for the nucleation of undesired polymorphs.
Product Fails Purity Specifications 1. Co-precipitation of impurities with the oxalate salt.2. Inefficient removal of residual solvents.3. Presence of excess oxalic acid.1. Recrystallization: If the purity is low, recrystallization from a suitable solvent system is often the most effective purification method.2. Thorough Drying: Dry the product under vacuum at an appropriate temperature to remove residual solvents. The drying process should be monitored by Loss on Drying (LOD) or GC analysis.3. Optimize Oxalic Acid Charge: Use the minimum amount of oxalic acid required for complete salt formation. A final wash of the isolated salt with a solvent in which oxalic acid is soluble but the product is not can help remove any excess.

Part 3: Experimental Workflow and Visualization

General Workflow for Scale-Up Synthesis

The following diagram illustrates a typical workflow for the scale-up synthesis of this compound from its N-Boc precursor.

G cluster_0 Synthesis of Free Base cluster_1 Oxalate Salt Formation & Isolation Start N-Boc-2-Oxa-8-azaspiro[4.5]decane in Reactor Deprotection Acid-mediated Deprotection (e.g., Methanolic HCl) Start->Deprotection Charge Methanolic HCl Workup Aqueous Work-up & pH Adjustment Deprotection->Workup Quench Reaction Extraction Extraction with Organic Solvent Workup->Extraction Solvent_Swap Solvent Swap to Crystallization Solvent Extraction->Solvent_Swap Salt_Formation Addition of Oxalic Acid Solution Solvent_Swap->Salt_Formation Crystallization Controlled Cooling & Agitation Salt_Formation->Crystallization Filtration Product Filtration Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Purity

The following diagram provides a decision-making framework for addressing low purity issues in the final product.

G Start Low Purity of Final Product Detected Identify_Impurity Identify Impurity Profile (HPLC, LC-MS, NMR) Start->Identify_Impurity Decision Impurity Type? Identify_Impurity->Decision Unreacted_SM Unreacted Starting Material Decision->Unreacted_SM Starting Material Byproduct Reaction Byproduct Decision->Byproduct Byproduct Residual_Solvent Residual Solvent Decision->Residual_Solvent Solvent Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Review_Workup Review Work-up & Extraction Efficiency Unreacted_SM->Review_Workup Byproduct->Optimize_Reaction Recrystallize Recrystallize Final Product Byproduct->Recrystallize Optimize_Drying Optimize Drying Conditions (Temp, Vacuum, Time) Residual_Solvent->Optimize_Drying

Caption: Decision tree for troubleshooting low product purity.

References

  • Stahl, P. H., & Nakamo, M. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology, 65(3), 275-280.
  • Baran, P. S. (2011). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 16(12), 10176-10235.
  • Leonardi, D., & Salomon, C. J. (2022). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Molecules, 27(10), 3257.

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Validation & Comparative

Navigating the Therapeutic Landscape: A Comparative Guide to 2-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor. Among the myriad of molecular scaffolds explored, spirocyclic systems have garnered significant attention due to their rigid conformational structures, which can lead to enhanced target affinity and improved pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Oxa-8-azaspiro[4.5]decane derivatives, a class of compounds demonstrating significant promise as modulators of key neurological targets. We will objectively compare their performance against alternative scaffolds, supported by experimental data, and provide detailed protocols for their evaluation.

The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Privileged Structure

The 2-Oxa-8-azaspiro[4.5]decane core, characterized by a fused piperidine and tetrahydrofuran ring system, has emerged as a versatile template for the design of potent and selective ligands for two critical therapeutic targets: the sigma-1 (σ1) receptor and the M1 muscarinic acetylcholine receptor. The inherent rigidity of this spirocyclic framework reduces the entropic penalty upon binding to a target protein, often resulting in higher affinity compared to more flexible acyclic or monocyclic analogues.

Targeting the Sigma-1 Receptor: A Chaperone with Therapeutic Potential

The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. Its modulation has shown therapeutic potential in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, and for tumor imaging.

Structure-Activity Relationship of 2-Oxa-8-azaspiro[4.5]decane Derivatives as σ1 Ligands

A series of 1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their affinity and selectivity for the σ1 receptor. The general structure consists of the spirocyclic core with a substituted benzyl group attached to the piperidine nitrogen.

Key SAR observations include:

  • High Affinity: Many derivatives exhibit nanomolar affinity for the σ1 receptor, with Ki values ranging from 0.47 to 12.1 nM.[1]

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence affinity and selectivity. For instance, fluorine substitution is often explored for developing 18F-labeled radioligands for positron emission tomography (PET) imaging.

  • Selectivity: These compounds generally show moderate to good selectivity over the σ2 receptor, a crucial factor for minimizing off-target effects. The selectivity ratios (Ki(σ2)/Ki(σ1)) typically range from 2 to 44.[1]

Comparative Performance with Alternative Scaffolds

To contextualize the performance of 2-Oxa-8-azaspiro[4.5]decane derivatives, we compare them with another class of spirocyclic σ1 ligands, the 1,5-Dioxa-9-azaspiro[5.5]undecanes.

ScaffoldCompound ExampleKi (σ1) (nM)Selectivity (Ki(σ2)/Ki(σ1))Reference
1-Oxa-8-azaspiro[4.5]decaneCompound 8 in Jia et al., 20200.4744[1]
1,5-Dioxa-9-azaspiro[5.5]undecaneAnalogue from Jia et al., 20201.2521[1]

Expert Analysis: The data suggests that the 1-Oxa-8-azaspiro[4.5]decane scaffold can yield ligands with exceptionally high affinity and selectivity for the σ1 receptor. The slightly more compact nature of the [4.5] spiro-system compared to the [5.5] system may allow for a more optimal fit within the σ1 receptor binding pocket. This underscores the importance of the spirocyclic core's geometry in achieving high-affinity interactions.

Visualizing the Sigma-1 Receptor's Role

The σ1 receptor's function as a molecular chaperone allows it to influence a variety of cellular processes, making it a complex but attractive drug target.

sigma1_pathway cluster_er Endoplasmic Reticulum s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates bip BiP (Chaperone) s1r->bip Interacts with ion_channels Ion Channel Modulation s1r->ion_channels ca_signal Ca2+ Signaling Modulation ip3r->ca_signal ligand 2-Oxa-8-azaspiro [4.5]decane Derivative ligand->s1r Binds to neuroprotection Neuroprotection & Neurite Outgrowth ca_signal->neuroprotection cell_survival Cell Survival ca_signal->cell_survival

Caption: Sigma-1 receptor signaling modulation by 2-Oxa-8-azaspiro[4.5]decane derivatives.

Targeting the M1 Muscarinic Receptor: A Key Player in Cognition

The M1 muscarinic acetylcholine receptor is predominantly expressed in the central nervous system and plays a crucial role in learning and memory.[2] Agonists of the M1 receptor are being investigated as potential therapeutics for cognitive deficits in conditions like Alzheimer's disease.[2]

Structure-Activity Relationship of 2-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Agonists

Derivatives of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one have been explored as M1 muscarinic agonists.

Key SAR findings reveal:

  • Affinity and Selectivity: Alterations at the N2 position of the oxadiazolidinone ring can influence selectivity for M1 over M2 receptors. For example, replacing the N2-methyl group can increase M1 selectivity, although this may sometimes come at the cost of reduced agonist activity.

  • Functional Activity: Certain derivatives stimulate phosphoinositide hydrolysis in rat hippocampal slices, a hallmark of M1 receptor activation.[3] This indicates their potential as functional agonists. For instance, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibits high affinity for both M1 and M2 receptors and demonstrates partial M1 agonistic activity.

  • In Vivo Efficacy: Some compounds have shown the ability to ameliorate scopolamine-induced cognitive impairment in animal models, a standard preclinical test for pro-cognitive drugs.

Comparative Performance with Non-Spirocyclic M1 Agonists

The performance of spirocyclic M1 agonists can be compared to that of non-spirocyclic agents like sabcomeline, xanomeline, and milameline.

Agonist TypeCompound ExampleM1 Affinity (Ki, nM)M1 Functional ActivityReference
Spirocyclic2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneHigh (specific Ki not provided in abstract)Partial Agonist (stimulates PI hydrolysis)
Non-SpirocyclicXanomeline~10Partial Agonist[4][5]
Non-SpirocyclicSabcomeline~30Partial Agonist[4][5]

Expert Analysis: While both spirocyclic and non-spirocyclic compounds can act as potent M1 agonists, the rigid conformation of the 2-Oxa-8-azaspiro[4.5]decane scaffold offers a distinct advantage in drug design. This rigidity can be exploited to fine-tune selectivity and reduce binding to other muscarinic receptor subtypes, which is often a challenge with more flexible molecules and a source of undesirable side effects.

Visualizing the M1 Muscarinic Receptor Signaling Pathway in Alzheimer's Disease

Activation of the M1 receptor is believed to have disease-modifying effects in Alzheimer's disease by promoting the non-amyloidogenic processing of amyloid precursor protein (APP).

m1_pathway cluster_membrane Cell Membrane m1r M1 Receptor gq Gq Protein m1r->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Cleaves ligand 2-Oxa-8-azaspiro [4.5]decane Agonist ligand->m1r Activates dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc Activates ca_release Ca2+ Release ip3->ca_release Induces alpha_secretase α-secretase pkc->alpha_secretase Activates app APP sappa sAPPα (Non-amyloidogenic) app->sappa Promotes abeta Aβ (Amyloidogenic) app->abeta Inhibits formation of alpha_secretase->app Cleaves

Caption: M1 receptor signaling pathway and its role in APP processing.

Experimental Protocols: A Guide to Evaluation

The following are detailed, step-by-step methodologies for key experiments used to characterize 2-Oxa-8-azaspiro[4.5]decane derivatives.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Membrane preparations from cells expressing σ1 receptors (e.g., guinea pig brain)

  • -pentazocine (radioligand)

  • Test compound (2-Oxa-8-azaspiro[4.5]decane derivative)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, membrane preparation, and -pentazocine to a final concentration of ~2-5 nM.

  • Add the test compound at various concentrations.

  • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment of Cognitive Enhancement (Scopolamine-Induced Amnesia Model)

This protocol evaluates the ability of a compound to reverse cognitive deficits in an animal model.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compound

  • Scopolamine

  • Behavioral apparatus (e.g., Morris water maze or passive avoidance chamber)

Procedure:

  • Acclimate the animals to the housing facility and behavioral apparatus.

  • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the behavioral task.[6]

  • After a specific absorption period (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.[6][7][8]

  • After another interval (e.g., 30 minutes), begin the behavioral testing.

  • For Passive Avoidance:

    • Place the animal in the light compartment of the apparatus.

    • When it enters the dark compartment, deliver a mild foot shock.

    • On the following day, place the animal back in the light compartment and measure the latency to enter the dark compartment. Longer latencies indicate improved memory.

  • For Morris Water Maze:

    • Train the animals to find a hidden platform in a pool of opaque water over several days.

    • On the test day, remove the platform and measure the time spent in the target quadrant where the platform was previously located. More time in the target quadrant suggests better spatial memory.

  • Analyze the behavioral data to determine if the test compound significantly reversed the scopolamine-induced cognitive deficits.

Conclusion and Future Directions

The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a highly promising platform for the development of potent and selective modulators of the σ1 and M1 muscarinic receptors. The inherent rigidity and defined stereochemistry of this spirocyclic system provide a solid foundation for rational drug design, enabling the fine-tuning of pharmacological properties. The comparative analysis presented in this guide highlights the competitive, and in some cases superior, performance of these derivatives against alternative chemotypes.

Future research should focus on expanding the SAR to include a wider range of substitutions and exploring the therapeutic potential of these compounds in more advanced preclinical models of neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a standardized framework for such investigations, ensuring the generation of robust and comparable data. As our understanding of the complex roles of the σ1 and M1 receptors in disease continues to evolve, the 2-Oxa-8-azaspiro[4.5]decane scaffold is poised to deliver the next generation of targeted therapeutics for these challenging conditions.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Fisher, A. (2000). M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Rationale and Perspectives. Annals of the New York Academy of Sciences, 920, 294-301. [Link]

  • Wanibuchi, F., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 13-19. [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. [Link]

  • Parra, J., et al. (2015). In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats. Journal of Ayurveda and Integrative Medicine, 6(4), 257-264. [Link]

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  • Anagnostaras, S. G., et al. (2003). M1 muscarinic receptor knockout mice are deficient in working memory. The Journal of Neuroscience, 23(28), 9413-9422. [Link]

  • Li, Y., et al. (2018). DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice. Molecules, 23(11), 2969. [Link]

  • Watson, M., et al. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 125(7), 1413-1420. [Link]

  • Felder, C. C., et al. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 43(23), 4333-4353. [Link]

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Navigating Three-Dimensional Space: A Comparative Guide to 2-Oxa-8-azaspiro[4.5]decane and Other Privileged Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Three-Dimensionality in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has led to a strategic shift away from flat, aromatic molecules towards more three-dimensional (3D) structures.[1][2][3] This "escape from flatland" is driven by the understanding that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced aqueous solubility, better metabolic stability, and a reduced likelihood of off-target interactions.[1][2]

Spirocycles, bicyclic systems joined by a single quaternary carbon atom, are exemplary scaffolds that embody this 3D design principle.[1][3][4] Their inherent rigidity locks key pharmacophoric elements into well-defined spatial orientations, which can lead to optimized interactions with biological targets and improved potency and selectivity.[2][3] Furthermore, the novelty of many spirocyclic systems provides access to uncharted chemical space, offering significant intellectual property opportunities.[4]

This guide provides an in-depth comparison of 2-Oxa-8-azaspiro[4.5]decane, a scaffold merging a tetrahydrofuran and a piperidine ring, with other prominent spirocyclic motifs used in drug discovery. We will dissect their structural nuances, compare their impact on critical drug-like properties, and provide supporting experimental protocols to empower researchers in their scaffold selection process.

Featured Scaffold: 2-Oxa-8-azaspiro[4.5]decane

The 2-Oxa-8-azaspiro[4.5]decane scaffold is a heterocyclic system featuring a five-membered tetrahydrofuran ring fused with a six-membered piperidine ring at a central spiro-carbon. This unique arrangement offers a compelling combination of structural features for medicinal chemists.

  • Structural Attributes: The piperidine ring provides a basic nitrogen handle for functionalization and salt formation to modulate solubility, while the tetrahydrofuran ring introduces a polar ether oxygen that can act as a hydrogen bond acceptor.

  • Applications: This scaffold has been successfully incorporated into ligands targeting a variety of biological systems. For instance, derivatives have been synthesized and evaluated as potent and selective ligands for sigma-1 (σ₁) receptors, which are implicated in various central nervous system disorders.[5] Other analogues have been explored as M1 muscarinic agonists for potential use in treating dementia.[6]

Below is a diagram illustrating the core structure of 2-Oxa-8-azaspiro[4.5]decane and other key spirocyclic scaffolds discussed in this guide.

Caption: Core structures of key spirocyclic scaffolds in drug discovery.

Comparative Analysis of Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in the hit-to-lead optimization process. The size and nature of the constituent rings significantly influence the molecule's overall properties. Here, we compare 2-Oxa-8-azaspiro[4.5]decane with smaller, more strained [3.3] systems.

Property2-Oxa-8-azaspiro[4.5]decane2,6-Diazaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptaneSpiro[3.3]heptane
Structure [4.5] Spirocycle[3.3] Spirocycle[3.3] Spirocycle[3.3] Spirocycle
Molecular Weight 141.21 g/mol [7]98.15 g/mol 99.13 g/mol 96.17 g/mol
Common Bioisostere for Muscarone, complex piperidines[6]Piperazine[8]Morpholine, Thiomorpholine[2][9]Benzene, Cyclohexane[10][11][12]
Key Features Less strained, flexible chair/envelope conformations. H-bond acceptor (O) and basic center (N).Rigid, planar geometry. Two basic centers for modulation.Rigid, planar geometry. H-bond acceptor and basic center. Lower lipophilicity.[13]Purely carbocyclic, metabolically robust. Increases Fsp³ significantly.
Primary Advantage Provides distinct 3D vectors for substituents from a stable core.Excellent for improving solubility and metabolic stability over piperazine.[2]Often improves aqueous solubility and metabolic stability vs. morpholine.[2][14]Acts as a non-planar, saturated linker to escape flatland.[10]
Potential Consideration Higher conformational flexibility compared to [3.3] systems.Ring strain might introduce chemical stability challenges.[2]Ring strain.[2]Lacks heteroatoms for direct H-bonding or salt formation.
Causality Behind Experimental Choices: Why Compare These Properties?
  • Lipophilicity (LogD/LogP): This parameter is a master regulator of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15] Excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity.[15] Spirocycles, particularly those containing heteroatoms, are often employed to reduce lipophilicity compared to their non-spirocyclic or carbocyclic analogues.[2][3][14]

  • Aqueous Solubility: Poor solubility is a primary cause of compound attrition in drug development.[16][17] The rigid, 3D nature of spirocycles can disrupt the crystal lattice packing that plagues flat, aromatic compounds, thereby improving solubility.[1]

  • Metabolic Stability: The quaternary spiro-carbon is inherently resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for many drugs.[2][18] This makes spirocycles excellent replacements for metabolically vulnerable motifs like gem-dimethyl groups.

Experimental Protocols for Scaffold Evaluation

To provide a framework for objective comparison, we present standardized protocols for assessing key physicochemical and ADME properties.

Experimental Workflow: Scaffold Physicochemical Profiling

The following diagram outlines a typical workflow for comparing novel spirocyclic scaffolds.

G A Synthesize Analogs (Scaffold-A vs Scaffold-B) B Measure Aqueous Solubility (Kinetic/Thermodynamic) A->B C Determine Lipophilicity (LogD) (Shake-Flask Method) A->C D Assess Metabolic Stability (HLM/MLM) A->D E Analyze Data & Select Optimal Scaffold B->E C->E D->E

Caption: Standard workflow for comparative evaluation of drug scaffolds.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

This protocol describes the gold-standard shake-flask method for measuring the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (pH 7.4). The concentrations in each phase at equilibrium are measured to calculate the LogD value.[16]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning: a. In a glass vial, add 1 mL of n-octanol and 1 mL of PBS (pH 7.4). b. Spike with a small volume (e.g., 10 µL) of the compound stock solution to achieve a final concentration that is detectable in both phases. c. Cap the vial tightly and vortex vigorously for 2-3 minutes to ensure thorough mixing.

  • Equilibration: Place the vial on a shaker at room temperature for 1-2 hours to allow the system to reach equilibrium. Causality: This step is crucial to ensure the partitioning process is complete and the measured concentrations reflect the true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at ~2000 x g for 10-15 minutes to achieve a clean separation of the aqueous and organic layers. Causality: Centrifugation prevents contamination of one phase with droplets of the other, which is a common source of error.

  • Quantification: a. Carefully remove an aliquot from the n-octanol layer and an aliquot from the aqueous layer. b. Dilute each aliquot appropriately and analyze using a validated HPLC-UV or LC-MS method to determine the concentration of the compound in each phase.

  • Calculation:

    • D = [Compound]octanol / [Compound]aqueous

    • LogD = log₁₀(D)

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Principle: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like CYPs) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored.[14]

Materials:

  • Test compound and positive control (a compound with known high clearance, e.g., Verapamil)

  • Human or mouse liver microsomes (HLM or MLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile with an internal standard (for reaction quenching and protein precipitation)

  • LC-MS/MS for quantification

Methodology:

  • Incubation Preparation: a. In a 96-well plate, prepare a mixture of liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer. b. Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction to temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality: NADPH is the essential cofactor for CYP450 enzyme activity. Its omission in control wells confirms that degradation is enzyme-dependent.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: a. Centrifuge the quenched plate at high speed (~4000 x g) for 15 minutes to precipitate the proteins. b. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the samples using LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis: a. Plot the natural logarithm (ln) of the percentage of the compound remaining versus time. b. The slope of the resulting line is the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693 / k. d. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds is a powerful tool in modern drug discovery for creating novel, 3D-optimized molecules.[4][19][20] While smaller, strained systems like diazaspiro[3.3]heptane and oxaspiro[3.3]heptane offer significant advantages in modulating physicochemical properties as direct bioisosteres for piperazine and morpholine, the 2-Oxa-8-azaspiro[4.5]decane scaffold provides a different value proposition. Its larger, less-strained framework offers a conformationally distinct yet stable core, presenting exit vectors for substituents in a unique three-dimensional arrangement that is different from both smaller spirocycles and simple monocyclic rings.

The decision of which scaffold to use must be data-driven. By employing rigorous, standardized experimental comparisons of solubility, lipophilicity, and metabolic stability, researchers can make informed choices that align with the specific goals of their drug discovery program. As synthetic methodologies for these complex scaffolds continue to advance, we can expect to see an even greater variety of spirocycles entering clinical development, ultimately leading to safer and more effective medicines.

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The Spirocyclic Scaffold: A Privileged Motif in CNS Drug Discovery - A Comparative Guide to the Mechanism of Action of 2-Oxa-8-azaspiro[4.5]decane-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical matter that can effectively and selectively modulate central nervous system (CNS) targets is a perpetual challenge. The 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that allows for precise orientation of pharmacophoric elements. This guide provides an in-depth, comparative analysis of the mechanism of action of drugs based on this spirocyclic core, with a focus on their interactions with key CNS receptors. We will dissect the experimental data that underpins our understanding of these compounds and provide detailed protocols for the key assays used in their characterization, offering a practical resource for those working in the field.

The Versatility of the 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Multi-Target Platform

The unique conformational constraints of the 2-Oxa-8-azaspiro[4.5]decane skeleton have been leveraged to design ligands with high affinity and selectivity for a diverse range of CNS receptors. This guide will focus on three prominent examples that showcase the versatility of this scaffold:

  • Tandospirone: A partial agonist of the serotonin 5-HT1A receptor, utilized in the treatment of anxiety and depressive disorders.

  • RS-102221: A selective antagonist of the serotonin 5-HT2C receptor, with potential applications in the management of depression and other neuropsychiatric conditions.

  • YM796 and YM954: Agonists of the muscarinic M1 receptor, investigated for their potential in treating cognitive deficits associated with Alzheimer's disease.

  • Sigma-1 Receptor Ligands: A class of compounds based on this scaffold are being explored for their potential in neuroprotection and as imaging agents.

We will now delve into the specific mechanisms of action for each of these drug classes, comparing their pharmacological profiles with relevant alternatives.

Serotonin 5-HT1A Receptor Partial Agonists: The Case of Tandospirone

Tandospirone is an anxiolytic and antidepressant that exerts its effects primarily through partial agonism at the 5-HT1A receptor.[1][2] This mechanism is distinct from that of classical benzodiazepines, offering a non-sedative and non-addictive treatment option for anxiety disorders.[2]

Comparative Binding Affinities

A key aspect of a drug's mechanism of action is its affinity for its intended target relative to other receptors. The table below compares the binding affinities (Ki) of tandospirone with the non-spirocyclic anxiolytic, buspirone, and the widely used selective serotonin reuptake inhibitor (SSRI), sertraline.

CompoundPrimary TargetKi (nM) for 5-HT1AKi (nM) for Dopamine D2Reference(s)
Tandospirone 5-HT1A Partial Agonist 27 ± 5 >1300 [1][3]
Buspirone5-HT1A Partial AgonistVaries by studyModerate affinity[4]
SertralineSerotonin Transporter (SERT) InhibitorHigh (for SERT)Low[5]

Table 1: Comparative binding affinities of Tandospirone and other anxiolytics.

Expert Insight: The high selectivity of tandospirone for the 5-HT1A receptor over the dopamine D2 receptor is a crucial differentiator from first-generation azapirones like buspirone.[4] This selectivity is thought to contribute to its favorable side-effect profile, with a lower incidence of extrapyramidal symptoms.

Functional Activity: Modulating the cAMP Pathway

As a partial agonist, tandospirone activates the 5-HT1A receptor, but to a lesser degree than the endogenous ligand, serotonin. 5-HT1A receptors are coupled to the inhibitory G-protein, Gi/o. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

This protocol details a common method for assessing the functional activity of 5-HT1A receptor agonists.

Causality Behind Experimental Choices:

  • Cell Line: Chinese Hamster Ovary (CHO) cells are frequently used as they provide a "blank slate" with low endogenous receptor expression, allowing for the specific effects of the transfected receptor to be studied.[6]

  • Forskolin: This diterpene directly activates adenylyl cyclase, artificially raising intracellular cAMP levels. This creates a larger dynamic range to measure the inhibitory effect of Gi-coupled receptor activation.

  • HTRF Assay: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for detecting cAMP, well-suited for high-throughput screening.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO cells stably expressing the human 5-HT1A receptor in a suitable medium.

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of tandospirone and a reference full agonist (e.g., 8-OH-DPAT).

  • Assay: a. Aspirate the culture medium from the cells. b. Add the compound dilutions to the wells. c. Add a solution of forskolin to all wells to stimulate adenylyl cyclase. d. Incubate for 30 minutes at room temperature. e. Add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate). f. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of the two emission wavelengths.

  • Data Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Downstream Signaling and Therapeutic Effect

The reduction in cAMP levels initiated by tandospirone has several downstream consequences, including the modulation of protein kinase A (PKA) activity and the regulation of gene expression.[1] This ultimately leads to a stabilization of serotonergic neurotransmission, which is dysregulated in anxiety and depression.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Decreases production of ligand Tandospirone ligand->receptor Binds g_protein->ac Inhibits pka PKA camp->pka Inhibits response Anxiolytic Effect pka->response Leads to

Caption: Signaling pathway of Tandospirone via the 5-HT1A receptor.

Serotonin 5-HT2C Receptor Antagonists: The Case of RS-102221

RS-102221 is a selective antagonist of the 5-HT2C receptor, a Gq/11-coupled receptor.[7] Antagonism of this receptor is a promising strategy for the treatment of depression and anxiety, as it can lead to an increase in the release of dopamine and norepinephrine in the prefrontal cortex.[8]

Comparative Selectivity Profile

The selectivity of a 5-HT2C antagonist is critical to avoid off-target effects, particularly at the closely related 5-HT2A and 5-HT2B receptors.

CompoundPrimary TargetKi (nM) for 5-HT2CSelectivity vs 5-HT2ASelectivity vs 5-HT2BReference(s)
RS-102221 5-HT2C Antagonist ~10 ~100-fold ~100-fold [7]
SB-2420845-HT2C Antagonist~1HighHigh[9][10]
AgomelatineMT1/MT2 Agonist, 5-HT2C AntagonistModerateModerateModerate[8][11]

Table 2: Comparative selectivity of RS-102221 and other 5-HT2C antagonists.

Expert Insight: The high selectivity of RS-102221 for the 5-HT2C receptor is a key feature that distinguishes it from less selective compounds. This selectivity is achieved through the specific interactions of the 2-Oxa-8-azaspiro[4.5]decane scaffold with the receptor's binding pocket.

Functional Activity: Blocking the Phosphoinositide Pathway

Activation of the Gq/11-coupled 5-HT2C receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium. RS-102221, as an antagonist, blocks this signaling cascade.

This protocol describes a common method to measure the antagonist activity of compounds at the 5-HT2C receptor.

Causality Behind Experimental Choices:

  • HEK293 Cells: Human Embryonic Kidney 293 cells are another common host for recombinant receptor expression, known for their robust growth and transfection efficiency.

  • Fluo-4 AM: This is a widely used fluorescent dye that exhibits a large increase in fluorescence upon binding to free calcium, making it an excellent indicator of intracellular calcium mobilization.

  • FLIPR: The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument that allows for the simultaneous addition of compounds and kinetic reading of fluorescence changes in all wells of a microplate.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2C receptor.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and probenecid (to prevent dye extrusion). b. Remove the culture medium and add the dye loading buffer to the cells. c. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of RS-102221 and a reference agonist (e.g., serotonin).

  • Assay on FLIPR: a. Place the cell plate and the compound plate in the FLIPR instrument. b. Program the instrument to first add the antagonist (RS-102221) and incubate for a set period. c. Then, add the agonist (serotonin) at a concentration that elicits a submaximal response (EC80). d. Measure the fluorescence kinetically before and after agonist addition.

  • Data Analysis: Determine the inhibition of the agonist-induced calcium signal by RS-102221 and calculate the IC50 value.

Downstream Signaling and Therapeutic Rationale

By blocking the 5-HT2C receptor, RS-102221 disinhibits downstream dopaminergic and noradrenergic neurons, leading to increased neurotransmitter release in brain regions implicated in mood and cognition.

Gq_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor 5-HT2C Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C pip2 PIP2 plc->pip2 Cleaves ligand Serotonin ligand->receptor Binds antagonist RS-102221 antagonist->receptor Blocks g_protein->plc Activates ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Triggers

Caption: RS-102221 blocks the 5-HT2C receptor signaling pathway.

Muscarinic M1 Receptor Agonists: YM796 and YM954

YM796 and YM954 are muscarinic M1 receptor agonists that were developed as potential treatments for the cognitive symptoms of Alzheimer's disease.[12] The M1 receptor is a Gq/11-coupled receptor that plays a critical role in learning and memory.[13]

Comparative Functional Potency

The table below compares the functional potency (EC50) of YM796 with another M1 agonist, xanomeline, which has also been investigated for cognitive enhancement.

CompoundPrimary TargetEC50 (µM) for M1-mediated PI HydrolysisReference(s)
YM796 M1 Agonist Partial Agonist [12]
XanomelineM1/M4 AgonistPotent Agonist[14]

Table 3: Comparative functional potency of YM796 and xanomeline.

Expert Insight: While both compounds are M1 agonists, their profiles differ. YM796 is a partial agonist, which may offer a wider therapeutic window by avoiding the overstimulation of the cholinergic system that can be associated with full agonists.

Functional Activity: Stimulation of Phosphoinositide Hydrolysis

Similar to the 5-HT2C receptor, the M1 receptor signals through the Gq/11 pathway, leading to the production of IP3 and subsequent calcium release. The functional activity of M1 agonists is often assessed by measuring the accumulation of inositol phosphates.

This protocol outlines a classic method for quantifying M1 receptor activation.

Causality Behind Experimental Choices:

  • [3H]myo-inositol: This radiolabeled precursor is incorporated into the cell membrane as phosphatidylinositol. Its subsequent hydrolysis upon receptor activation can be traced by measuring the accumulation of radiolabeled inositol phosphates.

  • Lithium Chloride (LiCl): LiCl inhibits the enzymes that break down inositol phosphates, allowing them to accumulate to measurable levels.

  • Dowex Anion-Exchange Chromatography: This technique is used to separate the negatively charged inositol phosphates from the uncharged inositol precursor.

Step-by-Step Methodology:

  • Cell Culture and Labeling: Culture CHO cells expressing the human M1 receptor and label them overnight with [3H]myo-inositol.

  • Assay: a. Wash the cells to remove unincorporated radiolabel. b. Pre-incubate the cells with a buffer containing LiCl. c. Add serial dilutions of the test compound (e.g., YM796). d. Incubate for 1 hour at 37°C.

  • Extraction: Stop the reaction by adding ice-cold perchloric acid and extract the inositol phosphates.

  • Chromatography: Apply the extract to a Dowex anion-exchange column.

  • Elution and Quantification: Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates against the compound concentration to determine the EC50 value.

Downstream Signaling and Pro-cognitive Effects

The activation of the M1 receptor and the subsequent increase in intracellular calcium leads to the activation of various downstream kinases and transcription factors that are involved in synaptic plasticity and memory formation.[1][15]

M1_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor M1 Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C pip2 PIP2 plc->pip2 Cleaves ligand YM796 ligand->receptor Binds g_protein->plc Activates ip3 IP3 pip2->ip3 ca_release Ca²⁺ Release ip3->ca_release Triggers cognitive_enhancement Cognitive Enhancement ca_release->cognitive_enhancement Leads to

Caption: Pro-cognitive signaling pathway of YM796 via the M1 receptor.

Sigma-1 Receptor Ligands

The 2-Oxa-8-azaspiro[4.5]decane scaffold has also been utilized to develop potent and selective ligands for the sigma-1 receptor, an intracellular chaperone protein with roles in neuroprotection and cellular stress responses.[16][17]

Comparative Binding Affinities

The table below shows the binding affinities of a representative 2-Oxa-8-azaspiro[4.5]decane derivative for sigma-1 and sigma-2 receptors, compared to the non-spirocyclic sigma-1 ligand, PRE-084.

CompoundKi (nM) for Sigma-1Ki (nM) for Sigma-2Selectivity (Sigma-2/Sigma-1)Reference(s)
Oxa-azaspiro[4.5]decane Derivative 0.47 - 12.1 Moderate 2 - 44 [18]
PRE-084HighLowHigh[19]

Table 4: Comparative binding affinities of a 2-Oxa-8-azaspiro[4.5]decane derivative and PRE-084 for sigma receptors.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of compounds for the sigma-1 receptor.

Causality Behind Experimental Choices:

  • -Pentazocine: This is a commonly used radioligand with high affinity and selectivity for the sigma-1 receptor.

  • Haloperidol: Used to define non-specific binding, as it binds to sigma-1 receptors with high affinity.

  • Filtration Assay: This method separates receptor-bound radioligand from unbound radioligand by rapid filtration through a glass fiber filter.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from a tissue or cell line known to express high levels of sigma-1 receptors (e.g., guinea pig brain).

  • Assay Setup: In a 96-well plate, add: a. Membrane preparation. b. Buffer or a high concentration of unlabeled haloperidol (for non-specific binding). c. Serial dilutions of the test compound. d. A fixed concentration of -pentazocine.

  • Incubation: Incubate the plate for a defined period at a specific temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[20]

Conclusion

The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a remarkable example of a privileged structure in CNS drug discovery. Its conformational rigidity and synthetic tractability have enabled the development of highly selective and potent ligands for a variety of important neurological targets. This guide has provided a comparative overview of the mechanism of action of drugs based on this scaffold, supported by experimental data and detailed protocols. By understanding the nuances of their interactions with their respective targets, researchers can continue to leverage this versatile chemical motif to design the next generation of CNS therapeutics.

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  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

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  • Buspirone and related compounds as alternative anxiolytics. [Link]

  • Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor. [Link]

  • RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist. [Link]

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  • Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]

  • Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. [Link]

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A Head-to-Head Comparison of 2-Oxa-8-azaspiro[4.5]decane Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. Its rigid, three-dimensional architecture provides a unique framework for orienting pharmacophoric groups in a precise manner, leading to potent and selective ligands. This guide offers a head-to-head comparison of key analogs based on this scaffold, focusing on their application as muscarinic receptor agonists and sigma-1 receptor ligands. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols to support your drug discovery endeavors.

The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Versatile Platform

The core of the molecules discussed herein is the 2-oxa-8-azaspiro[4.5]decane ring system. This spirocyclic structure, consisting of a tetrahydrofuran ring fused to a piperidine ring at a common carbon atom, offers several advantages in drug design. The inherent rigidity of the scaffold reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity. Furthermore, the defined stereochemistry of the spirocenter allows for the exploration of three-dimensional chemical space, which can be crucial for achieving receptor subtype selectivity.

Caption: General structure of the 2-Oxa-8-azaspiro[4.5]decane scaffold.

Section 1: Muscarinic M1 Receptor Agonists for Alzheimer's Disease

The M1 muscarinic acetylcholine receptor is a well-validated target for the symptomatic treatment of Alzheimer's disease. Agonism at this receptor is believed to enhance cognitive function. The 2-oxa-8-azaspiro[4.5]decane scaffold has been successfully employed to develop potent and selective M1 agonists.

Head-to-Head Comparison of M1 Agonist Analogs

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their muscarinic receptor activity. The following table summarizes the key data for selected analogs, highlighting their affinity for M1 and M2 receptors and their in vivo efficacy.[1][2]

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 SelectivityAntiamnesic Activity (ED50, mg/kg, p.o.)
YM796 CH3=CH213011008.50.031
YM954 C2H5=O1201200100.016
Compound 17 CH3=O2829~1-
Compound 18 C2H5=O451603.6-
Compound 29 CH3=CH213011008.5-

Data compiled from multiple sources for comparative purposes.[1][2]

Discussion of Structure-Activity Relationships (SAR):

The data reveals several key SAR insights. The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17), showed potent muscarinic activity but lacked selectivity between M1 and M2 receptors.[1] Systematic modifications led to analogs with improved selectivity.

  • Substitution at the 2-position: Replacing the 2-methyl group with an ethyl group (Compound 18) led to a modest increase in M1 selectivity.[1]

  • Modification at the 3-position: Conversion of the 3-keto group to a 3-methylene group (Compound 29, also known as YM796) significantly improved M1 selectivity.[1][2]

  • Combined Modifications: The combination of a 2-ethyl and a 3-oxo group (YM954) also resulted in high M1 selectivity and potent in vivo activity.[2]

Interestingly, while both YM796 and YM954 showed M1 agonistic activity by stimulating phosphoinositide hydrolysis in hippocampal slices, YM796 exhibited weaker induction of cholinergic side effects like tremor and hypothermia, which are primarily mediated by M2 and/or M3 receptors.[2] This suggests that YM796 possesses a more favorable therapeutic window.

Experimental Protocols

General Procedure for Synthesis of 1-Oxa-8-azaspiro[4.5]decane Analogs:

The synthesis of these analogs typically involves a multi-step sequence. A representative scheme is outlined below.

G start N-benzyl-4-piperidone step1 Reformatsky reaction with ethyl bromoacetate start->step1 step2 Dehydration step1->step2 step3 Michael addition of an amine step2->step3 step4 Cyclization step3->step4 step5 Deprotection and N-alkylation step4->step5 product Target Analog step5->product G start 1,4-Dioxa-8-azaspiro[4.5]decane step1 N-alkylation with a substituted benzyl halide start->step1 product Target Sigma-1 Ligand step1->product

Sources

Validating the Efficacy of 2-Oxa-8-azaspiro[4.5]decane Derivatives in Disease Models: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The quest for novel chemical scaffolds that offer superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver of innovation in drug discovery. Spirocyclic systems, with their inherent three-dimensionality and conformational rigidity, have emerged as a particularly promising class of compounds.[1] This guide focuses on a specific and increasingly important scaffold: the 2-Oxa-8-azaspiro[4.5]decane core. We will provide a comparative analysis of its derivatives in key disease models, detail robust validation protocols, and explore the mechanistic rationale behind their therapeutic potential.

The Spirocyclic Advantage: Why 2-Oxa-8-azaspiro[4.5]decane?

Unlike flat aromatic structures that dominate many legacy drugs, spirocyclic scaffolds provide a rigid, three-dimensional framework. This structural complexity allows for a more precise spatial arrangement of functional groups, enabling optimized interactions with complex biological targets.[1] The 2-Oxa-8-azaspiro[4.5]decane scaffold is of particular interest as it serves as a versatile building block for creating diverse chemical libraries.[1][2] Its derivatives have shown significant promise as highly selective ligands, particularly for challenging targets like sigma receptors.

Comparative Efficacy in Preclinical Disease Models

The therapeutic value of any new chemical entity must be demonstrated through rigorous testing in relevant disease models. Below, we compare the performance of 2-Oxa-8-azaspiro[4.5]decane derivatives against other agents, supported by data from preclinical studies.

Neurodegenerative Disorders: A Focus on Sigma-1 Receptor Modulation

The sigma-1 receptor, a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress and calcium homeostasis.[3][4] Its modulation is a promising strategy for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5] Derivatives of the 1-Oxa-8-azaspiro[4.5]decane scaffold have been synthesized and shown to exhibit high, nanomolar affinity for sigma-1 receptors.[6][7]

Table 1: Comparative Performance of a Sigma-1 Receptor Ligand

CompoundDisease ModelKey Efficacy Metric (In Vitro)ResultAlternative/ControlResult (Alternative)
Derivative X (Hypothetical 2-Oxa-8-azaspiro[4.5]decane)SH-SY5Y cells with glutamate-induced excitotoxicityNeuronal Viability (%)88%SA4503 (Known σ1 agonist)82%
Derivative X Mouse Model of Spinal Nerve InjuryMotoneuron Survival (%)75%Vehicle Control45%

Data is representative and compiled for illustrative purposes based on findings for novel sigma-1 ligands.[4]

Discussion of Causality: The superior neuroprotective efficacy of Derivative X can be attributed to its potent and selective agonism at the sigma-1 receptor. This engagement stabilizes the receptor's interaction with the IP3 receptor, thereby modulating calcium signaling and preventing mitochondrial overload and subsequent apoptosis.[3] This targeted mechanism offers a potential advantage over agents with broader activity profiles. Studies with novel sigma-1 ligands have demonstrated their efficiency in preserving motoneurons from degeneration in both in vitro and in vivo models.[4]

G cluster_0 Sigma-1 Receptor Action in Neuroprotection Stress Cellular Stress (e.g., Excitotoxicity) Sigma1 Sigma-1 Receptor Stress->Sigma1 dissociation Derivative 2-Oxa-8-azaspiro [4.5]decane Derivative Derivative->Sigma1 agonist binding BiP BiP Chaperone Sigma1->BiP binding IP3R IP3 Receptor Sigma1->IP3R stabilization Ca_Release Ca2+ Homeostasis IP3R->Ca_Release modulation Mitochondria Mitochondrial Function Ca_Release->Mitochondria preservation Neuroprotection Neuroprotection Mitochondria->Neuroprotection leads to

Caption: Mechanism of neuroprotection via sigma-1 receptor agonism.

Oncology: Leveraging Sigma Receptor Overexpression for Imaging and Therapy

Sigma receptors, particularly the σ-2 subtype, are overexpressed in various tumor cell lines, including those from breast, prostate, and lung cancers.[3] This makes them attractive targets for both therapeutic intervention and diagnostic imaging. Spiro-decanes have been developed as radioligands for positron emission tomography (PET) to visualize tumors.[8]

Table 2: Comparative Performance in a Tumor Xenograft Model

CompoundDisease ModelKey Efficacy Metric (In Vivo)ResultAlternative/ControlResult (Alternative)
[¹⁸F]-Derivative Y (Radiolabeled 2-Oxa-8-azaspiro[4.5]decane)Human Carcinoma Xenograft in MiceTumor-to-Muscle Uptake Ratio (PET Imaging)4.5[¹⁸F]-FDG (Standard PET tracer)3.2
Derivative Z (σ2 Agonist)C6 Glioma Cell LineInduction of Cell Death (%)65%Vehicle Control5%

Data is representative and compiled for illustrative purposes based on findings for sigma receptor ligands in oncology.[3][8]

Discussion of Causality: The high tumor accumulation of [¹⁸F]-Derivative Y is due to its specific binding to overexpressed sigma-1 receptors in cancer cells, offering potentially clearer imaging and lower background signal than metabolic tracers like FDG.[8] For therapeutic applications, σ-2 selective agonists based on this scaffold can induce cell death in cancer cells, highlighting their potential as anti-cancer agents.[3]

Self-Validating Experimental Protocols

Scientific integrity demands that protocols are not only detailed but also designed to be self-validating. This involves including appropriate controls and reporting standards to ensure reproducibility.[9]

Protocol 1: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a 2-Oxa-8-azaspiro[4.5]decane derivative for the sigma-1 receptor.

Methodology:

  • Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., -pentazocine) at a final concentration of ~2 nM.

    • 50 µL of varying concentrations of the test derivative (e.g., from 0.1 nM to 10 µM).

    • 100 µL of the membrane homogenate (approx. 200 µg protein).

    • For non-specific binding (NSB), add a high concentration of a known ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine. Wash the filters three times with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50 value using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Trustworthiness Check: The inclusion of a known saturating ligand (haloperidol) to define non-specific binding is critical for ensuring the measured signal is from the target receptor. Dose-response results must be reported to validate the binding kinetics.[9]

Protocol 2: In Vivo Biodistribution and PET Imaging in a Mouse Xenograft Model

Objective: To evaluate the tumor-targeting ability and pharmacokinetics of a radiolabeled 2-Oxa-8-azaspiro[4.5]decane derivative.

Methodology:

  • Model Preparation: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., FaDu) into the flank of immunodeficient mice. Allow tumors to grow to 100-200 mm³.

  • Radiolabeling: Synthesize the [¹⁸F]-labeled derivative via nucleophilic substitution, ensuring high radiochemical purity (>99%).[6]

  • Administration: Inject approximately 5-10 MBq of the radiotracer intravenously into the tail vein of the tumor-bearing mice.

  • PET/CT Imaging: At predefined time points (e.g., 30, 60, 120 minutes post-injection), anesthetize the mice and perform a whole-body PET/CT scan.

  • Biodistribution Study: Following the final imaging session, euthanize the mice. Dissect major organs and the tumor, weigh them, and measure their radioactivity using a gamma counter.

  • Data Analysis:

    • For imaging, reconstruct PET data and draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake.

    • For biodistribution, calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Trustworthiness Check: To confirm binding specificity, a blocking experiment should be performed where a separate cohort of mice is pre-treated with an excess of a non-radioactive sigma-1 ligand (e.g., SA4503) before injecting the radiotracer. A significant reduction in tumor uptake confirms target-specific binding.[6][8]

G cluster_1 In Vivo Efficacy Validation Workflow Start Start: Tumor Xenograft Model Radiolabel Synthesize & Purify [18F]-Derivative Start->Radiolabel Inject IV Injection of Radiotracer Radiolabel->Inject Image PET/CT Imaging (Multiple Time Points) Inject->Image Biodistribute Euthanize & Dissect Organs/Tumor Image->Biodistribute Quantify Gamma Counting (%ID/g) Biodistribute->Quantify Analyze Analyze Data (Uptake Ratios, PK) Quantify->Analyze

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Navigating Selectivity: A Comparative Cross-Reactivity Profile of 2-Oxa-8-azaspiro[4.5]decane-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target-selective molecules is paramount. A compound's efficacy is intrinsically linked to its ability to engage the intended biological target without eliciting a cascade of unintended interactions, or off-target effects. The 2-Oxa-8-azaspiro[4.5]decane scaffold has emerged as a versatile and promising framework for the design of novel therapeutics targeting a range of receptors, including G-protein coupled receptors (GPCRs) and the enigmatic sigma-1 receptor. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of representative 2-Oxa-8-azaspiro[4.5]decane-based ligands, offering a data-driven perspective for researchers and drug development professionals.

We will explore the selectivity of two distinct classes of these spirocyclic compounds: an M1 muscarinic acetylcholine receptor (mAChR) agonist and a sigma-1 receptor (σ1R) ligand. Their off-target profiles will be benchmarked against well-established, structurally distinct comparators to highlight the unique attributes of the 2-Oxa-8-azaspiro[4.5]decane core. This analysis is grounded in established experimental methodologies, providing a practical framework for assessing the selectivity of novel chemical entities.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesirable off-target interactions are a leading cause of project attrition in later stages of drug development, manifesting as unforeseen toxicities or a dilution of the therapeutic effect. Proactive and comprehensive cross-reactivity profiling during the lead optimization phase is not merely a regulatory formality but a critical step in de-risking a drug discovery program. By identifying potential liabilities early, medicinal chemists can rationally design molecules with improved selectivity, thereby enhancing the probability of clinical success.

This guide will utilize a hypothetical, yet representative, cross-reactivity dataset modeled on industry-standard screening panels, such as the Eurofins SafetyScreen44, to illustrate the comparative selectivity of our chosen ligands.

Comparative Analysis of a 2-Oxa-8-azaspiro[4.5]decane-Based M1 Muscarinic Agonist

The M1 muscarinic acetylcholine receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1] However, achieving selectivity over other muscarinic subtypes (M2-M5) has been a significant challenge, with off-target activation of M2 and M3 receptors leading to undesirable cardiovascular and gastrointestinal side effects, respectively.[2]

For this analysis, we consider Spiro-M1 , a representative 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one derivative, which has shown promise as an M1 agonist.[3][4] We will compare its hypothetical cross-reactivity profile to that of Xanomeline , a clinically investigated M1/M4 receptor agonist with a distinct chemical structure.[5][6]

Table 1: Comparative Cross-Reactivity Profile of M1 Muscarinic Agonists
TargetSpiro-M1 (% Inhibition @ 10 µM)Xanomeline (% Inhibition @ 10 µM)Rationale for Inclusion
Primary Target
Muscarinic M195% 98% Therapeutic target for cognitive enhancement.
Muscarinic Subtypes
Muscarinic M225%75%Associated with cardiovascular side effects (bradycardia).
Muscarinic M330%80%Associated with gastrointestinal and other peripheral side effects.
Muscarinic M460%90%Also a potential therapeutic target for schizophrenia.
Muscarinic M515%45%Role less defined, but selectivity is desirable.
Key Off-Targets
Adrenergic α1<10%55%Potential for cardiovascular side effects (hypotension).
Adrenergic α2<5%30%Potential for cardiovascular and CNS side effects.
Dopamine D2<5%65%A key target for typical antipsychotics; off-target activity can lead to motor side effects.
Serotonin 5-HT2A15%70%Implicated in the mechanism of atypical antipsychotics.
Histamine H1<10%40%Associated with sedation and weight gain.

Note: The data presented in this table are hypothetical and for illustrative purposes to compare the potential selectivity profiles of the two scaffolds.

The hypothetical data in Table 1 suggest that the 2-Oxa-8-azaspiro[4.5]decane scaffold of Spiro-M1 may offer a superior selectivity profile compared to Xanomeline, with significantly less activity at the M2 and M3 muscarinic receptor subtypes, as well as at key aminergic GPCRs. This highlights the potential of this spirocyclic core to mitigate the off-target effects that have challenged the clinical development of other M1 agonists.[2]

Comparative Analysis of a 2-Oxa-8-azaspiro[4.5]decane-Based Sigma-1 Receptor Ligand

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases.[7] Ligands targeting this receptor often exhibit polypharmacology, interacting with a range of other CNS targets.

Here, we examine Spiro-S1 , a representative functionalized 1-oxa-8-azaspiro[4.5]decane derivative designed as a selective sigma-1 receptor ligand.[8][9] Its hypothetical cross-reactivity profile is compared with PRE-084 , a widely used and well-characterized, though structurally distinct, sigma-1 receptor agonist.[10][11]

Table 2: Comparative Cross-Reactivity Profile of Sigma-1 Receptor Ligands
TargetSpiro-S1 (% Inhibition @ 10 µM)PRE-084 (% Inhibition @ 10 µM)Rationale for Inclusion
Primary Target
Sigma-199% 97% Therapeutic target for various CNS disorders.
Key Off-Targets
Sigma-235%50%A related but distinct receptor with different physiological roles.
Dopamine D2<5%20%Common off-target for CNS-active compounds.
Serotonin 5-HT2A10%25%Potential for neuropsychiatric side effects.
Adrenergic α1<10%15%Potential for cardiovascular side effects.
NMDA Receptor15%30%Sigma-1 ligands can modulate NMDA receptor function.
hERG Channel<5%10%Critical for assessing cardiac safety (proarrhythmic potential).

Note: The data presented in this table are hypothetical and for illustrative purposes to compare the potential selectivity profiles of the two scaffolds.

The hypothetical data in Table 2 suggest that the 2-Oxa-8-azaspiro[4.5]decane scaffold of Spiro-S1 may provide a more selective profile for the sigma-1 receptor compared to PRE-084, with less pronounced off-target activity at the sigma-2 receptor and other key CNS targets. This underscores the potential of this spirocyclic framework in developing highly selective probes and therapeutic candidates for the sigma-1 receptor.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments central to cross-reactivity profiling.

Protocol 1: Radioligand Binding Assay for Cross-Reactivity Screening (General Protocol)

This protocol describes a competitive radioligand binding assay, a standard method for determining the affinity of a test compound for a panel of receptors, ion channels, and transporters.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Analysis Calculate % Inhibition and IC50/Ki Values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Utilize commercially available membrane preparations or prepare in-house from cell lines or tissues overexpressing the target of interest.

    • Homogenize cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (typically a 10-point half-log dilution series starting from 10 µM).

      • Radioligand at a concentration near its Kd for the target receptor.

      • Membrane preparation.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known, unlabeled ligand for the target).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer containing a blocking agent like polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Functional Assay for M1 Muscarinic Agonist Activity (Calcium Flux)

This protocol measures the ability of a compound to activate the Gq-coupled M1 receptor, leading to an increase in intracellular calcium concentration.

Signaling Pathway Diagram:

M1_Signaling Spiro_M1 Spiro-M1 M1R M1 Receptor Spiro_M1->M1R binds Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Ca_release Ca²⁺ Release ER->Ca_release

Sources

A Comparative Guide to the Synthetic Routes of 2-Oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional architecture provides a valuable framework for the development of novel therapeutics. This guide offers a comparative analysis of prominent synthetic strategies to access this important spirocyclic system. We will delve into the mechanistic underpinnings of each route, providing a head-to-head comparison of their efficiencies, substrate scope, and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved potency and selectivity for biological targets. The 2-oxa-8-azaspiro[4.5]decane ring system, in particular, is a key component in a variety of pharmacologically relevant molecules, including ligands for sigma-1 receptors and M1 muscarinic agonists.[1][2] The efficient and stereocontrolled synthesis of this scaffold is therefore a critical endeavor for medicinal chemists. This guide will compare and contrast several synthetic approaches, providing the necessary data and protocols to inform your selection of the most appropriate route for your research goals.

Comparative Analysis of Synthetic Routes

The synthesis of the 2-oxa-8-azaspiro[4.5]decane core can be broadly categorized into several key strategies. Here, we will examine three distinct and representative approaches:

  • Reductive Amination followed by Intramolecular Cyclization: A classical and often reliable approach.

  • Palladium-Catalyzed Tandem Cyclization: A modern and efficient method for constructing the spirocyclic framework.[3]

  • Deprotection of a Boc-Protected Precursor: A straightforward final step from a commercially available or readily synthesized intermediate.[4]

Data Summary
Synthetic RouteKey ReagentsNumber of StepsOverall YieldKey AdvantagesKey Disadvantages
Route 1: Reductive Amination/Cyclization4-Piperidone, Ethanolamine, NaBH(OAc)₃2ModerateReadily available starting materials, well-established chemistry.May require optimization for substrate scope, moderate yields.
Route 2: Pd/Au Relay CatalysisEnynamides, Vinyl Benzoxazinanones, Pd(0)/Au(I) catalysts1 (Tandem)HighHigh diastereoselectivity, mild reaction conditions, broad functional group compatibility.[3]Requires specialized catalysts and starting materials.
Route 3: Boc Deprotection1,1-Dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate, Methanolic HCl1High (for the final step)High-yielding final step, suitable for late-stage functionalization.[4]Relies on the availability of the protected precursor.
Route 1: Reductive Amination and Intramolecular Cyclization

This strategy represents a robust and fundamental approach to the synthesis of the 2-oxa-8-azaspiro[4.5]decane core. The logic behind this route is to first construct the piperidine ring with a pendant hydroxyethyl group, which then undergoes an intramolecular cyclization to form the fused tetrahydrofuran ring.

Experimental Protocol

Step 1: Reductive Amination

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloroethane (0.2 M) is added 2-(amino)ethanol (1.2 eq).

  • The mixture is stirred for 30 minutes at room temperature.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 16 hours.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield N-benzyl-4-(2-hydroxyethylamino)piperidine.

Step 2: Intramolecular Cyclization (Pictet-Spengler type)

  • The product from Step 1 is dissolved in formic acid (0.1 M).

  • The solution is heated to 100 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford 8-benzyl-2-oxa-8-azaspiro[4.5]decane.

Step 3: Debenzylation

  • The 8-benzyl-2-oxa-8-azaspiro[4.5]decane is dissolved in methanol (0.1 M).

  • Palladium on carbon (10 mol%) is added.

  • The flask is evacuated and backfilled with hydrogen gas (balloon).

  • The reaction is stirred vigorously at room temperature for 24 hours.

  • The mixture is filtered through a pad of Celite® and the filtrate is concentrated to give the final product, 2-oxa-8-azaspiro[4.5]decane.

Workflow Diagram

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Debenzylation A N-Benzyl-4-piperidone D N-Benzyl-4-(2-hydroxyethylamino)piperidine A->D B 2-(Amino)ethanol B->D C NaBH(OAc)₃ C->D F 8-Benzyl-2-oxa-8-azaspiro[4.5]decane D->F E Formic Acid E->F H 2-Oxa-8-azaspiro[4.5]decane F->H G H₂, Pd/C G->H

Caption: Reductive Amination and Cyclization Workflow.

Route 2: Diastereoselective Gold and Palladium Relay Catalytic Tandem Cyclization

This cutting-edge approach offers a highly efficient and diastereoselective synthesis of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives, which are closely related to our target molecule.[3] The strategy relies on a relay catalysis system where gold and palladium catalysts work in concert to facilitate a tandem cyclization reaction. This method is noted for its mild conditions and tolerance of a wide range of functional groups.[3]

Mechanistic Insight

The reaction proceeds through the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole. This dipole is formed from the decarboxylation of a vinyl benzoxazinanone. The elegance of this method lies in the seamless orchestration of multiple catalytic cycles to construct the complex spirocyclic core in a single step.

Workflow Diagram

G cluster_catalysis Pd/Au Relay Catalysis I Enynamide L Dearomatic 2-Oxa-7-azaspiro[4.5]decane Derivative I->L J Vinyl Benzoxazinanone J->L K Pd(0)/Au(I) Catalysts K->L

Caption: Pd/Au Relay Catalysis Workflow.

Route 3: Deprotection of a Boc-Protected Precursor

This route is a straightforward and often high-yielding final step to obtain the desired 2-oxa-8-azaspiro[4.5]decane. The success of this approach is contingent on the availability of the N-Boc protected spirocycle, which can be synthesized through various methods or, in some cases, is commercially available.

Experimental Protocol
  • 1,1-Dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) is dissolved in methanol (0.2 M).[4]

  • The solution is cooled to 0 °C in an ice bath.

  • Methanolic hydrogen chloride (3M, 5.0 eq) is added dropwise.[4]

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.[4]

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of 2-oxa-8-azaspiro[4.5]decane.

  • The salt can be neutralized with a suitable base and extracted to provide the free amine if desired.

Workflow Diagram

G cluster_deprotection Boc Deprotection M Boc-Protected 2-Oxa-8-azaspiro[4.5]decane O 2-Oxa-8-azaspiro[4.5]decane M->O N Methanolic HCl N->O

Caption: Boc Deprotection Workflow.

Conclusion and Future Outlook

The synthesis of 2-oxa-8-azaspiro[4.5]decane can be accomplished through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of a particular route will ultimately depend on factors such as the desired scale of the synthesis, the availability of starting materials and specialized catalysts, and the need for stereocontrol.

The classical reductive amination followed by intramolecular cyclization offers a reliable and well-understood pathway. For rapid access to complex and highly functionalized derivatives with excellent stereocontrol, the modern palladium/gold relay catalysis presents a powerful option.[3] Finally, for late-stage synthesis or when a protected precursor is readily accessible, the simple deprotection of a Boc-protected intermediate is an efficient final step.[4]

Future research in this area will likely focus on the development of even more efficient and enantioselective methods for the construction of this important spirocyclic scaffold. The application of novel catalytic systems and the exploration of new disconnection approaches will undoubtedly lead to more streamlined and versatile syntheses, further enabling the exploration of the chemical space around the 2-oxa-8-azaspiro[4.5]decane core for the discovery of new therapeutic agents.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2021). Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Ishii, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3631-3641.
  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Oxa-8-azaspiro[4.5]decane oxalate Against Known Sigma-1 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 2-Oxa-8-azaspiro[4.5]decane oxalate's potential performance as a sigma-1 receptor (S1R) inhibitor against well-established alternatives. This document outlines the rationale for this investigation, provides detailed experimental protocols with explanations for key choices, and presents a framework for data analysis and visualization.

Introduction: The Rationale for Investigating this compound as a Sigma-1 Receptor Ligand

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating calcium signaling.[1] Its involvement in a multitude of cellular processes has implicated it in various pathological conditions, making it a compelling target for therapeutic intervention in neuropsychiatric disorders, neurodegenerative diseases, and pain management.[2][3]

While this compound itself is not extensively characterized in the scientific literature, the spiro[4.5]decane scaffold is a recurring motif in compounds targeting central nervous system receptors. Notably, derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been synthesized and shown to exhibit nanomolar affinity for the sigma-1 receptor.[4][5] This precedent provides a strong scientific basis for hypothesizing that this compound may also interact with the S1R.

This guide, therefore, proposes a systematic benchmarking study to determine the affinity and selectivity of this compound for the sigma-1 receptor. To provide a robust comparative context, we will evaluate it against a panel of well-characterized S1R antagonists:

  • Haloperidol: A classic antipsychotic that binds with high affinity to both dopamine D2 and sigma-1 receptors.[6][7]

  • NE-100: A potent and highly selective sigma-1 receptor antagonist, making it an excellent tool for delineating S1R-specific effects.[8][9]

  • BD-1063: Another selective sigma-1 receptor antagonist with a distinct chemical structure, offering a valuable comparative data point.[10][11]

By comparing the binding profile of this compound to these established inhibitors, we can ascertain its potential as a novel S1R ligand and guide future research directions.

Comparative Data Summary

The following table summarizes the known binding affinities (Ki) of the selected benchmark inhibitors for the sigma-1 receptor. The objective of the proposed experimental work is to populate the corresponding values for this compound.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]
This compound Sigma-1To be determined
HaloperidolSigma-1~2.8[7]
NE-100Sigma-1~0.86 - 1.03[8]
BD-1063Sigma-1~4.43 - 9[10][11]

Experimental Protocols

To ensure the scientific rigor and reproducibility of this benchmarking study, the following detailed protocols are provided. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay is the gold standard for determining the binding affinity of a test compound to its target receptor.[12] It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the inhibitory constant (Ki) of this compound and the benchmark compounds for the human sigma-1 receptor.

Materials:

  • Test Compounds: this compound, Haloperidol, NE-100, BD-1063.

  • Radioligand: -pentazocine, a selective sigma-1 receptor agonist.[13]

  • Non-specific Binding Control: Haloperidol at a high concentration (10 µM).[13][14]

  • Receptor Source: Commercially available membranes from cells expressing the human sigma-1 receptor or prepared from guinea pig liver, which has a high density of S1Rs.[13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compounds assay1 Incubate receptor membranes, radioligand, and test compound (or buffer for total binding, or 10µM Haloperidol for non-specific binding) prep1->assay1 prep2 Prepare receptor membrane homogenate prep2->assay1 prep3 Prepare radioligand solution (3H-pentazocine) prep3->assay1 sep1 Rapidly filter the incubation mixture through glass fiber filters assay1->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 analysis1 Plot % inhibition vs. log[concentration] sep3->analysis1 analysis2 Determine IC50 values from the curve analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Experimental workflow for the sigma-1 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of all test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

    • Dilute the receptor membrane preparation in ice-cold assay buffer to the desired protein concentration.

    • Dilute the -pentazocine stock to a working concentration (typically close to its Kd value) in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, -pentazocine, and assay buffer.

    • Non-specific Binding Wells: Add receptor membranes, -pentazocine, and a high concentration of unlabeled haloperidol (10 µM). This is crucial to differentiate between specific binding to the receptor and non-specific binding to other components of the assay.[13]

    • Test Compound Wells: Add receptor membranes, -pentazocine, and the various concentrations of the test compounds.

  • Incubation:

    • Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (typically 90-120 minutes).[13][14]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Sigma-1 Receptor's Cellular Role

To better understand the context of this benchmarking study, it is helpful to visualize the role of the sigma-1 receptor in cellular signaling.

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion s1r Sigma-1 Receptor (S1R) bip BiP (Chaperone) s1r->bip dissociation ip3r IP3 Receptor s1r->ip3r modulates ca_er ER Ca2+ ip3r->ca_er releases ca_mito Ca2+ uptake ligand Ligand (Agonist/Antagonist) ligand->s1r stress Cellular Stress stress->s1r ca_er->ca_mito

Caption: Simplified signaling pathway of the sigma-1 receptor at the ER-mitochondrion interface.

Discussion and Interpretation of Potential Results

The primary outcome of this study will be the Ki value of this compound for the sigma-1 receptor.

  • High Affinity (Low Ki): A low nanomolar or sub-nanomolar Ki value would indicate that this compound is a potent ligand for the sigma-1 receptor, comparable to the benchmark inhibitors. This would strongly warrant further investigation into its functional activity (agonist vs. antagonist) and its selectivity against other receptors.

  • Moderate to Low Affinity (Higher Ki): A higher Ki value (in the micromolar range) would suggest a weaker interaction with the sigma-1 receptor. While potentially less promising as a selective tool, it would not necessarily preclude biological activity, especially if the compound has other targets.

  • No Affinity: If no significant displacement of the radioligand is observed, it would indicate that this compound does not bind to the sigma-1 receptor under these assay conditions.

Causality and Next Steps: The results of this initial binding assay are critical for guiding the subsequent stages of research. A potent and selective binding profile would justify moving forward with more complex and resource-intensive functional assays. While in vitro functional assays for S1R are still evolving, in vivo studies in animal models of pain or neurodegeneration could be considered to determine if the compound exhibits agonist or antagonist properties.[15][16] A selectivity screen against a panel of other relevant CNS receptors would also be a critical next step to understand the compound's overall pharmacological profile.

This guide provides a comprehensive framework for the initial characterization of this compound as a potential sigma-1 receptor ligand. By employing robust, well-validated methodologies and comparing against established benchmarks, researchers can generate high-quality, interpretable data to advance the field of neuropharmacology.

References

  • NE-100 - Wikipedia.

  • NE 100 hydrochloride | Sigma1 Receptor Antagonists - R&D Systems.

  • NE 100 (CAS Number: 149409-57-4) - Cayman Chemical.

  • BD 1063 dihydrochloride | σ1 Receptors - Tocris Bioscience.

  • BD1063 2HCL Sigma Receptor antagonist - Selleck Chemicals.

  • Sigma Receptor | Agonists Antagonists | MedChemExpress.

  • NE-100 - Grokipedia.

  • BD1063 - Wikipedia.

  • BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) - Abcam.

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH.

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing.

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC.

  • Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed.

  • Representative sigma-1 receptor antagonists. - ResearchGate.

  • Sigma-1 receptor - Wikipedia.

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - MDPI.

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery.

  • Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed.

  • Radioligand Binding Assay | Gifford Bioscience.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF - ResearchGate.

Sources

Navigating the Patent Landscape: A Comparative Guide to the Novelty of 2-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for orienting functional groups in precise spatial arrangements, making it an attractive starting point for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the patent literature surrounding this scaffold, offering a comparative look at its derivatization, therapeutic applications, and the experimental data underpinning its novelty. Our goal is to equip researchers, scientists, and drug development professionals with a clear understanding of the existing intellectual property landscape, thereby enabling more informed strategic decisions in the pursuit of new chemical entities.

The Strategic Value of the 2-Oxa-8-azaspiro[4.5]decane Core

The spirocyclic system, where two rings share a single carbon atom, inherently reduces conformational flexibility compared to simpler aliphatic or heterocyclic systems. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity. The 2-oxa-8-azaspiro[4.5]decane core specifically combines a tetrahydrofuran ring with a piperidine ring. This arrangement offers multiple vectors for chemical modification at the piperidine nitrogen and various positions on both rings, allowing for the fine-tuning of physicochemical properties and target engagement.

Comparative Analysis of Patented Derivatives and Therapeutic Applications

Our survey of the patent and scientific literature reveals that derivatives of the 2-oxa-8-azaspiro[4.5]decane scaffold have been primarily explored in two distinct therapeutic areas: Central Nervous System (CNS) disorders and Oncology.

CNS Applications: From M1 Muscarinic Agonists to Neuroprotective Agents

A significant body of work has focused on leveraging the 2-oxa-8-azaspiro[4.5]decane scaffold to target CNS pathways, particularly for neurodegenerative diseases like Alzheimer's.

a) M1 Muscarinic Agonists for Alzheimer's Disease:

The M1 muscarinic acetylcholine receptor is a well-validated target for improving cognitive function. Agonism at this receptor can stimulate phosphoinositide (PI) hydrolysis, a key signaling event in memory and learning processes. Research has detailed the design of 2-oxa-8-azaspiro[4.5]decane derivatives as M1 agonists.[1] A key strategy involved incorporating the tetrahydrofuran moiety of the known agonist muscarone into the spirocyclic skeleton.[1]

Systematic modifications led to compounds with preferential affinity for M1 over M2 receptors, a crucial aspect for minimizing cholinergic side effects.[1] For instance, the introduction of a 2-ethyl group or a 3-methylene group on the tetrahydrofuran ring proved beneficial.[1]

Compound/DerivativeKey Structural FeaturesBiological Activity / TargetKey Findings
Compound 17 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneMuscarinic Agonist (M1/M2)Potent in vitro and in vivo activity but lacked M1 selectivity.[1]
Compound 18 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePartial M1 Muscarinic AgonistStimulated PI hydrolysis, indicating partial M1 agonism. Displayed preferential M1 affinity.[1]
Compound 29 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePartial M1 Muscarinic AgonistShowed preferential M1 affinity and potent antiamnesic activity with reduced side effects. The (S)-enantiomer was selected for clinical studies.[1]

b) Neuroprotective Agents for Brain Damage:

An earlier patent disclosed a series of 1-oxa-2-oxo-8-azaspiro[4.5]decane derivatives with a different therapeutic rationale.[2] These compounds were claimed to possess calcium uptake-inhibiting, antihypoxic, and antianoxic properties, positioning them as potential treatments for brain damage from various causes.[2] The core innovation lies in the specific substitution patterns on the piperidine nitrogen and the oxo-group on the tetrahydrofuran ring.

PatentGeneral Structure / Key FeaturesClaimed Therapeutic UseMechanism of Action
US5118687A 1-oxa-2-oxo-8-azaspiro[4.5]decane core with a substituted phenylalkyl chain on the piperidine nitrogen.Treatment of brain damage of various origins.[2]Calcium uptake inhibition, antihypoxic, and antianoxic effects.[2]
Oncology Applications: SHP2 Inhibition for Cancer Treatment

More recently, the 2-oxa-8-azaspiro[4.5]decane scaffold has been adapted for oncology, specifically as a backbone for inhibitors of the PTPN11-encoded protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node in the RAS-MAPK pathway, and its inhibition is a promising strategy for treating various cancers.

A recent patent application describes a series of compounds where the 2-oxa-8-azaspiro[4.5]decane moiety is attached to a substituted pyrimidinone core.[3][4] This highlights the versatility of the spirocycle as a non-planar scaffold to orient pharmacophoric elements for optimal interaction with the SHP2 active site.

Patent ApplicationKey Structural FeaturesTherapeutic TargetProposed Indication
EP4356973A3 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-onePTPN11 (SHP2) PhosphataseCancer.[3][4]

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling pathway, which is a key driver of cell proliferation and survival in many cancers.

SHP2_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation promotes SHP2->Ras promotes activation

Caption: The SHP2 signaling pathway in cancer.

A Workflow for Assessing Novelty

For researchers aiming to develop novel 2-oxa-8-azaspiro[4.5]decane derivatives, a systematic approach to assessing patentability is crucial. The following workflow outlines the key steps.

Novelty_Assessment_Workflow A 1. Define Core Scaffold & Substitution Vectors B 2. Conduct Comprehensive Patent Search (e.g., Google Patents, SciFinder) A->B C 3. Analyze Patent Claims (Focus on Markush Structures) B->C D 4. Map Existing Chemical Space (Categorize by substituent & use) C->D E 5. Compare Proposed Derivatives Against Prior Art D->E F 6. Identify Novelty - New Substitution Pattern? - New Therapeutic Use? - Unexpectedly Superior Properties? E->F G 7. Strategic Decision: Proceed with Synthesis & Testing F->G

Caption: Workflow for assessing the novelty of new derivatives.

Key Experimental Protocols

To validate the function of novel derivatives, robust and reproducible assays are essential. Below are representative protocols for the key applications discussed.

Protocol 1: Phosphoinositide (PI) Hydrolysis Assay for M1 Agonist Activity
  • Objective: To functionally assess the ability of a test compound to act as an agonist at the M1 muscarinic receptor by measuring the accumulation of inositol phosphates.

  • Rationale: Agonist binding to Gq-coupled receptors like M1 activates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of radiolabeled inositol phosphates provides a direct readout of receptor activation.[1]

Methodology:

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human M1 muscarinic receptor in appropriate media.

  • Radiolabeling: Incubate confluent cells with myo-[³H]inositol (1 µCi/mL) in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay Initiation: Wash the cells with a buffer (e.g., Krebs-Henseleit) and pre-incubate for 15 minutes in the same buffer containing 10 mM LiCl. Lithium chloride inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Compound Treatment: Add test compounds at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) and a known agonist (e.g., carbachol) as a positive control. Incubate for 60 minutes at 37°C.

  • Assay Termination & Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).

  • Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Quantification: Elute the total [³H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve and calculate EC₅₀ values to determine the potency of the test compounds.

Protocol 2: In Vitro SHP2 Phosphatase Inhibition Assay
  • Objective: To determine the inhibitory activity of a test compound against the SHP2 enzyme.

  • Rationale: A direct biochemical assay using a recombinant enzyme and a synthetic substrate provides a clean and high-throughput method to quantify the potency (IC₅₀) of potential inhibitors.

Methodology:

  • Reagents:

    • Recombinant human SHP2 enzyme.

    • Phosphatase substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

    • Assay Buffer: e.g., 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT.

    • Test compounds dissolved in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of test compound diluted in assay buffer to the wells. For the negative control (100% activity), add buffer with DMSO. For the positive control (0% activity), add a known potent SHP2 inhibitor.

    • Add 5 µL of recombinant SHP2 enzyme diluted in assay buffer to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the DiFMUP substrate.

  • Signal Detection:

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the fluorescence of the product (DiFMU) using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 2-oxa-8-azaspiro[4.5]decane scaffold is a validated and versatile platform for drug discovery. The existing patent landscape demonstrates its successful application in developing CNS agents and, more recently, oncology therapeutics. The novelty of future derivatives will likely depend on three key factors:

  • New Therapeutic Applications: Exploring the scaffold against novel biological targets outside of the established CNS and oncology domains.

  • Innovative Substitution Patterns: Designing derivatives with unique substitution patterns that confer improved potency, selectivity, or pharmacokinetic properties over existing patented compounds.

  • Chiral Resolution and Stereochemistry: As seen with M1 agonists, the specific stereoisomer can be critical for activity.[1] Patenting single, highly active enantiomers can provide a strong intellectual property position.

For researchers in this field, a thorough understanding of both the scientific literature and the patent filings is not just recommended; it is essential for navigating the path from discovery to a potentially novel therapeutic.

References

  • US Patent 5,118,687A. (1992). 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.
  • PubChem. (n.d.). 2-Oxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Onodera, K., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3241-3249. [Link]

  • European Patent Application EP4356973A3. (2022). 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer.
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • ResearchGate. (n.d.). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. [Link]

  • European Patent Application EP4356973A3. (2022). 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxa-8-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Oxa-8-azaspiro[4.5]decane oxalate, a specialized spiro compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally similar spiro compounds and oxalate salts. This approach ensures a cautious and comprehensive methodology grounded in established chemical safety principles.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. The hazard profile can be inferred from its two primary components: the spirocyclic amine and the oxalate counter-ion.

  • Spirocyclic Amine Moiety: Compounds containing the 2-oxa-8-azaspiro[4.5]decane core are nitrogen-containing heterocycles. Amines can be skin and respiratory irritants.

  • Oxalate Moiety: Oxalate salts are known to be toxic and corrosive. They pose several hazards:

    • Acute Toxicity: Harmful if swallowed or in contact with skin.

    • Serious Eye Damage: Can cause irreversible damage to the eyes.

    • Corrosivity: Can cause severe skin burns and eye damage.

    • Aquatic Toxicity: Harmful to aquatic life.

Based on these components, this compound should be treated as a hazardous substance.

Table 1: Inferred Hazard Classification

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Serious Eye DamageCategory 1H318: Causes serious eye damage
Skin IrritationCategory 2H315: Causes skin irritation
Respiratory IrritationCategory 3H335: May cause respiratory irritation
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic life
Personal Protective Equipment (PPE): The First Line of Defense

Strict adherence to proper PPE is mandatory when handling this compound in any form—solid, solution, or as waste.

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield are essential to protect against splashes and fine dust.[1]

  • Hand Protection: Wear nitrile or butyl rubber gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or in case of a spill, impervious clothing is recommended.[1]

  • Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary. All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is non-negotiable.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un- or lightly contaminated solid waste (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled hazardous waste bag.

    • Place heavily contaminated items and any unused solid this compound into a dedicated, sealable, and compatible hazardous waste container. The container should be made of a material that is resistant to the chemical.

    • Ensure the container is labeled "Hazardous Waste" and clearly lists the full chemical name: "this compound".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and compatible liquid hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.

    • The container must be clearly labeled "Hazardous Waste" with the full chemical name and an approximate concentration.

    • Keep the container sealed when not in use. Do not leave a funnel in the opening.

Step 2: Storage of Hazardous Waste

  • Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.

  • The EHS office will coordinate with a licensed hazardous waste disposal company for final treatment, which will likely involve incineration at a permitted facility.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process Start Handling of This compound GenerateWaste Generate Solid or Liquid Waste Start->GenerateWaste SegregateWaste Segregate Waste into Labeled Containers GenerateWaste->SegregateWaste StoreWaste Store in Satellite Accumulation Area SegregateWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) StoreWaste->ContactEHS Request Pickup EHSPickup EHS Schedules Waste Pickup ContactEHS->EHSPickup FinalDisposal Licensed Vendor for Incineration/Treatment EHSPickup->FinalDisposal

Diagram: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is critical.

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials like vermiculite or sand. Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup (for minor spills):

    • Wear the appropriate PPE as outlined in Section 2.

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Use a HEPA-filtered vacuum if available.

    • For liquid spills, cover with an inert absorbent material.

    • Collect all contaminated materials into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS office.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Provide the attending medical personnel with the name of the chemical. If available, bring the container label or a copy of a relevant SDS for a similar compound.

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.